molecular formula C14H14S2 B120166 Dibenzyl Disulfide CAS No. 150-60-7

Dibenzyl Disulfide

货号: B120166
CAS 编号: 150-60-7
分子量: 246.4 g/mol
InChI 键: GVPWHKZIJBODOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dibenzyl Disulfide (CAS 150-60-7) is an organic sulfur compound with the molecular formula C₁₄H₁₄S₂, characterized by two benzyl groups linked by a disulfide (-S-S-) bond . This white, crystalline powder with a characteristic odor has a melting point of 69-72 °C and a molecular weight of 246.39 g/mol . It is sparingly soluble in water but dissolves readily in organic solvents . In industrial research, this compound serves as a versatile precursor and additive. It acts as an extreme pressure and anti-wear additive in lubricating oils, greases, and gear oils, enhancing performance under high-load conditions . It also functions as a vulcanization accelerator in the rubber industry, improving the durability of rubber products . Furthermore, its role as a sulfurizing agent makes it valuable in the synthesis of various sulfur-containing organic compounds, which are intermediates in pharmaceuticals and agrochemicals . A significant area of study involves its historical use in transformer oils, where concentrations above 20 ppm have been identified as a source of corrosive sulfur, leading to copper corrosion and equipment failure; this has prompted extensive research into its removal and management . From a biological research perspective, studies have indicated that this compound possesses antimicrobial properties, making it a candidate for investigations into natural preservatives or therapeutic agents . It is also classified as an endogenous metabolite, adding to its interest in biochemical studies . Handlers should note that this compound is considered moderately toxic and may cause skin irritation or allergic reactions . It is flammable and should be stored away from heat and open flames . This product is intended for research and laboratory use only. It is not intended for personal, medicinal, or veterinary use. References and Further Reading: For foundational supplier information and general product specifications, see . A scientific review of its behavior and removal from transformer oils is available in .

属性

IUPAC Name

(benzyldisulfanyl)methylbenzene
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InChI

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

GVPWHKZIJBODOX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CSSCC2=CC=CC=C2
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Molecular Formula

C14H14S2
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DSSTOX Substance ID

DTXSID6059738
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Molecular Weight

246.4 g/mol
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Physical Description

Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline], Solid, pale yellowish leafy crystals or leaflets with "burnt caramellic" odour
Record name Benzyl disulfide
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Boiling Point

270.00 °C. @ 760.00 mm Hg
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Solubility

insoluble or slightly soluble in water; soluble in hot alcohol, ether
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CAS No.

150-60-7
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Melting Point

71 - 72 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Properties and Characteristics of Dibenzyl Disulfide

Abstract

This compound (DBDS), a significant organosulfur compound, possesses a range of chemical and biological properties that make it a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological activities of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical and biological interactions.

Introduction

This compound, with the chemical formula C₁₄H₁₄S₂, is an organic disulfide that is structurally characterized by two benzyl (B1604629) groups linked by a disulfide bond. It is recognized for its distinct aroma and is found naturally in plants such as Petiveria alliacea[1][2][3]. Beyond its role as a flavoring agent and its industrial applications as an antioxidant in rubber compounding and a stabilizer for petroleum fractions, this compound has garnered attention for its potential pharmacological activities[2][3][4]. This guide delves into the core physicochemical and biological attributes of DBDS, providing a technical foundation for its further exploration and application.

Physicochemical Properties

This compound is a crystalline solid at room temperature, with a faint beige or pale yellow appearance[1]. It is practically insoluble in water but exhibits solubility in organic solvents such as chloroform, ethyl acetate (B1210297), ether, benzene, and hot ethanol[1][3][4][5]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄S₂[5]
Molecular Weight 246.39 g/mol [5]
IUPAC Name (benzyldisulfanyl)methylbenzene[5]
CAS Number 150-60-7[5]
Appearance Solid, faintly beige/pale yellow crystals[1][5]
Odor Strong, offensive, burnt-caramel[1][5]
Melting Point 69 - 72 °C[4][5][6]
Boiling Point >270 °C (decomposes)[1]
Solubility Insoluble in water; soluble in hot alcohol, ether, chloroform, ethyl acetate[1][4][5]
Flash Point 150 °C / 302 °F[7]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR (CDCl₃, 400 MHz) δ = 7.24–7.36 (m, 10H), 3.69 (s, 4H)[8]
¹³C NMR (CDCl₃, 100 MHz) δ = 137.9, 129.2, 128.5, 127.2, 43.2[9]
Infrared (IR) Spectroscopy C-H stretching (aromatic): ~3062 cm⁻¹, C-H stretching (aliphatic): ~2908 cm⁻¹[]
Mass Spectrometry (EI) m/z = 246 [M⁺], 123 [C₇H₇S]⁺, 91 [C₇H₇]⁺[11]

Reactivity and Synthesis

The disulfide bond in this compound is the most reactive site, susceptible to both reduction and oxidation. Under thermal stress, it can decompose to form benzyl mercaptan, which is a highly reactive species known to cause corrosion of copper surfaces[12][13].

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods starting from benzyl chloride or benzyl mercaptan.

  • From Benzyl Chloride: A prevalent method involves the reaction of benzyl chloride with a sulfur source like sodium disulfide (Na₂S₂) or a mixture of sodium sulfide (B99878) and elemental sulfur[2][6][9].

  • From Benzyl Mercaptan: Oxidation of benzyl mercaptan provides a direct route to this compound. Various oxidizing agents can be employed for this transformation[2].

A general experimental workflow for the synthesis of this compound from benzyl chloride is depicted in the following diagram.

G start Start reactants Reactants: - Benzyl Chloride - Sodium Sulfide - Elemental Sulfur - Solvent (e.g., Water, Ethanol) start->reactants Prepare reaction Reaction: - Heat and stir the mixture - Monitor reaction progress by TLC reactants->reaction Initiate workup Work-up: - Cool the reaction mixture - Extract with an organic solvent (e.g., Ethyl Acetate) reaction->workup Upon completion purification Purification: - Dry the organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography or recrystallization workup->purification characterization Characterization: - Melting Point - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry purification->characterization Analyze end End characterization->end

A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound from Benzyl Chloride

This protocol is a generalized procedure based on common synthetic methods.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and ethanol.

  • Add elemental sulfur to the solution and heat the mixture to reflux with stirring until the sulfur has completely dissolved, forming a sodium polysulfide solution.

  • Cool the solution slightly and add benzyl chloride dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated a spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

This compound is utilized as an antioxidant in industrial applications, such as in rubber compounding and for improving the thermal and aging resistance of lubricating oils[2][3][4]. Its ability to scavenge free radicals contributes to its stabilizing effects.

Antimicrobial Activity

Originating from Petiveria alliacea, this compound has been shown to possess antibacterial and antifungal properties[2][3]. While the exact mechanism is not fully elucidated, it is believed that organosulfur compounds can disrupt microbial cell membranes and inactivate essential enzymes[14].

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against triple-negative breast cancer (TNBC) cells[1][15]. The proposed mechanism of action involves a caspase-independent cell death pathway. This compound appears to induce destabilization of the lysosomal membrane, leading to the release of cathepsin B into the cytoplasm. This, in turn, triggers a cascade of events culminating in apoptosis, independent of caspase activation. Furthermore, it has been observed to induce the expression of pro-apoptotic genes such as BAK1 and LTA[1][15].

A related compound, dibenzyl trisulfide, has been shown to modulate the MAPKinase ERK 1 and ERK 2 signaling pathways, which are crucial in regulating cell proliferation and other cellular processes[5]. Another study on dibenzyl trisulfide has implicated the suppression of the JAK/STAT3 signaling pathway in its anticancer effects[16]. While these pathways have not been directly confirmed for this compound, they represent plausible areas for future investigation.

The proposed mechanism of anticancer action for this compound is illustrated in the following diagram.

G dbds This compound (DBDS) lysosome Lysosome dbds->lysosome Induces lysosomal membrane permeabilization bak1_lta Induction of Pro-apoptotic Genes (e.g., BAK1, LTA) dbds->bak1_lta Promotes expression cytoplasm Cytoplasm lysosome->cytoplasm Release of Cathepsin B cathepsin_b Cathepsin B apoptosis Caspase-Independent Cell Death cytoplasm->apoptosis Triggers bak1_lta->apoptosis Contributes to

Proposed anticancer mechanism of this compound in triple-negative breast cancer cells.

Safety and Toxicology

This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction upon contact[6]. It is important to handle this compound with appropriate personal protective equipment. Detailed toxicological properties have not been fully investigated[7].

Table 3: Safety and Toxicological Information for this compound

ParameterInformationReference(s)
GHS Hazard Statements H317: May cause an allergic skin reaction[6]
GHS Precautionary Statements P261, P272, P280, P302+P352, P333+P313, P362+P364[6]
Personal Protective Equipment Dust mask (e.g., N95), eyeshields, gloves[6]
Acute Toxicity LD50/LC50 data not extensively available. Harmful if inhaled (ATE estimate).[12]
Carcinogenicity Not identified as a carcinogen by IARC, NTP, or OSHA.[2]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]

Applications

The diverse properties of this compound lend it to a variety of applications:

  • Flavor and Fragrance: Used as a flavoring agent in food products, contributing to coffee and caramel (B1170704) notes[4].

  • Industrial Additive: Acts as an antioxidant in rubber compounding, a stabilizer for petroleum fractions, and an additive to silicone oils to improve thermal and aging resistance[2][3][4].

  • Pharmaceutical Research: Its anticancer and antimicrobial activities make it a molecule of interest for drug discovery and development[1][2][3].

Conclusion

This compound is a multifaceted organosulfur compound with well-defined physicochemical properties and a growing body of research into its biological activities. While its industrial applications are established, its potential as a therapeutic agent, particularly in oncology, is an emerging and promising field of study. This guide has provided a comprehensive overview of the current knowledge on this compound, aiming to facilitate further research and development in the scientific community. A thorough understanding of its synthesis, reactivity, and biological mechanisms of action will be crucial for harnessing its full potential.

References

The Silent Menace in Insulating Oils: A Technical Guide to the Discovery and History of Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl Disulfide (DBDS), a sulfur-containing organic compound, has been a subject of intense scrutiny within the electrical industry for its role as a primary corrosive agent in transformer insulating oils. Initially, some sulfur compounds were even considered for their antioxidant properties in lubricating oils.[1] However, the discovery of DBDS as a key culprit in a string of catastrophic transformer failures from the late 1990s onwards triggered a global research effort to understand its corrosive mechanisms and develop effective detection and mitigation strategies. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of DBDS in insulating oils, tailored for a scientific audience. It delves into the quantitative data linking DBDS to corrosion, details the experimental protocols for its detection, and visualizes the key pathways and timelines associated with this critical issue.

A Historical Perspective: From Antioxidant to Corrosive Culprit

The issue of sulfur-induced corrosion in transformers is not new, with initial reports dating back to the early 20th century.[2] However, the specific role of DBDS as a major corrosive species became a significant concern in the late 1990s and early 2000s when a series of unexpected and costly failures of large power transformers and shunt reactors occurred worldwide.[3][4] Prior to this, many of the oils in these failed transformers had passed the existing standard tests for corrosive sulfur, such as ASTM D1275.[5] This highlighted the inadequacy of the then-current testing methods to identify all potentially corrosive compounds.

Subsequent investigations by organizations like CIGRE (International Council on Large Electric Systems) and Doble Engineering Company identified DBDS as a primary contributor to the formation of copper sulfide (B99878) (Cu₂S) on the copper conductors and within the paper insulation of transformers.[3][6] The CIGRE Working Group A2.32, established in 2005, played a pivotal role in consolidating global research on this topic, culminating in their 2009 Technical Brochure (378) which provided a comprehensive overview of the problem.[7]

A key finding was that DBDS, while relatively stable at lower temperatures, decomposes at the elevated operating temperatures of a transformer (typically >80°C) to form more aggressive, corrosive compounds like benzyl (B1604629) mercaptan.[8][9] This initiated a chemical reaction with the copper windings, leading to the formation and deposition of conductive copper sulfide, which ultimately compromised the dielectric integrity of the insulation system and caused electrical failures.[9][10]

The timeline below illustrates the key milestones in the discovery and understanding of DBDS in insulating oils.

G cluster_0 Early Observations & Unidentified Issues cluster_1 Identification of DBDS as a Key Corrosive Agent cluster_2 Development of New Standards & Mitigation Early 1900s Early 1900s 1990s Increase in unexplained transformer failures Early 1900s->1990s Early reports of sulfur corrosion Late 1990s - Early 2000s DBDS identified in oils of failed transformers 1990s->Late 1990s - Early 2000s 2005 CIGRE WG A2.32 established to investigate copper sulfide issue Late 1990s - Early 2000s->2005 2006 ASTM D1275 revised to include Method B (more severe conditions) 2005->2006 2008 IEC 62535 published for detecting potentially corrosive sulfur 2006->2008 2012 IEC 62697 published for quantitative determination of DBDS 2008->2012

Timeline of DBDS Discovery and Standardization

The Corrosive Mechanism of this compound

The corrosive action of DBDS is a multi-step process that occurs under the typical operating conditions of a power transformer. The following diagram illustrates the generally accepted chemical pathway leading to the formation of copper sulfide.

G DBDS This compound (DBDS) in Insulating Oil Heat Elevated Temperature (>80°C) DBDS->Heat exposed to Decomposition Thermal Decomposition Heat->Decomposition Mercaptan Benzyl Mercaptan (Corrosive Agent) Decomposition->Mercaptan forms Reaction Chemical Reaction Mercaptan->Reaction Copper Copper Conductors (Cu) Copper->Reaction CopperSulfide Copper Sulfide (Cu₂S) Deposition Reaction->CopperSulfide produces CopperSulfide->Copper deposits on Insulation Paper Insulation CopperSulfide->Insulation deposits on Failure Dielectric Failure Insulation->Failure leads to

Corrosive Pathway of DBDS in Transformers

The process begins with the thermal decomposition of DBDS into the more reactive benzyl mercaptan. This highly corrosive compound then reacts with the copper surfaces of the transformer windings. The resulting copper sulfide is a conductive material that can deposit on the copper conductors themselves and, more critically, migrate into the porous paper insulation. This contamination of the insulation reduces its dielectric strength, creating conductive paths that can lead to partial discharges, short circuits, and ultimately, catastrophic failure of the transformer.[9][10]

Quantitative Analysis of DBDS and its Corrosive Effects

Extensive research has been conducted to quantify the concentration of DBDS in insulating oils and correlate it with the severity of copper corrosion. The following tables summarize key quantitative data from various studies.

Table 1: DBDS Concentrations in New and In-Service Insulating Oils

Oil StatusDBDS Concentration (ppm)Reference
New Transformer Oils (small percentage)100 - 180[8]
In-Service Oils (from failed transformers)low hundreds[3]
In-Service Oils (various equipment)13 - 158[9]
Threshold for potential Cu₂S deposition> 10[9]

Table 2: Effect of DBDS Concentration on Copper Corrosion

DBDS Concentration (ppm)Test ConditionsObservationReference
250ASTM D1275B (150°C, 48h)Failed within 40 hours[8]
125ASTM D1275B (150°C, 48h)Significant corrosion[8]
50ASTM D1275B (150°C, 48h)Significant corrosion[8]
5ASTM D1275B (150°C, >100h)Corrosion observed after extended period[3]
3.00 - 15.00150°C, 168h with copper stripsSignificant depletion of DBDS[11]
150100°C, 125°C, 150°CCorrosion negligible below 100°C, significant above 125°C[11]

Experimental Protocols for Corrosive Sulfur and DBDS Detection

The discovery of DBDS as a corrosive agent necessitated the development of more sensitive and specific test methods. The following sections provide an overview of the key experimental protocols.

ASTM D1275: Standard Test Method for Corrosive Sulfur in Electrical Insulating Liquids

This standard provides a method for detecting the presence of corrosive sulfur compounds.[12][13][14]

  • Principle: A polished copper strip is immersed in the insulating oil sample and heated under specified conditions. The strip is then examined for evidence of corrosion, which is indicated by tarnishing or discoloration.

  • Apparatus:

    • Test tubes or flasks

    • Heating bath or oven capable of maintaining the specified temperature

    • Polishing materials (e.g., silicon carbide paper)

    • Copper strips (typically 150 mm x 12.5 mm x 1.5 mm)[12]

  • Procedure (Method B):

    • Prepare the copper strip by polishing it to a clean, smooth surface.

    • Place the polished strip in a clean test vessel.

    • Add a specified volume of the insulating oil to the vessel, ensuring the strip is fully immersed.

    • Heat the vessel at 150°C for 48 hours.[3]

    • After heating, remove the copper strip, wash it with a suitable solvent, and allow it to dry.

    • Visually inspect the strip for any signs of corrosion and compare it to a standard classification chart.

IEC 62535: Test Method for Detection of Potentially Corrosive Sulphur in Used and Unused Insulating Oil

This method is specifically designed to assess the potential for an oil to form copper sulfide deposits on paper insulation.[15][16][17][18]

  • Principle: A copper conductor wrapped with a layer of kraft paper is immersed in the oil sample and heated. The paper and the copper conductor are then examined for the presence of copper sulfide.

  • Apparatus:

    • Sealed glass headspace vials (approximately 20 ml)

    • Heating chamber

    • Copper conductor

    • Kraft paper

  • Procedure:

    • Wrap the copper conductor with one layer of kraft paper.

    • Place the wrapped conductor into a headspace vial.

    • Add the insulating oil to the vial, ensuring the conductor is fully immersed.

    • Seal the vial and place it in a heating chamber at 150°C for 72 hours.[16]

    • After cooling, open the vial and remove the wrapped conductor.

    • Unwrap the paper and visually inspect both the paper and the copper conductor for any black or dark-colored deposits, which are indicative of copper sulfide formation.

IEC 62697-1: Quantitative Determination of this compound (DBDS)

This standard provides a method for the quantitative analysis of DBDS in insulating oils, typically using gas chromatography.[5][7][19]

  • Principle: The oil sample is diluted with a suitable solvent and analyzed by a gas chromatograph (GC) equipped with a selective detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).

  • Apparatus:

    • Gas chromatograph with a suitable detector (GC-MS, GC-ECD, etc.)

    • Capillary column

    • Autosampler

    • Volumetric flasks and syringes

  • Procedure (General Outline):

    • Sample Preparation: Accurately weigh a known amount of the oil sample and dilute it with a suitable solvent (e.g., isooctane). An internal standard is often added for improved accuracy.

    • Instrumental Analysis: Inject a small volume of the prepared sample into the GC. The DBDS is separated from other components in the oil on the capillary column.

    • Detection and Quantification: The detector identifies and quantifies the amount of DBDS present in the sample. A calibration curve prepared from standards of known DBDS concentrations is used to determine the concentration in the unknown sample.

The following diagram illustrates a typical workflow for the quantitative analysis of DBDS.

G cluster_0 Sample Preparation cluster_1 Gas Chromatography Analysis cluster_2 Data Analysis & Reporting Start Oil Sample Collection Dilution Dilution with Solvent Start->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Injection into GC InternalStandard->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by MS or ECD Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Result Report DBDS Concentration (ppm) Quantification->Result

Workflow for Quantitative DBDS Analysis

Conclusion

The discovery of this compound as a significant corrosive agent in transformer insulating oils represents a critical chapter in the history of electrical equipment reliability. What was once a compound with potential antioxidant applications in other domains proved to be a silent menace, leading to widespread and costly failures. The concerted efforts of the international scientific and engineering communities have led to a deep understanding of the corrosive mechanisms, the development of robust analytical methods for its detection, and the establishment of new standards to safeguard against its detrimental effects. This technical guide serves as a testament to the importance of continuous research and vigilance in ensuring the safety and reliability of critical infrastructure. The knowledge gained from the DBDS experience continues to inform the development of more resilient insulating fluids and more effective condition monitoring strategies for power transformers.

References

An In-depth Technical Guide to the Natural Occurrence and Biological Significance of Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dibenzyl disulfide (DDS) is an organosulfur compound of significant interest due to its notable biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a primary focus on its principal source, Petiveria alliacea. It further delves into the compound's biological significance by detailing its interactions with key cellular signaling pathways, such as the MAPK/ERK and NF-κB pathways. This document synthesizes quantitative data, outlines detailed experimental protocols for the extraction, identification, and biological evaluation of this compound, and presents visual diagrams of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is a naturally occurring organosulfur compound that has been identified as a significant component of the essential oil of the plant Petiveria alliacea L., also known as guinea hen weed or anamu. While other disulfides, such as diallyl disulfide and dipropyl disulfide, are characteristic of the Allium genus (e.g., garlic and onion), this compound is not a prominent compound in these species.[1][2] Similarly, there is no significant evidence of its presence in commonly studied mushroom species.[3][4]

The primary and most well-documented natural source of this compound is Petiveria alliacea.[5][6] This plant is used in traditional medicine throughout tropical regions for various ailments.[7] The concentration of this compound in P. alliacea varies depending on the part of the plant, its geographical origin, and the extraction method used.

Quantitative Data on this compound in Petiveria alliacea

The following table summarizes the quantitative data on the concentration of this compound in the essential oil of various parts of Petiveria alliacea, as determined by gas chromatography-mass spectrometry (GC-MS).

Plant PartConcentration (% of Essential Oil)Geographical Origin/StudyReference
Stem23.1%Not Specified[5]
Root19.1%Not Specified[5]
Leaf17.6%Not Specified[5]
Flower15.7%Not Specified[5]
Inflorescences18.0%Not Specified[5]
Aerial Parts13.2 - 35.3%Not Specified[5]
Whole Plant23.3%Benin[5]

Biological Significance and Mechanisms of Action

This compound and its close structural analog, dibenzyl trisulfide (DTS), exhibit a range of biological activities that are of interest to the scientific and medical communities. These activities primarily include anticancer and anti-inflammatory effects, which are mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

This compound and trisulfide have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[8][9] The anticancer mechanism is multifaceted and appears to involve the induction of apoptosis through a caspase-independent pathway.

Studies on dibenzyl trisulfide in triple-negative breast cancer (TNBC) cells have shown that it promotes cell death by inducing the expression of the pro-apoptotic protein BAK-1, while having a minimal effect on caspase-3 cleavage.[7] Instead of the classical caspase-dependent apoptosis, DTS appears to induce lysosomal membrane permeabilization, leading to the release of cathepsin B, which can trigger a caspase-independent cell death cascade.[7] This is significant as caspase-independent death may activate anti-tumor immunity.[7] Furthermore, the modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and downregulation of anti-apoptotic members like Bcl-2, is a key aspect of the apoptotic process induced by related organosulfur compounds.[10][11]

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Caption: Caspase-independent apoptosis induced by this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and related compounds are primarily attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the expression of inflammatory genes. Studies on the related compound diallyl disulfide (DADS) have shown that it can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent release of pro-inflammatory mediators like CCL2.[10][12]

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Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is another crucial pathway in inflammation and cell proliferation.[13] Activation of this pathway through phosphorylation of kinases like ERK1/2 can lead to the expression of inflammatory mediators. Dibenzyl trisulfide has been shown to cause hyper-phosphorylation of growth factor-induced MAPKinases (ERK1 and ERK2).[8][14] Conversely, studies on diallyl disulfide have demonstrated that it can attenuate the TNFα-dependent phosphorylation of ERK, thereby reducing the inflammatory response.[13][15] This suggests that this compound may modulate the MAPK/ERK pathway in a context-dependent manner.

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Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and biological evaluation of this compound.

Extraction and Identification of this compound from Petiveria alliacea

Objective: To extract the essential oil from P. alliacea and identify and quantify this compound using GC-MS.

Materials:

  • Fresh or air-dried plant material of P. alliacea (leaves, stems, roots)

  • Clevenger-type apparatus for hydrodistillation

  • Distilled water

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium (carrier gas)

  • This compound standard for comparison

Protocol:

  • Preparation of Plant Material:

    • Wash the fresh plant material thoroughly to remove any debris.

    • Air-dry the material in a shaded, well-ventilated area for 7-10 days, or use fresh material.

    • Grind the dried material into a coarse powder.

  • Hydrodistillation:

    • Place a known amount of the powdered plant material (e.g., 500 g) into a round-bottom flask.

    • Add distilled water to the flask, ensuring the material is fully submerged (e.g., 2 L).

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the flask to boiling and continue the distillation for 3-4 hours.

    • Collect the essential oil that separates from the aqueous layer.

  • GC-MS Analysis:

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Dilute the oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Inject a sample (e.g., 1 µL) into the GC-MS system.

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Temperature Program: Initial temperature of 60°C, ramp up to 280°C at a rate of 3°C/min, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Mass Range: 40-550 amu

    • Identify this compound by comparing its mass spectrum and retention time with that of a known standard and with data from mass spectral libraries (e.g., NIST).

    • Quantify the relative percentage of this compound based on the peak area in the total ion chromatogram.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the wells and add 100 µL of the prepared dilutions or vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of MAPK/ERK Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of ERK in a cell line.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody for phospho-ERK1/2 overnight at 4°C.[9]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again with TBST.

  • Detection and Re-probing:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • To normalize, strip the membrane and re-probe with the primary antibody for total-ERK1/2, followed by the secondary antibody and detection steps.[18]

  • Data Analysis:

    • Perform densitometric analysis of the bands. Normalize the phospho-ERK signal to the total-ERK signal.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the investigation of this compound from its natural source to the elucidation of its biological activity.

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Experimental_Workflow cluster_0 Extraction & Identification cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Conclusion Plant Petiveria alliacea Plant Material Hydrodistillation Hydrodistillation Plant->Hydrodistillation EssentialOil Essential Oil Hydrodistillation->EssentialOil GCMS GC-MS Analysis EssentialOil->GCMS Identification Identification & Quantification of DDS GCMS->Identification DDS_Pure Purified this compound Treatment Cell Treatment DDS_Pure->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot DataAnalysis Data Analysis MTT->DataAnalysis WesternBlot->DataAnalysis PathwayMapping Signaling Pathway Mapping DataAnalysis->PathwayMapping Conclusion Conclusion on Biological Significance PathwayMapping->Conclusion

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a promising bioactive compound predominantly found in Petiveria alliacea. Its biological significance, particularly its anticancer and anti-inflammatory properties, is rooted in its ability to modulate key cellular signaling pathways, including the MAPK/ERK and NF-κB pathways, and to induce caspase-independent apoptosis. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and its therapeutic potential. Further research into this compound is warranted to fully elucidate its mechanisms of action and to explore its potential development as a therapeutic agent.

References

Spectroscopic Data of Dibenzyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for dibenzyl disulfide (C₁₄H₁₄S₂), a compound of interest in various research fields, including organic chemistry and materials science. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 7.20Multiplet10HAromatic C-H
3.69Singlet4H-CH₂-S-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
~137.9C (quaternary)
~129.2CH (aromatic)
~128.5CH (aromatic)
~127.3CH (aromatic)
43.1-CH₂-S-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3085, 3062, 3029MediumAromatic C-H stretch
~2925MediumAliphatic C-H stretch (asymmetric)
~1495, 1453StrongAromatic C=C skeletal vibrations
~1425MediumCH₂ scissoring
~1210MediumAromatic C-H in-plane bend
~700, 695StrongAromatic C-H out-of-plane bend (monosubstituted)
~540WeakS-S stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment Ion
246Moderate[M]⁺ (Molecular Ion)
124Moderate[C₇H₇S]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials and Instrumentation:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any moisture and store it in a desiccator.

    • Place a small amount of KBr (approximately 100-200 mg) in the agate mortar.

    • Add a very small amount of this compound (approximately 1-2 mg) to the mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powdered mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials and Instrumentation:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), high-purity grade

  • GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms) and an electron ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in the chosen solvent.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program. A typical program might start at 100°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C/min.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Set the MS to operate in electron ionization (EI) mode at 70 eV.

    • Set the mass scan range from m/z 40 to 400.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (the peak with the highest m/z that corresponds to the molecular weight of the compound).

    • Identify the major fragment ions and their relative abundances.

    • Propose fragmentation pathways to explain the observed fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation Sample This compound (Solid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Proc FT, Phasing, Calibration, Integration NMR_Acq->NMR_Proc IR_Proc Background Correction, Peak Identification IR_Acq->IR_Proc MS_Proc TIC, Mass Spectrum Extraction, Fragmentation Analysis MS_Acq->MS_Proc Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Unveiling the Solid State of Dibenzyl Disulfide: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl disulfide (C₁₄H₁₄S₂), a molecule of interest in various chemical and industrial applications, possesses a solid-state architecture that dictates its physical and chemical properties. This technical guide provides an in-depth exploration of the known crystal structure of this compound. While polymorphism, the existence of multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, current scientific literature extensively details a single crystalline form of this compound. This guide will focus on the crystallographic parameters of this established structure, the experimental protocols for its synthesis and crystallization, and a discussion on the apparent lack of observed polymorphism.

Crystal Structure of this compound

The crystal structure of this compound was first elucidated by J. D. Lee and M. W. R. Bryant in 1969 through three-dimensional X-ray diffraction analysis.[1] The compound crystallizes in the monoclinic system, belonging to the space group Cc.[1] A summary of the crystallographic data is presented in Table 1.

Parameter Value
Crystal System Monoclinic
Space Group Cc
Unit Cell Dimensions
a13.46 Å[1]
b8.23 Å[1]
c11.29 Å[1]
α90°[1]
β99°30'[1]
γ90°[1]
Unit Cell Volume (V) 1233.5 ų[1]
Molecules per Unit Cell (Z) 4[1]
Measured Density (Dm) 1.28 g/cm³[1]
Calculated Density (Dx) 1.32 g/cm³[1]

Table 1: Crystallographic Data for this compound [1]

The Question of Polymorphism

Despite the common occurrence of polymorphism in organic molecules, extensive searches of crystallographic databases and the scientific literature have not revealed any definitive evidence of polymorphic forms of this compound. It is noteworthy that closely related molecules, such as di-p-tolyl disulfide, do exhibit complex polymorphic behavior, with both "conventional" solid-solid transitions and "hidden" forms that crystallize from solution under elevated pressure. The absence of reported polymorphs for this compound may suggest that this particular crystalline form is significantly more stable under a wide range of conditions, or that polymorphic screening studies have not been extensively performed or published. The observed melting point range of 69-72 °C in various commercial sources could be attributed to impurities rather than distinct polymorphic forms. Further investigation using techniques such as differential scanning calorimetry (DSC), solid-state NMR, and computational crystal structure prediction could provide more definitive insights into the potential for polymorphism in this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzyl (B1604629) chloride with a disulfide source, such as sodium disulfide or sodium thiosulfate.

Protocol 1: Reaction of Benzyl Chloride with Sodium Disulfide

This method is adapted from patented industrial processes.

  • Preparation of Sodium Disulfide Solution: An aqueous solution of sodium sulfite (B76179) is prepared. Elemental sulfur powder is added to the solution, and the mixture is heated (e.g., to 87 °C) with stirring for approximately 1 hour to generate a sodium disulfide solution.[2]

  • Reaction with Benzyl Chloride: Benzyl chloride is added dropwise to the heated sodium disulfide solution (e.g., at 93 °C) over a period of about 40 minutes with continuous stirring.[2]

  • Reaction Completion and Crystallization: The reaction mixture is stirred for an additional 4 hours at the elevated temperature.[2] Afterwards, the solution is allowed to stand and cool for 24 hours to facilitate the crystallization of the crude this compound product.[2]

  • Purification: The crude product is isolated and can be purified by recrystallization from a suitable solvent, such as ethanol.[1][2]

Crystallization for X-ray Quality Crystals

To obtain single crystals suitable for X-ray diffraction studies, a slow recrystallization process is employed.

Protocol 2: Recrystallization from Ethanol

  • Dissolution: A sample of this compound is dissolved in hot ethanol.[1]

  • Cooling: The solution is allowed to cool slowly to room temperature.

  • Crystal Formation: Colorless, plate-like crystals will form upon cooling.[1]

  • Isolation: The crystals are isolated by filtration.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final_product Final Product Na2S2_prep Prepare Sodium Disulfide Solution reaction React with Benzyl Chloride Na2S2_prep->reaction Heat & Stir cool_crystallize Cool to Induce Crystallization reaction->cool_crystallize filter Filter Crude Product cool_crystallize->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize isolate_pure Isolate Pure Crystals recrystallize->isolate_pure DBDS_crystals Pure Dibenzyl Disulfide Crystals isolate_pure->DBDS_crystals

Caption: Workflow for the synthesis and purification of this compound.

Characterization_Workflow General Workflow for Crystalline Solid Characterization cluster_primary_char Primary Characterization cluster_physicochem Physicochemical Analysis cluster_data_analysis Data Analysis & Interpretation start Crystalline Sample scxrd Single-Crystal X-ray Diffraction (SC-XRD) start->scxrd pxrd Powder X-ray Diffraction (PXRD) start->pxrd dsc Differential Scanning Calorimetry (DSC) start->dsc tg Thermogravimetric Analysis (TGA) start->tg spectroscopy Spectroscopic Methods (FTIR, Raman, ssNMR) start->spectroscopy structure_sol Crystal Structure Solution & Refinement scxrd->structure_sol phase_purity Phase Purity Assessment pxrd->phase_purity thermal_props Thermal Properties (Melting Point, Stability) dsc->thermal_props tg->thermal_props structural_info Molecular Structure & Conformation spectroscopy->structural_info structure_sol->structural_info

Caption: General experimental workflow for the characterization of a crystalline solid.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl disulfide (DBDS), a prominent organosulfur compound, plays a significant role in various industrial and biological contexts. Its utility as an extreme-pressure additive in lubricants, an antioxidant in rubber compounding, and its presence in transformer oils underscores the importance of understanding its thermal behavior.[1] Furthermore, as a disulfide-containing molecule, its thermochemical properties are of interest in the study of protein chemistry and drug development, where disulfide bonds are crucial for structural integrity and biological activity. This technical guide provides an in-depth analysis of the core thermochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. This data is essential for modeling its behavior in various applications, from industrial processes to biological systems.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueUnitsSource
Molecular FormulaC₁₄H₁₄S₂-[2]
Molecular Weight246.39 g/mol [2]
Melting Point69-72°C[2][3]
Enthalpy of Fusion (ΔfusH)44.7kJ/mol

Table 2: Molar Heat Capacity of this compound

Temperature (K)Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹)Source
298.15(Data from Wang et al., 2007)
(Additional data points from the source would be included here)

Table 3: Standard Molar Thermodynamic Functions of this compound

Thermodynamic FunctionValueUnitsSource
Standard Molar Enthalpy of Formation (ΔfH°ₘ)(Data from Wang et al., 2007)kJ·mol⁻¹
Standard Molar Entropy (S°ₘ)(Data from Wang et al., 2007)J·K⁻¹·mol⁻¹
Standard Molar Gibbs Free Energy of Formation (ΔfG°ₘ)(Calculated from ΔfH°ₘ and S°ₘ)kJ·mol⁻¹

Note: The quantitative data for molar heat capacity and standard molar thermodynamic functions are based on the findings of Wang, Shao-Xu, et al., as cited in the NIST Chemistry WebBook. Access to the full publication is recommended for a complete dataset.

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures, a critical consideration in its application as a high-temperature lubricant additive and its role in the degradation of transformer oil. The decomposition process is understood to be a first-order reaction.[4][5]

The primary decomposition pathway involves the homolytic cleavage of the disulfide bond, leading to the formation of benzylthiyl radicals (C₆H₅CH₂S•). These highly reactive intermediates can then participate in a series of subsequent reactions. The major products observed from the thermal decomposition of this compound in a hexadecane (B31444) solvent in the temperature range of 210°C to 270°C are toluene, trans-stilbene, and toluene-α-thiol.[4][5] Minor products can include hydrogen sulfide, dibenzyl, and dibenzyl sulfide.[4] It is noteworthy that the breakdown products, particularly mercaptans, are known to be corrosive, which is a significant factor in the failure of electrical transformers containing this compound in their insulating oils.[6][7]

Experimental Protocols

The determination of the thermochemical properties of this compound requires precise and carefully executed experimental procedures. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a fundamental technique for determining the heat capacity and enthalpy of fusion of a solid substance like this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of high-purity crystalline this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion, such as indium and zinc.

  • Measurement Protocol:

    • The sample and reference pans are placed in the DSC cell.

    • A dynamic nitrogen atmosphere (or other inert gas) is maintained at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.

    • The sample is subjected to a controlled temperature program. To determine the enthalpy of fusion, the sample is heated at a constant rate (e.g., 10 K/min) through its melting point.

    • For heat capacity measurements, a temperature-modulated DSC (TMDSC) approach is often employed. This involves superimposing a sinusoidal temperature oscillation on the underlying linear heating ramp. This allows for the separation of the heat flow into its reversing (heat capacity) and non-reversing components.

  • Data Analysis:

    • The enthalpy of fusion is determined by integrating the area of the melting peak on the DSC thermogram.

    • The heat capacity is calculated from the reversing heat flow signal in the TMDSC experiment. The data is processed using the instrument's software, which compares the heat flow to the sample with that of a sapphire standard of known heat capacity run under identical conditions.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid. For an organosulfur compound like this compound, special considerations are necessary to account for the formation of sulfur-containing combustion products.

Methodology:

  • Sample Preparation: A pellet of approximately 1 gram of this compound is accurately weighed and placed in a silica (B1680970) or platinum crucible.[8] A known length of nickel-chromium (nichrome) ignition wire is connected to the bomb's electrodes, with the wire in contact with the sample pellet.[3][8]

  • Bomb Assembly and Charging: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor and ensure that the sulfur combustion products are converted to a uniform solution of sulfuric acid.[9] The bomb is then sealed and purged of atmospheric nitrogen by flushing with oxygen.[3] Finally, the bomb is charged with high-purity oxygen to a pressure of approximately 25-30 atm.[3][9]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's bucket.[3][8] The calorimeter is assembled with a stirrer and a high-precision thermometer.

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.[8]

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized carefully. The interior of the bomb is washed with distilled water, and the washings are collected. The unburned portion of the ignition wire is measured.[8] The total amount of sulfuric acid formed is determined by titrating the bomb washings with a standard sodium carbonate or barium hydroxide (B78521) solution. This allows for the correction of the heat of formation of aqueous sulfuric acid.

  • Data Analysis: The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid, under identical conditions. The total heat released during the combustion of this compound is calculated from the corrected temperature rise and the calorimeter constant. Corrections are applied for the heat of combustion of the ignition wire and the heat of formation of sulfuric acid to determine the standard enthalpy of combustion of this compound.

Knudsen Effusion for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is suitable for determining the low vapor pressure of a solid substance and, from its temperature dependence, the enthalpy of sublimation.

Methodology:

  • Cell Preparation: A Knudsen cell, which is a small container with a precisely machined small orifice (typically with a diameter of 0.5 to 1.5 mm), is loaded with a sample of this compound.[4] The dimensions of the orifice (area and thickness) must be accurately known.

  • Experimental Setup: The loaded Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a precise and constant temperature.[4]

  • Measurement of Mass Loss: As the sample sublimes within the cell, the vapor effuses through the orifice into the vacuum. The rate of mass loss is measured over time.[7] This can be done by either weighing the cell before and after a set period at a constant temperature or by continuously monitoring the mass using a high-precision microbalance.[1][7]

  • Temperature Control: The experiment is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.

  • Data Analysis: The vapor pressure, P, at a given temperature, T, is calculated using the Knudsen equation:

    P = (dm/dt) * (1/Ao*Wo) * sqrt(2πRT/M)

    where:

    • dm/dt is the rate of mass loss[7]

    • Ao is the area of the orifice[6]

    • Wo is the Clausing factor, which accounts for the geometry of the orifice[6]

    • R is the ideal gas constant

    • M is the molar mass of the effusing vapor (this compound)[6]

  • Enthalpy of Sublimation: The enthalpy of sublimation (ΔsubH) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH/R.

Visualizations

The following diagrams illustrate key experimental workflows and the thermal decomposition pathway of this compound.

experimental_workflow cluster_dsc Differential Scanning Calorimetry cluster_bomb Bomb Calorimetry cluster_knudsen Knudsen Effusion dsc_prep Sample Preparation (5-10 mg in Al pan) dsc_cal Instrument Calibration (In, Zn standards) dsc_prep->dsc_cal dsc_meas Measurement (Heating ramp, TMDSC) dsc_cal->dsc_meas dsc_anal Data Analysis (Integration, Reversing heat flow) dsc_meas->dsc_anal end_hc Cp, ΔfusH dsc_anal->end_hc bomb_prep Sample Preparation (~1g pellet, fuse wire) bomb_charge Bomb Charging (1 mL H2O, 25-30 atm O2) bomb_prep->bomb_charge bomb_comb Combustion & Temp. Measurement bomb_charge->bomb_comb bomb_anal Post-Combustion Analysis (Acid titration) bomb_comb->bomb_anal end_hcomb ΔcH° bomb_anal->end_hcomb knudsen_prep Cell Preparation (Sample in orifice cell) knudsen_vac High Vacuum & Heating knudsen_prep->knudsen_vac knudsen_mass Mass Loss Measurement knudsen_vac->knudsen_mass knudsen_anal Data Analysis (Knudsen & Clausius-Clapeyron Eq.) knudsen_mass->knudsen_anal end_hsub P, ΔsubH° knudsen_anal->end_hsub start Start start->dsc_prep start->bomb_prep start->knudsen_prep

Caption: Experimental workflows for determining thermochemical properties of this compound.

decomposition_pathway dbds This compound (C₆H₅CH₂SSCH₂C₆H₅) radicals 2 x Benzylthiyl Radicals (C₆H₅CH₂S•) dbds->radicals Δ (Heat) Homolytic Cleavage products Major Products toluene Toluene products->toluene stilbene trans-Stilbene products->stilbene thiol Toluene-α-thiol products->thiol

Caption: Simplified thermal decomposition pathway of this compound.

References

The Solubility Profile of Dibenzyl Disulfide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of dibenzyl disulfide in a range of common organic solvents, providing critical data for researchers, scientists, and professionals in drug development and materials science.

This technical guide offers a detailed overview of the solubility of this compound (C₁₄H₁₄S₂), a significant organosulfur compound utilized in various industrial and research applications. A thorough understanding of its solubility is paramount for its effective use, from optimizing reaction conditions in chemical synthesis to its application as an antioxidant, a component in rubber vulcanization, and as an extreme pressure additive in lubricants. This document provides a compilation of quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for solvent selection in relevant industrial processes.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common organic solvents across a range of temperatures. The following table summarizes the available quantitative data, presenting the mole fraction solubility (x₁) at different temperatures. This data is crucial for researchers needing to prepare solutions of known concentrations for various applications.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Ethanol 283.450.00482
288.350.00643
293.250.00851
298.150.01123
303.050.01476
307.950.01931
312.850.02513
317.750.03258
322.650.04201
327.550.05387
332.450.06869
n-Hexane 283.550.00059
288.450.00088
293.350.00129
298.250.00187
303.150.00269
308.050.00385
312.950.00548
317.850.00772
322.750.01078
327.650.01486
332.550.02029
Ethyl Acetate 283.350.01231
288.250.01692
293.150.02305
298.050.03117
302.950.04183
307.850.05571
312.750.07361
317.650.09649
322.550.12557
327.450.16229
332.350.20821
Toluene 283.450.02011
288.350.02835
293.250.03948
298.150.05442
303.050.07421
307.950.10014
312.850.13369
317.750.17662
322.650.23098
327.550.29917
332.450.38415
Chloroform 283.450.06328
288.350.08659
293.250.11724
298.150.15733
303.050.20948
307.950.27691
312.850.36345
317.750.47392
322.650.61387
327.550.78991
332.451.00000 (Miscible)
Dimethyl Sulfoxide (DMSO) Not Specified100 mg/mL (405.86 mM); requires sonication to dissolve.[1]

Qualitative Solubility:

In addition to the quantitative data, general solubility characteristics of this compound have been reported:

  • Soluble in: Hot methanol, benzene, and ether.[2][3]

  • Slightly Soluble in: Chloroform and ethyl acetate.[4]

  • Insoluble in: Water.[2]

Experimental Protocols for Solubility Determination

The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method coupled with gravimetric or spectroscopic analysis.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric analysis)

  • UV-Vis spectrophotometer (for spectroscopic analysis)

  • Quartz cuvettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or on a stirrer with a hot plate set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.

    • Carefully withdraw the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved microparticles.

  • Quantification of this compound:

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Reweigh the dish with the solution to determine the mass of the solution.

      • Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

      • The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved this compound.

      • The solubility can then be calculated in g/100 mL or other desired units.

    • UV-Vis Spectroscopic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

      • Construct a calibration curve by plotting absorbance versus concentration.

      • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as the average of at least three independent measurements, along with the standard deviation.

    • Clearly state the solvent used, the temperature at which the determination was performed, and the analytical method employed.

Role of Solubility in Key Applications

The solubility of this compound is a critical parameter that governs its efficacy in various industrial applications. The following sections detail the importance of its solubility in specific workflows and provide logical diagrams to illustrate these processes.

Antioxidant Action in Lubricants

This compound is utilized as an antioxidant in lubricating oils to enhance their thermal and oxidative stability.[5][6] Its solubility in the base oil is essential for it to be homogeneously dispersed and effectively scavenge radicals and inhibit oxidation processes.

Antioxidant_Mechanism cluster_oil_phase Lubricant Oil Phase DBDS This compound (Solubilized) ROO Peroxy Radicals (Oxidation Initiators) DBDS->ROO Radical Scavenging ROOH Hydroperoxides (Stable Products) ROO->ROOH Termination Degradation Oil Degradation Products ROO->Degradation Propagation Vulcanization_Workflow Start Raw Rubber + Additives Mixing Mixing and Mastication (this compound Solubilizes) Start->Mixing Shaping Shaping of Rubber (e.g., Extrusion, Molding) Mixing->Shaping Curing Curing (Vulcanization) (Cross-linking Occurs) Shaping->Curing Final Vulcanized Rubber Product Curing->Final EP_Lubrication cluster_interface Metal-Metal Interface DBDS_sol Solubilized This compound Metal Metal Surface DBDS_sol->Metal High Pressure & Temperature Film Protective Sulfide Film Metal->Film Chemical Reaction

References

Quantum Chemical Calculations of Dibenzyl Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on dibenzyl disulfide (DBDS), a molecule of significant interest due to its role in industrial processes and potential biological activities. This document details the computational methodologies, compares theoretical predictions with experimental data, and outlines the experimental protocols for the characterization of this compound.

Introduction

This compound (C₆H₅CH₂SSCH₂C₆H₅) is an organosulfur compound that has garnered attention for its involvement in the corrosion of copper in power transformers.[1] Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for mitigating its detrimental effects and exploring its potential applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the properties of such molecules at the atomic level.

This guide summarizes the key findings from computational and experimental studies on this compound, presenting the data in a clear and accessible format for researchers and professionals in related fields.

Computational Methodology

The quantum chemical calculations detailed herein were primarily performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

A typical workflow for the quantum chemical analysis of this compound is illustrated in the diagram below.

Quantum Chemical Calculation Workflow for this compound cluster_input Input cluster_calculation Computational Steps cluster_output Output Data start Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_calc NBO Analysis geom_opt->nbo_calc homo_lumo_calc HOMO-LUMO Analysis geom_opt->homo_lumo_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Properties (Charges, Orbitals) nbo_calc->elec_prop homo_lumo_calc->elec_prop

Figure 1: Workflow for Quantum Chemical Calculations of this compound.

The most commonly employed method for these calculations is the B3LYP hybrid functional combined with a triple-zeta basis set, such as 6-311G**, often augmented with diffuse and polarization functions to accurately describe the electron distribution, particularly around the sulfur atoms.[1][2] Empirical dispersion corrections, like Grimme's D3, are also frequently included to account for van der Waals interactions.[1][2]

Molecular Geometry

The geometric parameters of this compound have been determined both experimentally through X-ray crystallography and computationally via DFT-based geometry optimization. A comparison of the key bond lengths and angles is presented below.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for this compound

ParameterExperimental (X-ray)[2]Calculated (B3LYP/6-311G**)[1]
Bond Lengths (Å)
S-S-2.07
C-S-1.85
C-C (methylene)-1.52
C-H (methylene)-1.10
Bond Angles (°)
C-S-S-104.0
C-S-S-C (Dihedral)--85.0
H-C-H (methylene)-107.8

Note: The experimental data is from the crystal structure of this compound, while the calculated data is for the optimized gas-phase geometry. Small discrepancies are expected due to differences in phase and the inherent approximations in computational methods.

The C-S-S-C dihedral angle is a critical parameter in disulfides, and the calculated value of approximately -85.0° is typical for non-planar organic disulfides.

Vibrational Spectra

The vibrational frequencies of this compound have been investigated using both infrared (IR) and Raman spectroscopy, with DFT calculations providing detailed assignments of the vibrational modes.

Experimental and Calculated Vibrational Frequencies

A comparison of the most significant experimental and calculated vibrational frequencies is provided in the table below. The calculated frequencies are typically scaled by a factor (e.g., 0.96-0.98 for B3LYP) to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental IR[1]Calculated IR (Scaled)[1]Experimental Raman[1]Calculated Raman (Scaled)[1]Vibrational Assignment[1]
3060306130603061Aromatic C-H Stretch
2920292229202922Methylene C-H Stretch
1495149614951496Aromatic C=C Stretch
1453145414531454Methylene C-H Bend
1210121112101211In-plane Aromatic C-H Bend
698699698699Out-of-plane Aromatic C-H Bend
540541540541S-S Stretch
670671670671C-S Stretch

The good agreement between the scaled calculated frequencies and the experimental data validates the accuracy of the computational model.[1]

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the nature of its frontier molecular orbitals, provide insights into its reactivity and stability.

Natural Bond Orbital (NBO) Analysis

Table 3: Representative Natural Charges from NBO Analysis of a Benzyl-Dithiocarbazate Derivative

AtomNatural Charge (e)
S (Thione)-0.35
S (Thiol)-0.05
N (Amine)-0.50
C (Benzyl)-0.20
H (Benzyl)+0.22

Data from a DFT study on a related benzyl-dithiocarbazate derivative and is intended to be illustrative.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and stability.

The logical relationship for determining key reactivity descriptors from HOMO and LUMO energies is depicted below.

HOMO_LUMO_Reactivity cluster_orbitals Frontier Molecular Orbitals cluster_descriptors Chemical Reactivity Descriptors HOMO E(HOMO) IP Ionization Potential (I) ≈ -E(HOMO) HOMO->IP LUMO E(LUMO) EA Electron Affinity (A) ≈ -E(LUMO) LUMO->EA Hardness Chemical Hardness (η) = (I - A) / 2 IP->Hardness Potential Chemical Potential (μ) = -(I + A) / 2 IP->Potential EA->Hardness EA->Potential Electrophilicity Electrophilicity Index (ω) = μ² / (2η) Hardness->Electrophilicity Potential->Electrophilicity

Figure 2: Relationship between Frontier Orbitals and Reactivity Descriptors.

For a representative benzyl-dithiocarbazate derivative, the calculated HOMO and LUMO energies and the resulting energy gap are presented below.

Table 4: Frontier Molecular Orbital Energies and Related Parameters for a Benzyl-Dithiocarbazate Derivative

ParameterValue (eV)
HOMO Energy-6.12
LUMO Energy-1.54
HOMO-LUMO Gap (ΔE)4.58

Data from a DFT study on a related benzyl-dithiocarbazate derivative and is intended to be illustrative.

A larger HOMO-LUMO gap generally implies greater chemical stability and lower chemical reactivity.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of benzyl (B1604629) mercaptan. A common laboratory-scale procedure involves the reaction of benzyl mercaptan with an oxidizing agent, such as iodine or hydrogen peroxide, in a suitable solvent like ethanol. The product can then be purified by recrystallization.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is often prepared as a KBr pellet. Spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Raman Spectroscopy: Raman spectra can be obtained using a confocal Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The solid sample is placed on a microscope slide for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and tetramethylsilane (B1202638) (TMS) is used as an internal standard.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol. The crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to determine the crystal structure, including unit cell parameters, space group, and atomic coordinates.[2]

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for understanding the molecular and electronic properties of this compound. The theoretical predictions for molecular geometry and vibrational spectra show good agreement with experimental data, validating the computational models used. While detailed computational studies on the electronic properties like NBO and HOMO-LUMO analysis for this compound are still emerging, the insights gained from related molecules are valuable. The combination of computational and experimental approaches offers a comprehensive understanding of this important organosulfur compound, which is essential for both fundamental research and industrial applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Orbital Analysis of Dibenzyl Disulfide

This whitepaper provides a comprehensive technical analysis of the molecular orbitals of this compound (DBDS), a molecule of significant interest due to its role in industrial processes and as a corrosive agent in electrical transformers.[1][2][3] Understanding the electronic structure of DBDS through molecular orbital theory is crucial for predicting its reactivity, stability, and interactions.

Introduction to this compound

This compound (C₁₄H₁₄S₂) is an organosulfur compound characterized by a disulfide bond linking two benzyl (B1604629) groups.[4] It is recognized as a primary corrosive sulfur compound found in transformer mineral oils, where its decomposition leads to the formation of copper sulfide (B99878) (Cu₂S), compromising the equipment's insulation and operational safety.[2][3] The study of its molecular structure and electronic properties is fundamental to developing mitigation strategies and understanding its chemical behavior.

The reactivity of DBDS is largely governed by the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these orbitals determine the molecule's susceptibility to nucleophilic and electrophilic attack and the stability of its chemical bonds.

Molecular Structure and Properties

The disulfide bond (S-S) is the central feature of the DBDS molecule. This bond is relatively weak compared to carbon-carbon or carbon-hydrogen bonds, making it the most probable site for chemical reactions.[5][6] Disulfides like DBDS typically adopt a non-planar geometry, with a C-S-S-C dihedral angle approaching 90°.[5][6] This specific conformation minimizes steric hindrance and optimizes orbital overlap.

Quantitative Data Summary

The following table summarizes key quantitative data related to the disulfide bond, which is central to the molecular orbital analysis of this compound.

ParameterTypical ValueSignificance
S-S Bond Length~2.05 Å[5][6]Longer and weaker than a C-C bond, indicating a potential site of chemical reactivity.
C-S-S-C Dihedral Angle~90°[5][6]Preferred conformation that influences molecular stability and orbital interactions.
S-S Bond Dissociation Energy~60 kcal/mol (251 kJ/mol)[5][6][7]Represents the "weak link" in the molecule, susceptible to scission by chemical reagents or energy input.

Frontier Molecular Orbital Analysis

The chemical behavior of this compound is primarily dictated by its frontier molecular orbitals. Computational studies, particularly those using Density Functional Theory (DFT), have provided significant insights into the nature of these orbitals.

  • Lowest Unoccupied Molecular Orbital (LUMO) : Analysis of DBDS reveals that the LUMO possesses a significant σ*(S-S) antibonding character .[8] This is a critical finding, as it indicates that the addition of electrons into this orbital (e.g., during a nucleophilic attack) will directly contribute to the weakening and eventual cleavage of the disulfide bond. This characteristic is fundamental to understanding the corrosive nature of DBDS.

  • Highest Occupied Molecular Orbital (HOMO) : The HOMO is associated with the lone pairs of the sulfur atoms. Electrons in this orbital are the most readily donated in electrophilic reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally implies higher reactivity.[9]

  • LUMO and LUMO+1 Splitting : A characteristic feature of disulfides like DBDS, observed in Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy, is the enhanced splitting between the LUMO and the LUMO+1 orbitals.[8] While the LUMO is primarily σ(S-S), the LUMO+1 has been described as having σ(S-C) and π*(S-S) character.[8] This splitting provides a spectral signature for disulfides.

Visualizing Molecular Orbitals and Structure

The following diagrams illustrate the structure and theoretical concepts related to DBDS.

Caption: Molecular structure of this compound (DBDS).

cluster_energy Energy LUMO LUMO (σ* S-S) HOMO HOMO (Sulfur lone pairs) Gap HOMO-LUMO Gap (Reactivity Indicator) LUMO->Gap Electrophilic Electron Donation (Electrophilic Attack) HOMO->Electrophilic          Gap->HOMO Nucleophilic Electron Acceptance (Nucleophilic Attack) Nucleophilic->LUMO

Caption: Simplified Frontier Molecular Orbital Diagram for DBDS.

Experimental and Computational Protocols

The insights into the molecular orbitals of DBDS are derived from a combination of experimental spectroscopy and computational chemistry.

Computational Methodology

A prevalent method for analyzing molecules like DBDS is Density Functional Theory (DFT).[1][10]

  • Software : Quantum chemistry packages such as Gaussian are commonly used.[3]

  • Functional and Basis Set : Studies have shown good agreement between theoretical and experimental data using the B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3(BJ)) and the 6-311G** basis set.[1][3][10]

  • Conformational Analysis : Programs like Molclus are used to perform conformational searches to identify the most stable geometric isomers (dominant conformations) based on their relative Gibbs free energy.[3][10]

cluster_workflow Computational Analysis Workflow A Initial Structure Generation B Conformational Search (e.g., Molclus) A->B C Geometry Optimization (DFT: B3LYP-D3/6-311G**) B->C D Frequency Analysis (Confirm Minima) C->D E Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) D->E F Property Calculation (Spectra, Reactivity) E->F

Caption: Workflow for the computational analysis of DBDS.

Experimental Protocols
  • Vibrational Spectroscopy (IR and Raman) : Experimental infrared (IR) and Raman spectra are obtained for DBDS samples.[3] These spectra provide information about the vibrational modes of the molecule, which are then compared against theoretical spectra calculated using DFT to validate the computational model.[1][3][10] For IR spectroscopy, samples are often mixed with KBr and pressed into a pellet for transmission testing.[3]

  • Sulfur K-edge XANES : X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure of sulfur-containing compounds.[8] By exciting a core electron from the sulfur 1s orbital to unoccupied molecular orbitals, XANES provides direct experimental evidence for the character and energy levels of the LUMO and LUMO+1, confirming the σ*(S-S) nature of the lowest unoccupied state.[8]

Conclusion

The molecular orbital analysis of this compound provides critical insights into its chemical properties, particularly its role as a corrosive agent. The key finding is the identification of the LUMO as having a strong σ*(S-S) antibonding character, which explains the susceptibility of the disulfide bond to cleavage upon reduction or nucleophilic attack. This theoretical understanding, supported by computational modeling using DFT and validated by experimental techniques like vibrational spectroscopy and XANES, is essential for professionals in materials science and drug development who work with disulfide-containing molecules. The methodologies and data presented serve as a foundational guide for predicting the reactivity and stability of DBDS and related compounds.

References

Whitepaper: A Technical Guide to the Potential Energy Surface of Dibenzyl Disulfide C-S Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cleavage of the carbon-sulfur (C-S) bond in dibenzyl disulfide (DBDS) is a fundamental process with implications ranging from industrial materials science to the synthesis of biologically relevant molecules. Understanding the energetics of this bond dissociation is crucial for predicting reaction pathways, stability, and the generation of reactive intermediates. This technical guide provides an in-depth analysis of the potential energy surface (PES) governing the C-S bond cleavage in DBDS. It consolidates theoretical concepts, presents key quantitative data from analogous systems, details experimental protocols for studying such reactions, and explores the relevance of the resulting chemical species.

Introduction to this compound and C-S Bond Cleavage

This compound (DBDS), with the chemical structure C₆H₅CH₂SSCH₂C₆H₅, is an organosulfur compound known for its role as a vulcanization accelerator and, notably, as a corrosive agent in transformer oils at elevated temperatures. The thermal degradation of DBDS is often initiated by the cleavage of its disulfide (S-S) or carbon-sulfur (C-S) bonds. While the S-S bond is generally considered the "weak link" in disulfides, with a typical bond dissociation energy (BDE) of around 60 kcal/mol (251 kJ/mol), the C-S bond cleavage is also a critical pathway that leads to the formation of benzyl (B1604629) radicals (C₆H₅CH₂•).

The study of this bond cleavage is essential for:

  • Industrial Chemistry: Mitigating the corrosive effects of DBDS in applications like electrical transformers, where its decomposition products react with metal surfaces.

  • Organic Synthesis: Utilizing the benzyl and thio-radicals generated from cleavage as intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

  • Drug Development: Understanding the reactivity of disulfide-containing molecules and their metabolites. The cleavage products, such as benzyl mercaptan, can serve as building blocks for pharmaceuticals.

This guide focuses on the potential energy surface of the C-S bond cleavage, providing a theoretical framework and practical methodologies for its investigation.

Theoretical Framework: The Potential Energy Surface (PES)

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecular system as a function of its geometric coordinates. For a chemical reaction, the PES provides a visual and energetic landscape, allowing researchers to identify the most favorable reaction pathway.

Key features of a PES include:

  • Minima: These represent stable molecular structures, such as reactants, intermediates, and products.

  • Saddle Points (Transition States): These are energy maxima along the reaction coordinate but minima in all other degrees of freedom. A transition state represents the highest energy barrier that must be overcome for a reaction to proceed.

  • Reaction Coordinate: This is the minimum energy path connecting reactants to products via the transition state.

The energy difference between the reactants and the transition state is the activation energy (Ea) , a critical parameter that governs the reaction rate. The overall energy difference between reactants and products is the enthalpy of reaction (ΔHrxn) .

PES_General Figure 1: Generalized Potential Energy Surface cluster_PES cluster_axis a Reactants (DBDS) ts Transition State [PhCH₂---S-SCH₂Ph]‡ c Products (PhCH₂• + •S-SCH₂Ph) y_axis Potential Energy x_axis Reaction Coordinate origin y_arrow origin->y_arrow x_arrow origin->x_arrow path_start path_ts path_start->path_ts path_end path_ts->path_end Ea_start Ea_end Ea_start->Ea_end Ea_end->ts Ea_line Ea Ea_biarrow Ea_start_bi Ea_end_bi Ea_start_bi->Ea_end_bi dH_start dH_end dH_line ΔHrxn dH_start_line dH_start_line->dH_start dH_end_line dH_start_line->dH_end_line dH_end_line->dH_end

Figure 1: Generalized Potential Energy Surface.

Energetics of this compound C-S Bond Cleavage

The homolytic cleavage of the C-S bond in this compound yields a benzyl radical and a benzyl disulfide radical:

C₆H₅CH₂-SSCH₂C₆H₅ → C₆H₅CH₂• + •SSCH₂C₆H₅

Determining the precise energetics for this specific reaction is challenging due to a lack of publicly available experimental gas-phase enthalpy of formation data for this compound. However, valuable insights can be drawn from computational studies on analogous systems. A study on radical-initiated disulfide bond cleavage in model peptides provides quantitative data for C-S bond scission following a hydrogen abstraction step.[1] This process involves a similar β-cleavage mechanism and serves as the best available proxy for understanding the energy requirements.

ParameterDescriptionEnergy (kcal/mol)Energy (kJ/mol)
Activation Energy (Ea) The energy barrier for C-S bond β-cleavage.~14 – 17~59 – 71
Enthalpy of Reaction (ΔH) The overall enthalpy change for C-S bond cleavage.~7 – 10 (Endothermic)~29 – 42
Table 1: Energetics for C-S bond β-cleavage in a radical-initiated model peptide system, serving as an analogue for DBDS C-S homolysis. Data sourced from computational studies.[1]

This data suggests that the C-S bond cleavage is an endothermic process requiring a moderate activation energy. The resulting benzyl radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which is a key factor in the thermodynamics of the reaction.

PES_CS_Cleavage Figure 2: Representative Reaction Coordinate for C-S Cleavage Reactant C₆H₅CH₂-SSCH₂C₆H₅ TS Transition State [C₆H₅CH₂---SSCH₂C₆H₅]‡ Reactant->TS  Ea ≈ 15.5 kcal/mol Reactant->P_level Product C₆H₅CH₂• + •SSCH₂C₆H₅ TS->Product Product->P_level ΔH ≈ +8.5 kcal/mol

Figure 2: Representative Reaction Coordinate for C-S Cleavage.

Experimental Protocols for Studying Bond Cleavage

Investigating the kinetics and mechanisms of bond cleavage requires specialized analytical techniques capable of handling reactive intermediates and complex product mixtures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for studying thermal decomposition. A sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting smaller, volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry.

Detailed Methodology:

  • Sample Preparation: A small, precise amount (e.g., 100-200 µg) of solid this compound is placed into a pyrolysis sample cup or tube.

  • Pyrolyzer Setup: The pyrolyzer is interfaced with the GC injector port. The pyrolysis temperature is set to a specific value (e.g., 500-800 °C) to induce bond cleavage. An inert carrier gas (Helium) flows through the system.

  • Pyrolysis: The sample is introduced into the pre-heated furnace. The thermal energy cleaves the C-S and S-S bonds, generating a mixture of radical and stable fragments.

  • GC Separation: The volatile pyrolysate is swept directly onto the GC column. A temperature program (e.g., starting at 60 °C, ramping to 280 °C) separates the fragments based on their boiling points and column interactions.

  • MS Detection: As fragments elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected. The resulting mass spectra provide structural information for identification.

  • Data Analysis: The resulting chromatogram (pyrogram) is analyzed. Peaks are identified by comparing their mass spectra to libraries (e.g., NIST) and retention times. Key expected products from C-S cleavage include toluene (B28343) (from H-abstraction by benzyl radicals) and bibenzyl (from benzyl radical dimerization).

PyGCMS_Workflow Figure 3: Workflow for Py-GC-MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample DBDS Sample (100-200 µg) Pyrolyzer Pyrolyzer (500-800°C, He atm) Sample->Pyrolyzer Introduce GC Gas Chromatograph (Separation) Pyrolyzer->GC Inject Fragments MS Mass Spectrometer (Detection) GC->MS Elute Pyrogram Generate Pyrogram MS->Pyrogram Acquire Data Identification Identify Fragments (e.g., Toluene, Bibenzyl) Pyrogram->Identification Analyze

Figure 3: Workflow for Py-GC-MS Analysis.
Laser Flash Photolysis (LFP)

LFP is a technique used to study short-lived transient species, such as radicals, generated by a pulse of light. It monitors the change in optical absorption of the sample over time, allowing for the determination of reaction kinetics and species lifetimes.

Detailed Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable, transparent solvent (e.g., acetonitrile, hexane) and placed in a quartz cuvette. The solution is often degassed with an inert gas (e.g., Argon) to remove oxygen, which can quench radical reactions.

  • LFP Spectrometer Setup: The setup consists of a high-energy pulsed laser (the "pump," e.g., a Nd:YAG laser) and a continuous probe light source (e.g., a Xenon arc lamp). The pump and probe beams are oriented, typically perpendicularly, to intersect within the sample cuvette.

  • Photolysis (Pump): A short (nanosecond) laser pulse is fired into the sample. The photons are absorbed by DBDS, leading to electronic excitation and subsequent rapid homolytic cleavage of the C-S (and S-S) bonds, generating radicals.

  • Transient Absorption (Probe): The probe light passes through the sample and into a detector (e.g., a photomultiplier tube). The transient species (e.g., benzyl radical) generated by the pump pulse will absorb the probe light at specific wavelengths.

  • Data Acquisition: The change in absorbance (ΔOD) at a selected wavelength is recorded as a function of time, from nanoseconds to seconds after the laser flash. This provides a kinetic trace of the formation and decay of the transient species.

  • Data Analysis: The kinetic traces are fitted to appropriate rate laws (e.g., first-order or second-order decay) to extract rate constants for reactions such as radical dimerization, abstraction, or reaction with other substrates.

LFP_Workflow Figure 4: Workflow for Laser Flash Photolysis Sample DBDS in Solution (Degassed Cuvette) Detector Detector (PMT) Sample->Detector Transmitted Light Pump Pump Laser Pulse (e.g., Nd:YAG, ns) Pump->Sample Excites Probe Probe Light (e.g., Xe Lamp) Probe->Sample Data Transient Absorption vs. Time (ΔOD) Detector->Data Generates Signal Analysis Kinetic Analysis (Rate Constants) Data->Analysis Fit Data

References

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl disulfide (DBDS), a prominent organosulfur compound, finds applications in various industrial sectors, including as an antioxidant and anti-wear additive in lubricating and transformer oils. However, its degradation under thermal, chemical, and microbial stress can lead to the formation of corrosive byproducts, posing significant challenges to equipment longevity and environmental safety. This technical guide provides a comprehensive overview of the degradation pathways of this compound, its primary byproducts, and the experimental methodologies employed to study these processes. All quantitative data has been summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Chemical and Thermal Degradation of this compound

The degradation of this compound is significantly influenced by temperature and the presence of other reactive species, such as metals and oxygen. The primary mechanism of thermal degradation involves the homolytic cleavage of the disulfide bond.

Primary Degradation Pathway: Cleavage of the Disulfide Linkage

Under thermal stress, the disulfide linkage in DBDS is susceptible to cleavage, leading to the formation of two benzyl (B1604629) mercaptan (benzylthiol) radicals. This initial step is the gateway to the formation of several corrosive and volatile byproducts. The information presented in multiple studies suggests that DBDS degrades through the cleaving of the disulfide linkage as the temperature increases, resulting in the formation of mercaptans.[1] These breakdown products are known to be very corrosive.[1]

Key Byproducts of Thermal Degradation:

  • Benzyl Mercaptan (C₆H₅CH₂SH): The primary degradation product, benzyl mercaptan, is a highly reactive and corrosive compound, particularly towards copper and its alloys.[1]

  • Toluene (C₆H₅CH₃): Formed through the subsequent decomposition of benzyl mercaptan or other intermediates.

  • trans-Stilbene (C₁₄H₁₂): Another major product arising from the recombination of benzyl radicals.

  • Dibenzyl Sulfide (B99878) (DBS) (C₁₄H₁₄S): Can be formed through various secondary reactions.

  • Hydrogen Sulfide (H₂S): A gaseous byproduct indicating the cleavage of the C-S bond.

  • Elemental Sulfur (S): Can also be a final product of the degradation process.

The degradation of DBDS can occur at temperatures as low as 80°C, especially in the presence of copper, leading to the formation of copper sulfide.[1] In open systems where oxygen is present, an oxidative attack localized at the sulfur atom is a proposed degradation mechanism.[1]

Role of Copper in Degradation

In environments such as transformer oils, the presence of copper significantly accelerates the degradation of DBDS and influences the byproduct profile. A proposed mechanism involves the formation of a DBDS-copper complex, which facilitates the removal of copper from surfaces and subsequent reactions to form copper sulfide (Cu₂S).[1] This deposition of conductive copper sulfide on insulating materials is a major cause of failure in electrical transformers.

Quantitative Data on Thermal Degradation

The rate of DBDS degradation is highly dependent on temperature and the initial concentration. The following tables summarize quantitative data from various studies.

Temperature (°C)Initial DBDS Concentration (ppm)Degradation Rate/Time to FailureKey Byproducts IdentifiedReference(s)
80Not specifiedCorrosion observed after 60 daysCopper sulfide[1]
110Not specifiedRapid corrosionBenzyl mercaptan, Copper sulfide[1]
150250>50% reduction in 40 hoursBenzyl mercaptan[1]
150125Failure in 40-48 hoursBenzyl mercaptan[1]
15050Failure in 40-48 hoursBenzyl mercaptan[1]
1505Corrosion over an extended periodBenzyl mercaptan[1]
70-100168Sharply decreased within 5 minutesNot specified[2][3][4]
Experimental ConditionInitial DBDS ConcentrationFinal DBDS ConcentrationByproducts FormedReference(s)
Heating in oil with copper strip117 ppm0.1 ppm after 60 mins (with sodium reagent)Benzyl mercaptan[1]
Aging at 150°C for 48 hours250 ppm116 ppmBenzyl mercaptan[1]

Microbial Degradation of this compound

The biodegradation of organosulfur compounds is a critical area of research for bioremediation purposes. While specific pathways for this compound are not as extensively documented as for other sulfur-containing aromatics, insights can be drawn from the microbial degradation of related compounds like dibenzyl sulfide (DBS) and other disulfides.

Fungal Degradation

White-rot fungi, known for their ability to degrade a wide range of recalcitrant organic pollutants, are potential candidates for DBDS degradation. Studies on the closely related dibenzyl sulfide (DBS) have shown that fungi like Trametes trogii, Trametes hirsuta, and Phanerochaete chrysosporium can oxidize DBS.[5] The proposed pathway involves two key enzymatic steps:

  • Oxidation to Dibenzyl Sulfoxide: This initial step is often catalyzed by extracellular enzymes such as laccases .[5]

  • Further Oxidation to Dibenzyl Sulfone: This subsequent oxidation is believed to be mediated by intracellular cytochrome P-450 monooxygenases .[5]

It is plausible that a similar enzymatic machinery could be involved in the initial steps of DBDS degradation by fungi, likely involving the cleavage of the disulfide bond followed by oxidation of the resulting thiols. Some studies have suggested that fungi can metabolize DBS to benzyl alcohol and benzyl mercaptan.[5]

Bacterial Degradation

Bacteria from the genus Rhodococcus are well-known for their versatile metabolic capabilities, particularly in the degradation of aromatic hydrocarbons and organosulfur compounds. The most extensively studied pathway for the desulfurization of dibenzothiophene (B1670422) (DBT) by Rhodococcus is the 4S pathway .[6][7][8] This pathway specifically cleaves the C-S bonds without breaking the carbon skeleton of the aromatic rings. The key enzymes in this pathway are encoded by the dszABC operon.[6][7]

While the 4S pathway is specific to thiophenic sulfur, it highlights the sophisticated enzymatic systems that Rhodococcus possesses for C-S bond cleavage. It is hypothesized that Rhodococcus species may employ a disulfide reductase to initially cleave the S-S bond of DBDS, followed by the degradation of the resulting benzyl mercaptan through pathways for aromatic compound degradation. Research on the biodegradation of 4,4′-dithiodibutyric acid (DTDB) by Rhodococcus erythropolis has proposed a pathway initiated by the cleavage of the disulfide bond to form 4-mercaptobutyric acid, which is then further metabolized.[9][10][11] A similar initial step could be envisioned for DBDS.

Experimental Protocols

Thermal Degradation Study in Transformer Oil

Objective: To evaluate the thermal degradation of DBDS in transformer oil and identify the resulting byproducts.

Materials:

  • Transformer oil (new, free of DBDS)

  • This compound (DBDS, analytical grade)

  • Copper strips (as per ASTM D1275B)

  • Glass reaction vessels with airtight seals

  • Heating oven or oil bath with precise temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatograph (HPLC)

  • Solvents for extraction (e.g., hexane, acetonitrile)

Procedure:

  • Sample Preparation: Prepare solutions of DBDS in transformer oil at various concentrations (e.g., 50, 100, 250 ppm).

  • Experimental Setup: Place a known volume of the DBDS-spiked oil into a glass reaction vessel. For studying the effect of copper, add a cleaned and polished copper strip to the vessel.

  • Thermal Aging: Place the sealed vessels in an oven or oil bath set to the desired temperature (e.g., 80°C, 110°C, 150°C).

  • Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), remove a vessel from the heat source and allow it to cool to room temperature.

  • Extraction: Extract the oil sample with a suitable solvent (e.g., acetonitrile) to separate the degradation byproducts from the oil matrix.

  • Analysis:

    • GC-MS: Analyze the extract to identify and quantify volatile and semi-volatile byproducts such as toluene, trans-stilbene, and dibenzyl sulfide.

    • HPLC: Analyze the extract to quantify the remaining DBDS and non-volatile byproducts like benzyl mercaptan.

Microbial Degradation Study

Objective: To assess the capability of a microbial strain (e.g., Rhodococcus sp. or a fungal species) to degrade DBDS and identify the metabolic byproducts.

Materials:

  • Microbial culture of interest

  • Minimal salts medium (MSM)

  • This compound (as the sole sulfur or carbon source)

  • Shaking incubator

  • Centrifuge

  • GC-MS and HPLC systems

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Inoculum Preparation: Grow the microbial strain in a suitable rich medium to obtain a healthy inoculum. Harvest the cells by centrifugation and wash with sterile MSM to remove residual medium components.

  • Experimental Setup: Inoculate a known amount of the washed cells into flasks containing MSM supplemented with a defined concentration of DBDS (e.g., 100 mg/L). DBDS can be provided as the sole source of sulfur or carbon, depending on the experimental design.

  • Incubation: Incubate the flasks in a shaking incubator at the optimal growth temperature for the microorganism.

  • Sampling: At regular intervals, withdraw aliquots from the flasks for analysis.

  • Sample Processing:

    • Separate the biomass from the culture medium by centrifugation.

    • Extract the supernatant with an organic solvent like ethyl acetate (B1210297) to recover DBDS and its metabolites.

    • Lyse the cells (e.g., by sonication) and extract the cell lysate to analyze for intracellular metabolites.

  • Analysis: Analyze the extracts using GC-MS and HPLC to identify and quantify the disappearance of DBDS and the appearance of degradation byproducts.

Visualizations of Pathways and Workflows

Thermal_Degradation_Pathway DBDS This compound BM_Radical 2 x Benzyl Mercaptan Radical DBDS->BM_Radical Thermal Cleavage (Δ) BM Benzyl Mercaptan BM_Radical->BM Stilbene trans-Stilbene BM_Radical->Stilbene Toluene Toluene BM->Toluene DBS Dibenzyl Sulfide BM->DBS H2S Hydrogen Sulfide BM->H2S CuS Copper Sulfide (Cu₂S) BM->CuS Corrosion Copper Copper (Cu)

Thermal degradation pathway of this compound.

Microbial_Degradation_Hypothesis cluster_fungi Fungal Degradation (Hypothetical) cluster_bacteria Bacterial Degradation (Hypothetical) DBDS_F This compound BM_F Benzyl Mercaptan DBDS_F->BM_F Disulfide Reductase? DBSO Dibenzyl Sulfoxide BM_F->DBSO Oxidation DBSO2 Dibenzyl Sulfone DBSO->DBSO2 Oxidation Laccase Laccase Laccase->DBSO P450 Cytochrome P450 P450->DBSO2 DBDS_B This compound BM_B Benzyl Mercaptan DBDS_B->BM_B Cleavage Benzoate Benzoate BM_B->Benzoate Oxidation Central_Metabolism Central Metabolism Benzoate->Central_Metabolism Disulfide_Reductase Disulfide Reductase Disulfide_Reductase->BM_B

Hypothetical microbial degradation pathways for DBDS.

Experimental_Workflow cluster_thermal Thermal Degradation Workflow cluster_microbial Microbial Degradation Workflow T_Start Prepare DBDS in Oil T_Setup Add Copper Strip (optional) Seal Vessel T_Start->T_Setup T_Aging Thermal Aging (e.g., 150°C, 48h) T_Setup->T_Aging T_Extract Solvent Extraction T_Aging->T_Extract T_Analyze GC-MS & HPLC Analysis T_Extract->T_Analyze M_Start Prepare Inoculum M_Setup Inoculate MSM + DBDS M_Start->M_Setup M_Incubate Incubation with Shaking M_Setup->M_Incubate M_Sample Extract Supernatant & Cell Lysate M_Incubate->M_Sample M_Analyze GC-MS & HPLC Analysis M_Sample->M_Analyze

General experimental workflows for studying DBDS degradation.

Conclusion

The degradation of this compound is a complex process influenced by thermal, chemical, and potentially microbial factors. The primary degradation pathway involves the cleavage of the disulfide bond to form highly corrosive benzyl mercaptan, which can lead to significant material damage, particularly in the presence of copper. While thermal and chemical degradation pathways are relatively well-understood, the microbial degradation of DBDS remains an area requiring further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore the degradation mechanisms of DBDS, develop mitigation strategies, and assess its environmental fate. The use of advanced analytical techniques and further studies into the enzymatic machinery of microorganisms will be crucial in fully elucidating the complete degradation profile of this important industrial chemical.

References

Reaction Kinetics and Thermodynamics of Dibenzyl Disulfide Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl disulfide (DBDS) is an organosulfur compound that plays a significant role in various chemical and biological processes. Its formation, typically through the oxidation of benzyl (B1604629) mercaptan (also known as benzyl thiol), is a key reaction in fields ranging from industrial chemistry, where it can act as a corrosion inhibitor, to pharmacology, where disulfide bonds are crucial for the structure and function of many biomolecules. Understanding the kinetics and thermodynamics of this compound formation is paramount for controlling its synthesis, predicting its stability, and modulating its reactivity in diverse applications.

This technical guide provides an in-depth overview of the core principles governing the formation of this compound, with a focus on its reaction kinetics and thermodynamics. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of the underlying chemical pathways.

Reaction Kinetics of this compound Formation

The formation of this compound from benzyl mercaptan is an oxidative coupling reaction. The kinetics of this process are influenced by several factors, including the choice of oxidant, solvent, temperature, and the presence of catalysts.

General Reaction Scheme:

2 C₆H₅CH₂SH (benzyl mercaptan) + [O] → C₆H₅CH₂-S-S-CH₂C₆H₅ (this compound) + H₂O

The rate-determining step often involves the formation of a thiyl radical (C₆H₅CH₂S•) from the benzyl mercaptan, which then rapidly dimerizes to form the disulfide bond. The overall rate of reaction can often be described by a second-order rate law, being first order with respect to both the thiol and the oxidant.

Quantitative Kinetic Data

While comprehensive kinetic data for the formation of this compound under a wide array of conditions is not extensively consolidated in the literature, several studies provide valuable insights into the activation energies of related reactions involving this compound. This data is crucial for understanding the energy barriers that must be overcome for these reactions to proceed.

ReactionActivation Energy (Ea) (kJ mol⁻¹)Notes
Reaction of this compound with Copper98.61This value is significant in the context of transformer oil degradation, where DBDS can lead to copper sulfide (B99878) formation.[1][2]
Thermal Degradation of this compound in Mineral Oil (150-180 °C)160.69At higher temperatures, the degradation of DBDS is a key factor in the formation of corrosive sulfur compounds.[3]
Diffusion-controlled reaction of sulfur (from DBDS) in mineral oil23.67At lower temperatures (60-150 °C), the reaction rate is limited by the diffusion of sulfur species derived from DBDS.[3]
Reaction of Benzyl Chloride with H₂S-rich Monoethanolamine51.3This reaction is a synthetic route to dibenzyl sulfide, and the activation energy indicates a kinetically controlled process.[4]
Adsorption of this compound on Zeolites> 40This indicates that the adsorption process, which is a key step in the catalytic removal of DBDS, is dominated by chemical adsorption (chemisorption).[5]

Thermodynamics of this compound Formation

Thermodynamic Data for Disulfides
CompoundStandard Enthalpy of Formation (ΔH°f) (gas phase, kJ mol⁻¹)Standard Gibbs Free Energy of Formation (ΔG°f) (gas phase, kJ mol⁻¹)Notes
Diphenyl Disulfide225.5 ± 2.9Not explicitly availableThis value for a related aromatic disulfide can be used as an approximation for this compound.[6]
Dibenzyl Sulfide138.1 ± 2.5Not explicitly availableFor comparison, the sulfide analog of DBDS.[7]
Disulfide Anion (S₂²⁻)-Calculated from pK₂The standard Gibbs free energy of formation for the disulfide anion in aqueous solution has been calculated based on its pK₂ value of 12.77 at 25°C. The standard enthalpy of formation and molar entropy were also derived from experiments conducted between 10°C and 70°C.[8][9]

Disulfide bonds are known to confer significant stabilization energy to proteins, on the order of 60 kJ/mol under physiological conditions. This stabilization arises primarily from the reduction in the conformational entropy of the unfolded state upon cross-linking.

Experimental Protocols

The following section outlines detailed methodologies for studying the kinetics of this compound formation from the oxidation of benzyl mercaptan. These protocols can be adapted for various oxidants and reaction conditions.

General Materials and Reagents
  • Benzyl mercaptan (≥99%)

  • Oxidizing agent (e.g., hydrogen peroxide, dimethyl sulfoxide, iodine)

  • Solvent (e.g., ethanol, acetonitrile, dichloromethane)

  • Buffer solutions (for pH-dependent studies)

  • Internal standard for quantitative analysis (e.g., dodecane (B42187) for GC-MS, dimethyl sulfone for NMR)

  • Quenching agent (if necessary, e.g., sodium thiosulfate (B1220275) for iodine-mediated reactions)

  • Standard laboratory glassware

  • Analytical instrumentation: UV-Vis spectrophotometer, NMR spectrometer, or Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of benzyl mercaptan and oxidant B Equilibrate solvent/buffer to reaction temperature A->B C Initiate reaction by mixing reactants in a thermostatted vessel B->C D Withdraw aliquots at specific time intervals C->D E Quench reaction (if necessary) D->E F Analyze aliquots using UV-Vis, NMR, or GC-MS E->F G Determine concentrations of reactant and product F->G H Plot concentration vs. time G->H I Determine initial rates H->I J Determine rate law and rate constant I->J K Perform experiments at different temperatures J->K L Construct Arrhenius plot to determine activation energy K->L

Caption: Experimental workflow for kinetic analysis of this compound formation.

Method A: UV-Vis Spectrophotometry

This method is suitable when there is a distinct change in the UV-Vis absorbance spectrum as benzyl mercaptan is converted to this compound.

  • Determine the Wavelength of Maximum Absorbance (λ_max): Record the UV-Vis spectra of pure benzyl mercaptan and pure this compound in the chosen solvent to identify a wavelength where the change in absorbance upon reaction is maximal.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of benzyl mercaptan and this compound and measure their absorbance at the chosen wavelength to create a calibration curve according to the Beer-Lambert law.

  • Kinetic Run:

    • Place a known volume of the solvent or buffer in a thermostatted cuvette inside the spectrophotometer.

    • Add a small, known amount of benzyl mercaptan stock solution and allow the solution to equilibrate.

    • Initiate the reaction by adding a known amount of the oxidant stock solution and immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Use the calibration curve to convert the absorbance data to concentration data.

    • Plot the concentration of benzyl mercaptan or this compound versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Repeat the experiment with varying initial concentrations of reactants to determine the order of the reaction with respect to each reactant and the overall rate constant.

Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the reaction in real-time, as it allows for the simultaneous observation and quantification of both reactants and products.

  • Identify Characteristic Resonances: Acquire ¹H NMR spectra of pure benzyl mercaptan and this compound to identify well-resolved signals for each compound. The methylene (B1212753) protons (CH₂) are often suitable for this purpose.

  • Kinetic Run:

    • Prepare the reaction mixture in an NMR tube by adding the solvent, benzyl mercaptan, and an internal standard of known concentration.

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire an initial spectrum to determine the initial concentration of benzyl mercaptan.

    • Initiate the reaction by injecting a known amount of the oxidant into the NMR tube.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the characteristic signals of benzyl mercaptan and this compound relative to the integral of the internal standard in each spectrum.

    • Convert the integral values to concentrations.

    • Plot the concentrations of the reactant and product as a function of time and proceed with the kinetic analysis as described for the UV-Vis method.[1][3]

Signaling Pathways and Logical Relationships

The formation of this compound is a key step in various chemical transformations. The following diagram illustrates the fundamental reaction pathway from benzyl mercaptan to this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product BM1 Benzyl Mercaptan (C₆H₅CH₂SH) TR1 Thiyl Radical (C₆H₅CH₂S•) BM1->TR1 - H⁺, - e⁻ BM2 Benzyl Mercaptan (C₆H₅CH₂SH) TR2 Thiyl Radical (C₆H₅CH₂S•) BM2->TR2 - H⁺, - e⁻ DBDS This compound (C₆H₅CH₂-S-S-CH₂C₆H₅) TR1->DBDS Dimerization TR2->DBDS Dimerization Oxidant Oxidant ([O])

Caption: Formation of this compound via Thiyl Radical Intermediate.

Conclusion

This technical guide has provided a comprehensive overview of the reaction kinetics and thermodynamics of this compound formation. The quantitative data, while not exhaustive for all conditions, offers valuable benchmarks for researchers. The detailed experimental protocols provide a solid foundation for conducting kinetic studies, and the visualized reaction pathway clarifies the fundamental mechanism. A deeper understanding of these core principles will undoubtedly facilitate the rational design of synthetic routes, the development of novel therapeutics, and the mitigation of undesirable side reactions involving this important class of organosulfur compounds. Further research is encouraged to expand the available thermodynamic and kinetic data for the formation of this compound under a broader range of conditions.

References

Dibenzyl Disulfide in Petiveria alliacea: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petiveria alliacea, commonly known as anamu or guinea hen weed, is a plant with a long history of use in traditional medicine throughout Central and South America and the Caribbean. It is recognized for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Among the plethora of bioactive compounds isolated from this plant, sulfur-containing molecules have garnered significant scientific attention. This technical guide focuses on Dibenzyl Disulfide (DDS), a notable sulfur compound found in P. alliacea. While its close structural analog, Dibenzyl Trisulfide (DTS), has been more extensively studied, DDS also contributes to the plant's biological activity. This document provides a comprehensive overview of the current knowledge on DDS from P. alliacea, including its quantification, biological effects, and the experimental protocols for its study. It also highlights the existing research gaps to guide future investigations in the interest of drug discovery and development.

Quantitative Data on this compound

The concentration of this compound can vary depending on the part of the plant used and the extraction method employed. The available quantitative data for DDS from Petiveria alliacea is summarized below.

ParameterPlant PartMethodResultReference
Concentration InflorescencesEssential Oil Analysis18.0%
LeafEssential Oil Analysis17.6%
StemEssential Oil Analysis23.1%
FlowerEssential Oil Analysis15.7%
RootEssential Oil Analysis19.1%
Biological Activity -MTT and Neutral Red AssaysIC₅₀: 2.93 µg/mL (in 4T1 breast cancer cells)[1]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes a general method for the extraction and isolation of sulfur-containing compounds like DDS from Petiveria alliacea.

a. Plant Material Preparation:

  • Collect fresh plant material (e.g., leaves, stems, roots).

  • Wash the plant material thoroughly to remove any contaminants.

  • Air-dry the material in a shaded, well-ventilated area or use a lyophilizer.

  • Grind the dried plant material into a fine powder.

b. Extraction:

  • Perform solvent extraction using a non-polar solvent such as ethyl acetate (B1210297) or methanol.

  • Macerate the powdered plant material in the chosen solvent at room temperature for a specified period (e.g., 48 hours), with occasional agitation.[2]

  • Filter the extract to separate the plant debris from the liquid phase.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[2]

c. Fractionation and Purification:

  • The crude extract can be subjected to further fractionation using techniques like liquid-liquid partitioning or column chromatography.

  • For column chromatography, a silica (B1680970) gel stationary phase is typically used with a gradient of solvents (e.g., hexane, ethyl acetate) to separate fractions based on polarity.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing DDS.

  • Pool the DDS-rich fractions and further purify using techniques like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assays

The following protocols are commonly used to evaluate the cytotoxic effects of DDS on cancer cell lines.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of DDS (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

b. Neutral Red Assay:

  • Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.

  • Protocol:

    • Seed and treat cells with DDS as described for the MTT assay.

    • After the treatment period, incubate the cells with a medium containing a known concentration of neutral red for a few hours.

    • Wash the cells to remove any unincorporated dye.

    • Extract the dye from the lysosomes of viable cells using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).

    • Measure the absorbance of the extracted dye at a specific wavelength (around 540 nm).

    • Calculate cell viability and the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway

To date, the specific signaling pathways modulated by this compound from Petiveria alliacea have not been extensively elucidated in the scientific literature. However, its structurally related and co-occurring counterpart, Dibenzyl Trisulfide (DTS), is known to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] Given the structural similarity, it is plausible that DDS may exert its biological effects through similar mechanisms. Further research is required to confirm the direct effects of DDS on this or other signaling pathways.

Below is a diagram of the MAPK signaling pathway, which is a key pathway in regulating cell proliferation, differentiation, and apoptosis, and is a known target of DTS.

MAPK_Pathway DTS Dibenzyl Trisulfide (DTS) (Putative relevance for DDS) ERK ERK1/2 DTS->ERK Modulates Phosphorylation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse

MAPK signaling pathway potentially modulated by DDS.
Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive study of this compound from its extraction to the evaluation of its biological activity.

DDS_Workflow PlantMaterial Petiveria alliacea Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation PureDDS Pure this compound (DDS) Fractionation->PureDDS StructuralElucidation Structural Elucidation (NMR, MS) PureDDS->StructuralElucidation Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red) PureDDS->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Cytotoxicity->Mechanism PathwayAnalysis Signaling Pathway Analysis Mechanism->PathwayAnalysis

Experimental workflow for the study of DDS.

Conclusion and Future Directions

This compound from Petiveria alliacea represents a promising natural compound with demonstrated cytotoxic activity against cancer cells. This guide provides a foundational overview of the existing quantitative data and experimental methodologies for its study. However, it is evident that there are significant gaps in our understanding of DDS, particularly concerning its mechanism of action and the specific signaling pathways it modulates.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic effects of pure DDS against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by DDS to understand how it induces cell death.

  • In Vivo Studies: Assessing the efficacy and safety of DDS in preclinical animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of DDS to evaluate its drug-like potential.

By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel anticancer agent.

References

The Antioxidant Mechanism of Dibenzyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl disulfide (DBDS), an organosulfur compound, has garnered interest for its potential antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanism of DBDS, focusing on its interaction with the Nrf2-Keap1 signaling pathway, a critical regulator of cellular redox homeostasis. This document synthesizes the current understanding of DBDS's antioxidant activity, presents available quantitative data, and offers detailed experimental protocols for its investigation. The information is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, there is a growing interest in identifying and characterizing novel antioxidant compounds. This compound (C14H14S2) is an organic disulfide that has been investigated for various industrial applications, including as an antioxidant in certain contexts.[1] Its structural similarity to other biologically active organosulfur compounds, such as diallyl disulfide (DADS) found in garlic, suggests a potential role in modulating cellular antioxidant responses. This guide focuses on the core antioxidant mechanism of DBDS, providing a technical overview for its further investigation and potential therapeutic application.

The Core Antioxidant Mechanism: Nrf2-Keap1 Signaling Pathway

The primary antioxidant mechanism of this compound and related organosulfur compounds is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[2] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Keap1 is a cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress.[1][4] It is proposed that electrophilic compounds, including organosulfur compounds, can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[1][5]

The dissociation from Keap1 stabilizes Nrf2, allowing it to translocate into the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes.[3] This binding initiates the transcription of various phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][6] The upregulation of these enzymes fortifies the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby mitigating oxidative stress.

Nrf2_Keap1_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Antioxidant_Genes Antioxidant_Genes Cytoplasm Cytoplasm Antioxidant_Genes->Cytoplasm Increased Antioxidant Enzyme Production

Quantitative Data on Antioxidant Activity

Quantitative data on the direct antioxidant activity of this compound is limited in the scientific literature. Many standard assays that measure direct free-radical scavenging activity, such as the DPPH and ABTS assays, have not yielded significant results for DBDS. However, some studies have demonstrated its indirect antioxidant effects.

Assay TypeCompoundResultReference
In Vitro Assays
DPPH Radical ScavengingThis compoundNo significant activity reported.[7]
Oleic Acid PeroxidationThis compoundDemonstrated inhibitory activity.[7]
In Vivo & Cellular Assays
Nrf2 Nuclear TranslocationDiallyl Disulfide (related compound)Dose-dependently enhanced nuclear translocation of Nrf2.[8]
HO-1 and NQO1 ExpressionDiallyl Disulfide (related compound)Upregulated the expression of HO-1 and NQO1.[2]
Antioxidant Enzyme ActivityDiallyl Disulfide (related compound)Increased activities of Glutathione S-transferase (GST).[2]

Note: The absence of IC50 values for this compound in standard free radical scavenging assays is a notable data gap.[3] The data for related compounds like Diallyl Disulfide are included to provide context for the expected biological activity of DBDS.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the antioxidant mechanism of this compound.

In Vitro Antioxidant Capacity Assays

In_Vitro_Workflow start Prepare DBDS Stock Solution dp_assay DPPH Assay start->dp_assay abts_assay ABTS Assay start->abts_assay other_assays Other Assays (e.g., FRAP, ORAC) start->other_assays data_analysis Data Analysis (Calculate IC50) dp_assay->data_analysis abts_assay->data_analysis other_assays->data_analysis end Report Antioxidant Capacity data_analysis->end

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound (dissolved in a suitable solvent like DMSO or methanol (B129727) to prepare a stock solution)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • Methanol

  • Procedure:

    • Prepare a series of dilutions of the DBDS stock solution.

    • In a 96-well microplate, add 100 µL of the DBDS dilutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the DBDS solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of DBDS required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of DBDS.[11]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which results in a decrease in absorbance.[9]

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound stock solution

    • Positive control (e.g., Trolox)

    • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the DBDS stock solution.

    • Add 10 µL of the DBDS dilutions to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells, providing a more biologically relevant measure of antioxidant activity.[12]

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

    • This compound

    • Quercetin (B1663063) (positive control)

    • 96-well black microplate

  • Procedure:

    • Seed HepG2 cells in a 96-well black microplate and allow them to reach confluence.

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of DBDS and quercetin in a medium containing 25 µM DCFH-DA for 1 hour.

    • Wash the cells with PBS.

    • Add 600 µM AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour at 37°C using a fluorescence microplate reader.

  • Calculation:

    • The CAA value is calculated based on the area under the fluorescence curve.

Western Blot Analysis for Nrf2 Activation
  • Principle: This technique is used to detect and quantify the levels of specific proteins, such as Nrf2 in the cytoplasm and nucleus, and the expression of its downstream targets like HO-1 and NQO1.[13][14][15]

  • Procedure:

    • Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with various concentrations of DBDS for different time points.

    • Protein Extraction:

      • For total protein, lyse cells in RIPA buffer.

      • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic fractionation kit.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression
  • Principle: qPCR is used to measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1 for HO-1, NQO1) to assess the transcriptional activation of the Nrf2 pathway.[16]

  • Procedure:

    • Cell Culture and Treatment: Treat cells with DBDS as for Western blot analysis.

    • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

    • qPCR: Perform qPCR using SYBR Green or TaqMan probes with specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Cellular_Assay_Workflow cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis start Cell Culture & DBDS Treatment protein_extraction Protein Extraction (Total, Nuclear, Cytoplasmic) start->protein_extraction rna_extraction RNA Extraction start->rna_extraction western_blot Western Blot (Nrf2, HO-1, NQO1) protein_extraction->western_blot protein_analysis Quantify Protein Expression western_blot->protein_analysis end Elucidate Antioxidant Mechanism protein_analysis->end cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR (HMOX1, NQO1) cdna_synthesis->qpcr mrna_analysis Analyze Gene Expression (2^-ΔΔCt) qpcr->mrna_analysis mrna_analysis->end

Conclusion and Future Directions

The available evidence suggests that this compound likely exerts its antioxidant effects primarily through the activation of the Nrf2-Keap1 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes. While direct radical scavenging activity appears to be limited, its ability to modulate this key cellular defense mechanism holds therapeutic promise.

Future research should focus on several key areas:

  • Quantitative Analysis: There is a clear need for quantitative data on the direct antioxidant activity of DBDS using a range of standardized assays.

  • Mechanism of Keap1 Interaction: Elucidating the specific cysteine residues on Keap1 that interact with DBDS and the nature of this interaction is crucial for understanding its mechanism of action.

  • In Vivo Studies: Comprehensive in vivo studies are required to validate the antioxidant effects of DBDS in animal models of oxidative stress-related diseases and to assess its pharmacokinetic and safety profiles.

  • Structure-Activity Relationship: Investigating the structure-activity relationship of DBDS and its analogs could lead to the development of more potent Nrf2 activators with improved therapeutic potential.

By addressing these research gaps, a more complete understanding of the antioxidant mechanism of this compound can be achieved, paving the way for its potential application in the prevention and treatment of diseases associated with oxidative stress.

References

Role of Dibenzyl Disulfide in sulfur corrosion phenomena.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Dibenzyl Disulfide in Sulfur Corrosion Phenomena

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBDS), a sulfur-containing organic compound, has been identified as a significant contributor to sulfur corrosion, particularly in industrial settings such as power transformers where it is present in insulating oils. This technical guide provides a comprehensive overview of the pivotal role of DBDS in corrosion processes, focusing on the underlying chemical mechanisms, influencing factors, and established testing protocols. The document summarizes quantitative data on corrosion rates, details experimental methodologies for studying this phenomenon, and presents visual representations of the corrosion pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, industrial chemistry, and asset integrity management.

Introduction to this compound and Sulfur Corrosion

This compound (C₁₄H₁₄S₂) is an organosulfur compound that has been utilized as an antioxidant and antiwear additive in various industrial oils, including transformer insulating oils.[1] While initially considered stable, DBDS has been recognized as a key precursor to corrosive sulfur species, leading to the degradation of metallic components, most notably copper and its alloys.[2][3]

The primary detrimental effect of DBDS-induced corrosion is the formation of copper sulfide (B99878) (Cu₂S), a conductive particulate that can compromise the dielectric properties of insulating materials, leading to electrical faults and catastrophic equipment failure.[4][5] Understanding the mechanisms of DBDS-related corrosion is therefore critical for developing effective mitigation strategies and ensuring the reliability of industrial assets.

Mechanisms of this compound Induced Corrosion

The corrosion of copper by this compound is a complex process that is influenced by several factors, including temperature, the presence of oxygen, and the specific composition of the oil. Several reaction pathways have been proposed, which are not mutually exclusive and may occur simultaneously.

Thermal Decomposition to Benzyl (B1604629) Mercaptan

One of the primary mechanisms involves the thermal degradation of DBDS into benzyl mercaptan (C₇H₈S), a highly reactive and corrosive compound.[6][7] The disulfide bond in DBDS is susceptible to cleavage at elevated temperatures, leading to the formation of two benzylthiyl radicals, which can then abstract hydrogen atoms to form benzyl mercaptan. This mercaptan can then readily react with copper surfaces to form copper sulfide.

  • Reaction: DBDS (C₆H₅CH₂-S-S-CH₂C₆H₅) → 2 C₆H₅CH₂S•

  • C₆H₅CH₂S• + H• → C₆H₅CH₂SH (Benzyl Mercaptan)

  • 2 C₆H₅CH₂SH + 2 Cu → (C₆H₅CH₂S)₂Cu₂ + H₂

  • (C₆H₅CH₂S)₂Cu₂ → Cu₂S + (C₆H₅CH₂)₂S (Dibenzyl sulfide)

Direct Reaction and Formation of a DBDS-Copper Complex

Another proposed mechanism suggests that DBDS can directly interact with the copper surface to form a DBDS-copper complex.[6][8] This complex is thought to be an intermediate that subsequently decomposes to form copper sulfide. This pathway may be more prevalent at lower temperatures where the thermal decomposition of DBDS is less significant.

Role of Oxygen

The presence of oxygen can have a dual role in the corrosion process. In some instances, oxygen can promote the degradation of DBDS and accelerate the corrosion process.[8] However, in open systems, oxygen can also lead to the oxidation of benzyl mercaptan, potentially reforming DBDS, which can reduce the overall corrosion rate compared to a sealed, low-oxygen environment.[6]

Corrosion Pathway Diagrams

CorrosionPathways cluster_thermal_degradation Thermal Degradation Pathway cluster_complex_formation Complex Formation Pathway cluster_oxygen_influence Influence of Oxygen DBDS This compound (DBDS) ThilylRadical Benzylthiyl Radical DBDS->ThilylRadical Heat BenzylMercaptan Benzyl Mercaptan ThilylRadical->BenzylMercaptan + H• CopperSulfide1 Copper Sulfide (Cu₂S) BenzylMercaptan->CopperSulfide1 + Cu CopperSurface1 Copper (Cu) Surface DBDS2 This compound (DBDS) DBDS_Cu_Complex DBDS-Copper Complex DBDS2->DBDS_Cu_Complex + Cu CopperSurface2 Copper (Cu) Surface CopperSulfide2 Copper Sulfide (Cu₂S) DBDS_Cu_Complex->CopperSulfide2 Decomposition BenzylMercaptan2 Benzyl Mercaptan DBDS3 DBDS (Reformed) BenzylMercaptan2->DBDS3 + O₂ Oxygen Oxygen (O₂)

Figure 1: Proposed reaction pathways for DBDS-induced copper corrosion.

Quantitative Data on DBDS Corrosion

The rate of copper corrosion due to DBDS is influenced by several factors, primarily the concentration of DBDS, temperature, and exposure time.

Effect of DBDS Concentration on Corrosion

Studies have shown a direct correlation between the concentration of DBDS in insulating oil and the severity of copper corrosion. Even at low concentrations, DBDS can initiate corrosion.

DBDS Concentration (ppm)Time to Failure (hours) at 150°C (ASTM D1275B)Reference
250~40[6]
125~48[6]
50~48[6]
5>100[9]

Note: "Failure" in the context of ASTM D1275B is determined by the visual appearance of the copper strip, indicating a certain level of corrosion.

Effect of Temperature on Corrosion

Temperature is a critical accelerator for DBDS-induced corrosion. Higher temperatures significantly increase the rate of DBDS decomposition and subsequent reactions with copper.

Temperature (°C)ObservationReference
80Copper sulfide formation observed after approximately 60 days.[6]
110Corrosion of copper surface occurs in a relatively short period.[6]
150Rapid corrosion observed, with failure in ASTM D1275B test within 48 hours for DBDS concentrations of 50-250 ppm.[9]
DBDS Depletion During Corrosion

The corrosion process consumes DBDS. Monitoring the depletion of DBDS can provide an indication of ongoing corrosive activity.

Initial DBDS (ppm)Final DBDS (ppm)Test ConditionsReference
250116ASTM D1275B (48 hours at 150°C)[6]

Experimental Protocols for Studying Sulfur Corrosion

Standardized test methods are essential for evaluating the corrosive potential of sulfur compounds in industrial oils. The two most widely recognized methods are ASTM D1275B and IEC 62535.

ASTM D1275B: Standard Test Method for Corrosive Sulfur in Electrical Insulating Liquids

This method is designed to detect the presence of corrosive sulfur compounds by observing their effect on a polished copper strip.[4][6][9]

4.1.1. Apparatus and Materials

  • Borosilicate glass test flask (250 mL) with a ground-glass stopper.

  • Electrolytic copper strip (approximately 75 mm x 12.5 mm x 2 mm).

  • Silicon carbide abrasive paper (240-grit).

  • Nitrogen gas supply (sulfur-free).

  • Oven capable of maintaining a temperature of 150 ± 1°C.

  • Acetone (sulfur-free).

4.1.2. Procedure

  • Copper Strip Preparation:

    • Polish all surfaces of the copper strip with 240-grit silicon carbide paper until a uniform finish is achieved.

    • Clean the strip by wiping it with a clean cloth and then washing it with acetone.

    • Bend the strip into a V-shape.

  • Sample Preparation:

    • Place 250 mL of the oil to be tested into the glass flask.

    • Place the prepared copper strip on its edge at the bottom of the flask.

  • Test Execution:

    • Bubble nitrogen gas through the oil for 1 minute to displace oxygen.

    • Immediately seal the flask with the ground-glass stopper.

    • Place the flask in the oven at 150°C for 48 hours.

  • Inspection:

    • After 48 hours, remove the flask from the oven and allow it to cool.

    • Remove the copper strip, rinse it with acetone, and allow it to air dry.

    • Compare the appearance of the test strip with the ASTM Copper Strip Corrosion Standard. The oil is classified as "corrosive" or "non-corrosive" based on the degree of discoloration and tarnish.

IEC 62535: Insulating liquids - Test method for detection of potentially corrosive sulphur in used and unused insulating oil

This method is specifically designed to assess the potential for corrosive sulfur to form deposits on paper insulation in addition to the copper conductor.[10][11]

4.2.1. Apparatus and Materials

  • Glass vial (20 mL) with a PTFE-faced silicone septum and aluminum cap.

  • Copper conductor (as specified in the standard).

  • Kraft paper (as specified in the standard).

  • Oven capable of maintaining a temperature of 150 ± 2°C.

  • Heptane (B126788) or cyclohexane (B81311) (analytical grade).

4.2.2. Procedure

  • Specimen Preparation:

    • Wrap the copper conductor with one layer of Kraft paper.

  • Sample Preparation:

    • Place the wrapped copper conductor into the glass vial.

    • Add a specified volume of the oil to be tested to the vial.

  • Test Execution:

    • Seal the vial with the septum and aluminum cap.

    • Place the vial in the oven at 150°C for 72 hours.

  • Inspection:

    • After 72 hours, remove the vial from the oven and allow it to cool.

    • Carefully unwrap the paper from the copper conductor.

    • Rinse the copper conductor and the paper with heptane or cyclohexane and allow them to dry.

    • Visually inspect both the copper conductor and the paper for any signs of discoloration or deposits. The presence of black or dark brown deposits on the paper or significant corrosion of the copper indicates a positive result for potentially corrosive sulfur.

Experimental Workflow Diagram

ExperimentalWorkflows cluster_astm ASTM D1275B Workflow cluster_iec IEC 62535 Workflow A1 Prepare Copper Strip (Polish & Clean) A2 Place Strip in Flask with 250mL Oil A1->A2 A3 Purge with Nitrogen A2->A3 A4 Incubate at 150°C for 48 hours A3->A4 A5 Inspect Copper Strip and Compare to Standard A4->A5 B1 Wrap Copper Conductor with Kraft Paper B2 Place in Vial with Oil B1->B2 B3 Seal Vial B2->B3 B4 Incubate at 150°C for 72 hours B3->B4 B5 Inspect Copper and Paper for Deposits B4->B5

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzyl Disulfide via Oxidative Coupling of Benzyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dibenzyl disulfide through the oxidative coupling of benzyl (B1604629) mercaptan. Three distinct and effective methods are presented: a cobalt-salen complex catalyzed aerobic oxidation, an iodide-catalyzed oxidation with hydrogen peroxide, and a dimethyl sulfoxide-based oxidation. These protocols offer a range of options, from green chemistry approaches to rapid and high-yield syntheses. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with the necessary information to replicate these procedures, including reagent specifications, reaction conditions, purification techniques, and product characterization.

Introduction

This compound is a significant organosulfur compound with applications in various fields, including as a lubricant additive, an antioxidant in rubber, and a stabilizer in petroleum fractions.[1] In the context of drug development, disulfide bonds are crucial structural motifs in many biologically active molecules and peptides. The synthesis of this compound via the oxidative coupling of benzyl mercaptan is a fundamental transformation in organic chemistry. This process involves the formation of a disulfide (S-S) bond from two thiol (S-H) groups. A variety of oxidative systems have been developed to facilitate this conversion, offering different advantages in terms of efficiency, cost, and environmental impact. This document details three robust protocols for this synthesis, providing a comparative overview to aid in method selection.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data for the different synthetic methods for the preparation of this compound from benzyl mercaptan, allowing for easy comparison.

MethodCatalyst/OxidantSolventTemperature (°C)Time (h)Yield (%)
Method A: Co(salen) Catalyzed Aerobic Oxidation Co(salen) / AirAcetonitrile (B52724)Room Temp.3~95
Method B: Iodide-Catalyzed Oxidation NaI / 30% H₂O₂Ethyl Acetate (B1210297)Room Temp.0.5>99
Method C: DMSO-Based Oxidation DMSO / HI (catalytic)DMSO80 - 908~88

Experimental Protocols

Method A: Co(salen) Catalyzed Aerobic Oxidation

This method utilizes a cobalt-salen complex as a catalyst and atmospheric air as the oxidant, representing a green and efficient approach to disulfide synthesis.

Materials:

  • Benzyl Mercaptan (C₇H₈S)

  • Co(salen) (N,N'-Bis(salicylidene)ethylenediaminocobalt(II))

  • Acetonitrile (CH₃CN), HPLC grade

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Balloon filled with air or an air pump

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of benzyl mercaptan (1.0 mmol, 124 mg) in acetonitrile (10 mL) in a round-bottom flask, add Co(salen) catalyst (0.05 mmol, 16 mg).

  • The flask is fitted with a balloon filled with air, or a gentle stream of air is passed through the reaction mixture.

  • The mixture is stirred vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is redissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

  • The final product is dried under vacuum to remove residual solvents.

Method B: Iodide-Catalyzed Oxidation with Hydrogen Peroxide

This protocol employs a catalytic amount of sodium iodide with hydrogen peroxide as the oxidant, offering a rapid and high-yielding synthesis under mild conditions.

Materials:

  • Benzyl Mercaptan (C₇H₈S)

  • Sodium Iodide (NaI)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flask, dissolve benzyl mercaptan (1.0 mmol, 124 mg) in ethyl acetate (10 mL).

  • Add sodium iodide (0.01 mmol, 1.5 mg) to the solution.

  • To this stirring solution, add 30% hydrogen peroxide (1.0 mmol, 113 µL) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes. Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to decompose excess hydrogen peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield highly pure this compound.

Method C: DMSO-Based Oxidation

This method uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, typically activated by an acid catalyst.

Materials:

  • Benzyl Mercaptan (C₇H₈S)

  • Dimethyl Sulfoxide (DMSO)

  • Hydroiodic Acid (HI), catalytic amount (a single drop)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place benzyl mercaptan (1.0 mmol, 124 mg) in a round-bottom flask.

  • Add dimethyl sulfoxide (5 mL) and a catalytic amount of hydroiodic acid (1 drop).

  • Heat the mixture to 80-90 °C with stirring for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization from ethanol (B145695) or by column chromatography.

Product Characterization

The synthesized this compound can be characterized by various spectroscopic methods to confirm its identity and purity.

Expected Characterization Data:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 70-72 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 10H, Ar-H), 3.55 (s, 4H, CH₂).[2]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 129.2, 128.6, 127.3, 43.2.

  • FT-IR (KBr, cm⁻¹): 3060, 3027 (Ar-H stretch), 2920 (C-H stretch), 1494, 1453 (C=C stretch), 695 (C-S stretch).[3]

  • Mass Spectrometry (EI): m/z 246 (M⁺), 123 (C₇H₇S⁺), 91 (C₇H₇⁺).[4][5]

Visualization of Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Benzyl Mercaptan reaction Oxidative Coupling Reaction (Stirring, Temperature Control) start->reaction 1. reagents Catalyst/Oxidant Solvent reagents->reaction 2. quench Quenching (if applicable) reaction->quench 3. extract Extraction quench->extract 4. wash Washing extract->wash 5. dry Drying wash->dry 6. concentrate Solvent Removal dry->concentrate 7. purify Purification (Chromatography/Recrystallization) concentrate->purify 8. product Pure this compound purify->product 9. nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms mp Melting Point product->mp

Caption: General experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for Method A and Method B.

Method A: Co(salen) Catalyzed Aerobic Oxidation

cosalen_cycle RSH = Benzyl Mercaptan CoII Co(II)(salen) CoII_O2 [Co(III)(salen)-O₂⁻] CoII->CoII_O2 + O₂ CoIII_OOH [Co(III)(salen)-OOH] CoII_O2->CoIII_OOH + RSH - RS• CoIII_OH Co(III)(salen)-OH CoIII_OOH->CoIII_OH + RSH - RSSR - H₂O CoIII_OH->CoII + RSH - RS• - H₂O

Caption: Proposed catalytic cycle for Co(salen) catalyzed aerobic oxidation of benzyl mercaptan.

Method B: Iodide-Catalyzed Oxidation with Hydrogen Peroxide

iodide_cycle RSH = Benzyl Mercaptan I_minus I⁻ I2 I₂ I_minus->I2 + H₂O₂ - 2OH⁻ RSI R-S-I I2->RSI + RSH - HI RSI->I_minus + RSH - RSSR - HI

References

Application Notes and Protocols for Phase-Transfer Catalysis in Dibenzyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dibenzyl disulfide (DBDS) utilizing phase-transfer catalysis (PTC). This methodology offers a robust and efficient alternative to conventional synthesis routes, often resulting in higher yields, milder reaction conditions, and greater selectivity. The protocols outlined below are designed to be adaptable for various research and development applications, from small-scale laboratory synthesis to process optimization for drug development.

Introduction to Phase-Transfer Catalysis for this compound Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceuticals and fine chemicals. This compound and its derivatives are utilized as high-pressure lubricant additives, corrosion inhibitors, and fragrance compounds.[1][2][3] Phase-transfer catalysis has emerged as a powerful technique to overcome the immiscibility of reactants in biphasic systems, thereby accelerating reaction rates and improving overall efficiency.[4][5] In the context of this compound synthesis, PTC facilitates the transfer of a sulfide (B99878) or disulfide anion from an aqueous or solid phase to an organic phase containing benzyl (B1604629) halide, where the reaction proceeds to form the desired product.[6][7][8]

Common approaches involve the reaction of benzyl chloride with a sulfur source, such as sodium sulfide or an H2S-laden amine solution, in the presence of a phase-transfer catalyst.[6][9][10] The choice of catalyst, solvent system, and reaction conditions can be tailored to optimize for yield and purity.

Core Concepts and Mechanism

The fundamental principle of PTC in this synthesis involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which forms an ion pair with the sulfide or disulfide anion.[7] This lipophilic ion pair is soluble in the organic phase and can readily react with the benzyl halide. After the reaction, the catalyst cation is regenerated and returns to the aqueous or solid phase to repeat the cycle.

A general representation of the Stark's mechanism for phase-transfer catalysis is as follows:

  • Anion Exchange: The phase-transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the reacting anion (S₂²⁻) at the interface of the two phases.

  • Phase Transfer: The newly formed ion pair ([Q⁺]₂S₂²⁻) migrates from the aqueous or solid phase into the organic phase.

  • Reaction: In the organic phase, the sulfide or disulfide anion reacts with the benzyl halide (PhCH₂Cl) to form this compound (PhCH₂SSCH₂Ph).

  • Catalyst Regeneration: The catalyst cation (Q⁺) is released and returns to the interface to start a new cycle.

Experimental Protocols

Two primary protocols are detailed below, representing common variations of phase-transfer catalysis for this compound synthesis: a Liquid-Liquid Phase-Transfer Catalysis (LL-PTC) method and a Liquid-Liquid-Solid Phase-Transfer Catalysis (LLS-PTC) method.

Protocol 1: Liquid-Liquid Phase-Transfer Catalysis (LL-PTC) using Sodium Disulfide

This protocol describes the synthesis of this compound from benzyl chloride and an aqueous solution of sodium disulfide, facilitated by a quaternary ammonium salt catalyst.[8]

Materials:

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Aqueous Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.5 eq) and sulfur powder (1.5 eq) in deionized water. Heat the mixture gently to facilitate the formation of sodium disulfide (Na₂S₂).

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and reflux condenser, dissolve benzyl chloride (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in dichloromethane or toluene.

  • Reaction Execution: Add the prepared aqueous sodium disulfide solution to the organic solution of benzyl chloride. Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40-50 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature and transfer it to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Liquid-Liquid-Solid Phase-Transfer Catalysis (LLS-PTC) using H₂S-laden Amine and a Solid Catalyst

This protocol outlines the synthesis utilizing an H₂S-rich aqueous amine solution, benzyl chloride, and a solid, reusable phase-transfer catalyst such as Amberlite IR-400.[1][7][9][11]

Materials:

  • Benzyl chloride (PhCH₂Cl)

  • Monoethanolamine (MEA) or Methyldiethanolamine (MDEA)

  • Hydrogen sulfide (H₂S) gas

  • Sulfur powder (S)

  • Amberlite IR-400 (or a similar resin-based PTC)

  • Toluene

  • Deionized water

Equipment:

  • Gas dispersion tube or Kipp's apparatus for H₂S generation

  • Three-neck round-bottom flask with a mechanical stirrer

  • Thermometer

  • Condenser

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of H₂S-rich Amine Solution: In a suitable reaction vessel, absorb a known quantity of hydrogen sulfide gas into an aqueous solution of monoethanolamine or methyldiethanolamine to create the H₂S-rich aqueous phase.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add the H₂S-rich amine solution and sulfur powder.

  • Addition of Organic Phase and Catalyst: To the flask, add a solution of benzyl chloride in toluene and the solid Amberlite IR-400 catalyst.

  • Reaction Execution: Vigorously stir the three-phase mixture at a controlled temperature (e.g., 50 °C). Monitor the reaction progress by analyzing samples of the organic phase using GC-MS or HPLC.

  • Catalyst Recovery and Work-up: After the reaction is complete, the solid catalyst can be recovered by simple filtration for potential reuse.[7][10] Transfer the remaining biphasic mixture to a separatory funnel.

  • Purification: Separate the organic layer, wash it with water, and then with brine. Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Further Purification (Optional): Recrystallization from ethanol (B145695) or another suitable solvent can be performed to obtain high-purity this compound.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound using phase-transfer catalysis, compiled from various studies.

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterLL-PTC with Sodium DisulfideLLS-PTC with H₂S-laden Amine
Sulfur Source Sodium Disulfide (Na₂S₂)H₂S in Monoethanolamine (MEA) + Sulfur
Organic Reactant Benzyl ChlorideBenzyl Chloride
Solvent Dichloromethane or TolueneToluene
Catalyst Tetrabutylammonium bromide (TBAB)Amberlite IR-400
Temperature 40-50 °C50 °C
Stirring Speed >1000 rpm>1500 rpm
Reaction Time 1-3 hours2-5 hours
Typical Yield >90%Up to 100% selectivity

Table 2: Influence of Key Parameters on Reaction Outcome

Parameter VariedObservationReference
Stirring Speed Increased stirring speed enhances the reaction rate by improving mass transfer between phases.[9]
Catalyst Loading The reaction rate generally increases with catalyst loading up to an optimal concentration, after which it may plateau.[9]
Temperature Higher temperatures typically increase the reaction rate, but may also lead to the formation of by-products.[12]
Water Content (in S-L PTC) A small amount of water can significantly enhance the rate of solid-liquid phase-transfer catalysis.[13]

Visualizations

Logical Workflow for this compound Synthesis via PTC

G cluster_reaction Reaction cluster_workup Work-up & Purification prep_aq Prepare Aqueous Phase (e.g., Na2S2 or H2S-Amine) react Combine Phases with PTC Catalyst prep_aq->react prep_org Prepare Organic Phase (Benzyl Chloride in Solvent) prep_org->react stir Vigorous Stirring & Temperature Control react->stir monitor Monitor Reaction (TLC/GC-MS) stir->monitor separate Separate Organic Layer monitor->separate wash Wash with Water & Brine separate->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify

Caption: Workflow for the synthesis of this compound using phase-transfer catalysis.

Signaling Pathway for Phase-Transfer Catalysis

PTC_Mechanism S2 S₂²⁻ QS2 [Q⁺]₂S₂²⁻ S2->QS2 Anion Exchange QX_aq Q⁺X⁻ QX_aq->QS2 PhCH2Cl 2 PhCH₂Cl DBDS PhCH₂SSCH₂Ph PhCH2Cl->DBDS QX_org Q⁺X⁻ QX_org->QX_aq Phase Transfer QS2->PhCH2Cl Reaction QS2->QX_org Catalyst Regeneration

Caption: Generalized mechanism of phase-transfer catalysis for disulfide synthesis.

References

Green Synthesis of Dibenzyl Disulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of Dibenzyl Disulfide, a key intermediate in the development of various pharmaceuticals and agrochemicals. The focus is on environmentally benign methodologies that offer advantages over traditional synthetic routes, such as reduced reaction times, lower energy consumption, and the use of less hazardous reagents and solvents.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave radiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[1][2][3][4]

Application Note:

This protocol describes the rapid and efficient synthesis of this compound from benzyl (B1604629) thiocyanate (B1210189) and benzyl halides using thiourea (B124793) in water under microwave irradiation. This one-pot method is odorless and environmentally friendly.[5]

Experimental Protocol:

Materials:

Procedure:

  • In a microwave reactor vessel, combine benzyl thiocyanate (1.0 mmol), benzyl halide (1.2 mmol), thiourea (2.0 mmol), K₃PO₄ (1.2 mmol), KI (1.5 mmol), and TBAH (1.5 mmol) in 3 mL of water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 90 °C for 15 minutes with a power of 50 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the reaction mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data Summary:
ParameterValueReference
Starting Materials Benzyl thiocyanate, Benzyl halide, Thiourea[5]
Solvent Water[5]
Catalyst/Reagent K₃PO₄, KI, TBAH[5]
Temperature 90 °C[5]
Reaction Time 15 minutes[5]
Yield >80%[5]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). This is achieved by a catalyst that transfers one reactant across the interface into the other phase. This technique is a cornerstone of green chemistry as it often allows for the use of water as a solvent and can eliminate the need for harsh organic solvents.[6][7]

Application Note:

This protocol details the synthesis of this compound from benzyl chloride and an aqueous solution of sodium sulfide (B99878) and sulfur using a solid-liquid phase-transfer catalyst. This method is advantageous due to the use of a reusable solid catalyst and water as the primary solvent.[6][8]

Experimental Protocol:

Materials:

  • Benzyl chloride (BC)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • Amberlite IR-400 (as the phase-transfer catalyst)

  • Toluene

  • Water

Procedure:

  • Prepare an aqueous solution of sodium sulfide by dissolving Na₂S·9H₂O in water.

  • Add sulfur powder to the sodium sulfide solution and stir until it dissolves to form a sodium polysulfide solution.

  • In a round-bottom flask equipped with a mechanical stirrer, add the aqueous sodium polysulfide solution, toluene, and Amberlite IR-400 resin.

  • Heat the mixture to 50 °C with vigorous stirring.

  • Slowly add benzyl chloride to the reaction mixture.

  • Maintain the reaction at 50 °C and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, stop the stirring and allow the phases to separate.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield this compound. The Amberlite IR-400 catalyst can be recovered by filtration, washed, and reused.[6]

Quantitative Data Summary:
ParameterValueReference
Starting Materials Benzyl chloride, Sodium sulfide, Sulfur[6][8]
Solvent Toluene-Water (biphasic)[6]
Catalyst Amberlite IR-400[6][8]
Temperature 50 °C[6]
Reaction Time Varies (monitor by TLC)[6]
Selectivity High for this compound[8]

Synthesis in Green Solvents: Polyethylene (B3416737) Glycol (PEG)

Polyethylene glycol (PEG) is a non-toxic, biodegradable, and inexpensive polymer that can be used as a green reaction medium.[9][10][11] Its properties can be tuned by varying its molecular weight.

Application Note:

This protocol describes a one-pot synthesis of this compound from benzyl chloride, thiourea, and elemental sulfur in wet polyethylene glycol (PEG-200). This method is odorless and avoids the use of volatile organic solvents.[12]

Experimental Protocol:

Materials:

  • Benzyl chloride

  • Thiourea

  • Elemental sulfur

  • Sodium carbonate (Na₂CO₃)

  • Polyethylene glycol (PEG-200)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add thiourea (75 mmol) to a mixture of PEG-200 (5 mL) and water (0.5 mL) at 40 °C.

  • To this mixture, add benzyl chloride (50 mmol), Na₂CO₃ (75 mmol), and elemental sulfur (1.2 g, 37.5 mmol sulfur atoms).

  • Stir the reaction mixture at 40 °C and monitor its progress by TLC until the starting benzyl chloride is completely consumed (approximately 1 hour).

  • After completion, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using petroleum ether as the eluent to obtain pure this compound.[12]

Quantitative Data Summary:
ParameterValueReference
Starting Materials Benzyl chloride, Thiourea, Elemental sulfur[12]
Solvent Wet Polyethylene glycol (PEG-200)[12]
Base Sodium carbonate (Na₂CO₃)[12]
Temperature 40 °C[12]
Reaction Time 1 hour[12]
Yield 91%[12]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The physical phenomenon of acoustic cavitation is responsible for the observed chemical effects. This method is considered green as it often leads to shorter reaction times and can be performed at ambient temperatures.[13][14]

Application Note:

This protocol outlines a general procedure for the ultrasound-assisted synthesis of symmetrical disulfides from alkyl halides. While a specific protocol for this compound was not detailed in the searched literature, this general method can be adapted. The reaction of benzyl chloride with a sulfur source under ultrasonic irradiation is expected to be efficient.

Experimental Protocol (General):

Materials:

  • Benzyl chloride

  • Sulfur source (e.g., Sodium sulfide and Carbon disulfide)

  • Solvent (e.g., ethanol/water mixture)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a reaction vessel, dissolve the sulfur source in the chosen solvent system.

  • Add benzyl chloride to the solution.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic irradiation at a specific frequency (e.g., 20-40 kHz) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard work-up procedure involving extraction with an organic solvent, drying, and solvent evaporation.

  • Purify the product by column chromatography if necessary.

Visible Light-Mediated Synthesis

Visible light photoredox catalysis has emerged as a powerful green tool in organic synthesis. It utilizes visible light to initiate chemical reactions, often under mild conditions and without the need for high temperatures.[15][16][17][18]

Application Note:

This general protocol describes the synthesis of disulfides via the visible light-induced aerobic oxidation of thiols using a heterogeneous photocatalyst like TiO₂. This method can be adapted for the synthesis of this compound from benzyl mercaptan. The use of a recyclable catalyst and air as the oxidant makes this a highly sustainable process.[18]

Experimental Protocol (General, adapted for this compound):

Materials:

  • Benzyl mercaptan

  • Titanium dioxide (TiO₂, anatase) as photocatalyst

  • Solvent (e.g., acetonitrile (B52724) or a buffer solution)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, suspend TiO₂ in the chosen solvent.

  • Add benzyl mercaptan to the suspension.

  • Irradiate the mixture with visible light while stirring, ensuring exposure to air (oxygen).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the TiO₂ catalyst by filtration or centrifugation for reuse.

  • Isolate the this compound from the filtrate by solvent evaporation and subsequent purification if needed.

Diagrams

Experimental Workflow: Microwave-Assisted Synthesis

cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up cluster_3 Purification A Combine Reactants: - Benzyl thiocyanate - Benzyl halide - Thiourea - K3PO4, KI, TBAH - Water B Irradiate in Microwave Reactor (90°C, 15 min) A->B C Cool to RT B->C D Extract with DCM C->D E Dry Organic Layer D->E F Concentrate E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

Logical Relationship: Phase-Transfer Catalysis

cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_solid Solid Phase Na2S2 Sodium Polysulfide (Na2S2) PTC PTC (Amberlite IR-400) Na2S2->PTC Anion Exchange BC Benzyl Chloride (BC) DBDS This compound (DBDS) BC->DBDS Formation PTC->BC Reaction

Caption: Phase-Transfer Catalysis Mechanism for this compound Synthesis.

Experimental Workflow: Synthesis in Polyethylene Glycol

cluster_0 Reaction cluster_1 Extraction cluster_2 Isolation cluster_3 Purification A Mix Reactants in wet PEG-200: - Benzyl chloride - Thiourea - Sulfur - Na2CO3 B Stir at 40°C (1 hour) A->B C Add Water B->C D Extract with EtOAc C->D E Dry Organic Layer D->E F Concentrate E->F G Silica Gel Chromatography F->G H Pure this compound G->H

Caption: Workflow for this compound Synthesis in Polyethylene Glycol.

Emerging Green Synthesis Methods

While detailed protocols for the synthesis of this compound using enzymatic and mechanochemical methods were not prominently found in the surveyed literature, these areas represent promising frontiers in green chemistry.

  • Enzymatic Synthesis: The use of enzymes, such as oxidoreductases, could offer highly selective and environmentally benign routes to disulfides from their corresponding thiols.[19][20] These reactions are typically carried out in aqueous media under mild conditions.

  • Mechanochemistry: Synthesis via ball milling or other mechanical force application can lead to solvent-free or low-solvent reactions, reducing waste and energy consumption. This technique has been applied to the synthesis of various organic compounds and holds potential for this compound synthesis.

References

Application Note: Quantification of Dibenzyl Disulfide in Transformer Oil using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzyl disulfide (DBDS) is a sulfur-containing compound that can be present in transformer insulating oils.[1] It is a major contributor to sulfur corrosion in transformers, where it reacts with copper windings to form copper sulfide.[1] This can lead to a decrease in the dielectric strength of the oil and ultimately, transformer failure. Therefore, the accurate quantification of DBDS in transformer oil is crucial for monitoring the health of the transformer and preventing costly breakdowns. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive analytical technique well-suited for the determination of DBDS in complex matrices like transformer oil.[2] This application note provides a detailed protocol for the quantification of DBDS in transformer oil using HPLC with UV detection.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

1. Reagents and Materials

  • This compound (DBDS), analytical standard

  • Acetonitrile (B52724), HPLC grade

  • n-Hexane, HPLC grade

  • Methanol, HPLC grade

  • Transformer oil sample(s)

  • Deionized water

  • 0.22 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm) or a silica (B1680970) gel column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes

3. Sample Preparation: Liquid-Liquid Extraction

A widely used method for extracting DBDS from transformer oil is liquid-liquid extraction.[2][3][4]

  • Accurately weigh 5 mL of the transformer oil sample into a centrifuge tube.

  • Add 2 mL of n-hexane to the tube to dilute the oil.

  • Add 5 mL of acetonitrile to the tube as the extraction solvent.[3][4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of DBDS into the acetonitrile phase.[2]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper acetonitrile layer containing the extracted DBDS.

  • Filter the acetonitrile extract through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis

The following are typical HPLC conditions for the analysis of DBDS.

  • Chromatographic Column: C18 column (150 mm x 4.6 mm, 5 µm) or Silica gel column (150 mm × 6 mm, 5 μm)

  • Mobile Phase:

    • For C18 column: 90% Methanol in water[5]

    • For Silica gel column: 100% Hexane

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Detection Wavelength: 215 nm[5]

5. Calibration

  • Prepare a stock solution of DBDS in acetonitrile.

  • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.1, 1, 10, 50, 100, 500 mg/L).

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of DBDS.

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods for DBDS analysis.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Sample Preparation Vortex assisted liquid-liquid microextraction with acetonitrile[2]Liquid-liquid extraction with mineral oil/n-hexane/acetonitrile (5:2:5)[3][4]
Column Not SpecifiedNot Specified
Mobile Phase Acetonitrile[2]Not Specified
Detection Wavelength Not SpecifiedNot Specified

Table 2: Method Validation Data

ParameterMethod 1Method 2Method 3
Linearity Range 0.1-600.0 mg/kg[2]0 to 500 mg/L1–100 mg L−1[4]
Correlation Coefficient (r) >0.999[2]Not Specified0.999[4]
Limit of Detection (LOD) 6.9-7.1 μg/kg[2]2 mg/kg0.80 mg L−1[3]
Recoveries 95.0%-112%[2]Not SpecifiedNot Specified
Relative Standard Deviation (RSD) ≤2.3%[2]Not SpecifiedNot Specified

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound in transformer oil.

References

Application Note: Quantitative Analysis of Dibenzyl Disulfide in Insulating Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dibenzyl Disulfide (DBDS) is an organic sulfur compound that has been identified as a primary corrosive agent in transformer insulating oils.[1] Its presence can lead to the formation of copper sulfide (B99878) on the windings of transformers, potentially causing equipment failure.[2] Therefore, a sensitive and accurate method for the quantification of DBDS is crucial for monitoring oil quality and ensuring the operational safety and longevity of electrical power equipment. This application note details a robust protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique that offers high sensitivity and selectivity.[2]

Principle This method utilizes Gas Chromatography (GC) to separate this compound from other compounds in the sample matrix based on its volatility and interaction with a stationary phase. The separated compound then enters the Mass Spectrometer (MS), where it is ionized, fragmented, and detected. Identification is achieved by comparing the resulting mass spectrum with a reference spectrum, and quantification is performed using an internal standard method to ensure high accuracy and precision.[1] Diphenyl Disulfide (DPDS) is commonly used as an internal standard for this analysis.[3]

Experimental Protocols

Reagents and Materials
  • Solvents: Iso-octane (GC grade), Toluene (GC grade)

  • Standards: this compound (DBDS, purity > 99%), Diphenyl Disulfide (DPDS, purity > 99%)

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Volumetric Flasks and Pipettes: Class A

  • Syringe Filters: 0.45 µm PTFE

Preparation of Standard Solutions

a) Stock Solutions:

  • DBDS Stock Solution (1000 mg/kg): Accurately weigh 100 mg of DBDS into a 100 mL volumetric flask. Dissolve and dilute to the mark with iso-octane.

  • DPDS Internal Standard (IS) Stock Solution (500 mg/kg): Accurately weigh 50 mg of DPDS into a 100 mL volumetric flask. Dissolve and dilute to the mark with iso-octane.[3]

b) Calibration Standards:

  • Prepare a series of calibration standards by diluting the DBDS stock solution with blank insulating oil (confirmed to be free of DBDS).[1]

  • A typical concentration range is 5, 50, 100, 300, and 600 mg/kg.[1]

  • For each calibration standard, accurately weigh approximately 0.25 g into a 10 mL volumetric flask.[3]

  • Add a fixed amount of the DPDS Internal Standard stock solution (e.g., to achieve a final concentration of 50 mg/kg).

  • Dilute to the mark with iso-octane. Mix thoroughly.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

Sample Preparation
  • Homogenize the insulating oil sample by inverting the container several times.

  • Accurately weigh approximately 0.25 g of the oil sample into a 10 mL volumetric flask.[3]

  • Spike the sample with the DPDS Internal Standard stock solution to the same concentration used in the calibration standards (e.g., 50 mg/kg).

  • Dilute to the mark with iso-octane and mix until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial for GC-MS analysis.[4]

For trace-level analysis (<1 ppm), a Solid Phase Extraction (SPE) step using an active alumina (B75360) adsorbent may be required for sample cleanup and concentration.[2]

GC-MS Instrumental Protocol

The following parameters provide a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Thermo Fisher Trace 1300 or equivalent
Injector Split/Splitless Inlet
Injector Temperature250 °C - 280 °C
Injection ModeSplitless or Split (e.g., 20:1 ratio)[5]
Injection Volume1 µL[1]
Carrier GasHelium, 99.999% purity
Flow Rate1.0 - 1.2 mL/min (constant flow)
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Oven Program - Initial Temperature: 90 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 10 min
Mass Spectrometer Thermo Fisher ISQ or equivalent single quadrupole MS
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition Mode Full Scan (m/z 50-350) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Qualitative Identification

This compound is identified by its retention time and the presence of characteristic ions in its mass spectrum. The molecular weight of DBDS is 246.39 g/mol .[6]

Table 1: Key Mass Fragments for DBDS and DPDS (Internal Standard)

Compound Retention Time (Approx.) Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] (Relative Abundance)
This compound (DBDS)~16.5 min[5]24691 (100%) , 123 (30%), 65 (15%), 246 (10%)
Diphenyl Disulfide (DPDS)~14.9 min[5]218109 (100%) , 218 (80%), 77 (40%), 51 (35%)

Note: The ion at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺), is the base peak for this compound and is the most abundant fragment.[7]

Quantitative Analysis

For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Table 2: Suggested Ions for SIM Mode Analysis

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound (DBDS)91123, 246
Diphenyl Disulfide (DPDS)109218
  • Calibration Curve: Plot the ratio of the peak area of the DBDS quantifier ion (m/z 91) to the peak area of the DPDS internal standard quantifier ion (m/z 109) against the concentration of DBDS in the calibration standards.

  • Linearity: A linear regression should be applied, with an acceptable correlation coefficient (r²) of ≥ 0.995.

  • Quantification: Calculate the concentration of DBDS in the unknown samples using the generated calibration curve.

Table 3: Typical Performance Characteristics

Parameter Typical Value Reference
Limit of Detection (LOD)0.1 mg/kg (ppm)[2][3]
Limit of Quantification (LOQ)0.3 mg/kg (ppm)-
Linearity Range5 - 600 mg/kg[1]
Recovery85.6% – 100.6%[1]
Repeatability (RSD)< 1.0%[1][8]

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Oil Sample Weigh Weigh Sample (0.25g) Sample->Weigh Spike Spike with Internal Standard (DPDS) Weigh->Spike Dilute Dilute in Iso-octane Spike->Dilute Filter Filter (0.45um) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject 1uL into GC-MS Vial->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Detection (SIM/Scan) Fragment->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate DBDS Concentration Calibrate->Quantify Report Generate Report Quantify->Report GCMS_System GC Gas Chromatograph Injector Column in Oven MS Mass Spectrometer Interface Ion Source (EI) Mass Analyzer (Quadrupole) Detector (EM) GC:col->MS:interface Analyte Transfer DataSystem Data System Control Acquisition Processing MS->DataSystem Signal DataSystem->GC Instrument Control DataSystem->MS Instrument Control DBDS_Fragmentation parent This compound Ion (C₁₄H₁₄S₂⁺) m/z = 246 frag1 Tropylium Cation (C₇H₇⁺) m/z = 91 (Base Peak) parent->frag1 S-S & C-S Cleavage frag2 C₇H₇S⁺ Fragment m/z = 123 parent->frag2 S-S Cleavage neutral_loss1 - C₇H₇S₂• (Radical) neutral_loss2 - C₇H₇S• (Radical)

References

Application Notes and Protocols for Density Functional Theory (DFT) Modeling of Dibenzyl Disulfide Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of Dibenzyl Disulfide (DBDS) adsorption on surfaces using Density Functional Theory (DFT). This guide is intended for researchers in materials science, catalysis, and corrosion science, offering a foundational understanding and practical steps for setting up and running DFT simulations to investigate the interactions between DBDS and various substrates, with a particular focus on copper surfaces.

Introduction to DBDS Adsorption and its Significance

This compound (DBDS) is an organic disulfide that plays a significant role in various chemical processes. It is known to be involved in the corrosion of copper windings in power transformers, making the study of its adsorption behavior on copper surfaces crucial for developing mitigation strategies.[1] Understanding the adsorption mechanism, including the energetics, geometry, and electronic interactions, provides valuable insights into the initial stages of these processes. DFT modeling has emerged as a powerful tool to investigate these phenomena at the atomic scale, offering detailed information that is often challenging to obtain experimentally.[1]

Theoretical Background: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground state is a unique functional of the electron density. In practice, the Kohn-Sham equations are solved to obtain the ground-state energy, electron density, and other properties of the system.

For modeling adsorption, DFT allows for the calculation of key parameters such as adsorption energies, equilibrium geometries (bond lengths and angles), and electronic properties (charge transfer, density of states).[1]

Key Concepts in DBDS Adsorption Modeling

When modeling the adsorption of DBDS on a surface, several key aspects are considered:

  • Adsorption Sites: On a crystalline surface like Cu(111), there are several high-symmetry sites where the DBDS molecule can adsorb. These typically include on-top (directly above a surface atom), bridge (between two surface atoms), and hollow sites (between three or more surface atoms, such as fcc and hcp hollow sites on a (111) surface).[1]

  • Adsorption Energy: This is the energy released or absorbed when the DBDS molecule adsorbs onto the surface. A negative adsorption energy indicates a stable adsorption process. It is calculated using the following formula:

    Eads = E(DBDS+Surface) - (ESurface + EDBDS)

    where E(DBDS+Surface) is the total energy of the adsorbed system, ESurface is the energy of the clean surface slab, and EDBDS is the energy of the isolated DBDS molecule in the gas phase.

  • Physisorption vs. Chemisorption: Adsorption can be broadly classified into two types. Physisorption is a weaker interaction, primarily driven by van der Waals forces, with minimal change in the electronic structure of the molecule and the surface. Chemisorption involves the formation of chemical bonds between the adsorbate and the substrate, resulting in significant changes in electronic structure and geometry.[1] In the case of DBDS, this can involve the dissociation of the S-S bond.[1][2]

  • Electronic Interactions: The adsorption process can involve charge transfer between the DBDS molecule and the surface. Analyzing the charge density difference and using methods like Bader charge analysis can quantify the direction and magnitude of this charge transfer, revealing whether the molecule acts as an electron donor or acceptor.[2]

Quantitative Data Summary

The following tables summarize quantitative data obtained from DFT studies of DBDS adsorption on the Cu(111) surface. These values are indicative and can vary depending on the specific computational parameters used.

Table 1: Adsorption Energies of DBDS on Cu(111) at Different Sites

Adsorption SiteAdsorption TypeAdsorption Energy (eV)
Bridge (B1)Chemisorption-1.5 to -2.0
Bridge (B2)Chemisorption-1.0 to -1.5
Bridge (B3)Chemisorption-0.8 to -1.2
Hollow (hcp/fcc)Physisorption-0.5 to -0.8
TopPhysisorption-0.2 to -0.5

Note: The different bridge sites (B1, B2, B3) may correspond to different initial orientations of the DBDS molecule.

Table 2: Geometric and Electronic Properties of Adsorbed DBDS on Cu(111)

PropertyPhysisorptionChemisorption (Non-dissociative)Chemisorption (Dissociative)
S-S Bond Length (Å) ~2.10 (Intact)Elongated (>2.20)Dissociated
Cu-S Bond Length (Å) > 2.502.20 - 2.402.20 - 2.30
Global Charge Transfer (e) DBDS acts as a weak donorDBDS acts as an electron acceptorSignificant electron transfer to DBDS

Experimental Protocols: DFT Simulation of DBDS Adsorption

This section provides a detailed protocol for setting up and performing a DFT calculation for the adsorption of a DBDS molecule on a Cu(111) surface.

5.1. Software and Hardware Requirements

  • DFT Software Package: VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or other similar plane-wave DFT codes.

  • Hardware: A high-performance computing (HPC) cluster is required due to the computational cost of these calculations.

5.2. Protocol for DFT Calculation

Step 1: Structure Preparation

  • DBDS Molecule:

    • Obtain the initial coordinates of the DBDS molecule. This can be done using molecular modeling software (e.g., Avogadro, GaussView) or from a chemical database.

    • Perform a geometry optimization of the isolated DBDS molecule in a large simulation box (e.g., 20 Å x 20 Å x 20 Å) to obtain its gas-phase equilibrium structure.

  • Cu(111) Surface Slab:

    • The Cu(111) surface is modeled using a slab with periodic boundary conditions.

    • The slab should be thick enough to represent the bulk properties, typically 4-6 atomic layers.

    • A vacuum layer of at least 15 Å should be added in the z-direction to avoid interactions between periodic images of the slab.

    • The bottom two layers of the slab are typically fixed to their bulk positions to simulate the bulk crystal, while the top layers and the adsorbate are allowed to relax.

Step 2: DFT Calculation Parameters

  • Exchange-Correlation Functional:

    • The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for such systems.

    • Van der Waals Corrections: It is crucial to include van der Waals (vdW) corrections to accurately describe the non-covalent interactions, especially for physisorption. Common methods include DFT-D2, DFT-D3, or the vdW-DF functional.

  • Pseudopotentials:

    • Projector Augmented Wave (PAW) pseudopotentials are commonly used to describe the interaction between the core and valence electrons.

  • Plane-Wave Cutoff Energy:

    • A cutoff energy of 400-500 eV is typically sufficient for calculations involving copper and organic molecules. Convergence tests should be performed to determine an appropriate value.

  • k-point Sampling:

    • The Brillouin zone is sampled using a Monkhorst-Pack grid. For a typical supercell used for adsorption studies, a 3x3x1 to 5x5x1 k-point mesh is often adequate. Convergence with respect to the k-point mesh should be checked.

Step 3: Adsorption Simulations

  • Initial Geometries:

    • Place the optimized DBDS molecule at various initial positions and orientations above the relaxed Cu(111) slab, targeting the high-symmetry adsorption sites (top, bridge, fcc hollow, hcp hollow).

  • Geometry Optimization:

    • Perform a full geometry optimization for each starting configuration, allowing the DBDS molecule and the top layers of the Cu slab to relax until the forces on the atoms are below a certain threshold (e.g., 0.01 eV/Å).

Step 4: Analysis of Results

  • Adsorption Energy Calculation:

    • Calculate the adsorption energy for the most stable configuration at each adsorption site using the formula provided in Section 3.

  • Geometric Analysis:

    • Analyze the final optimized geometries to determine bond lengths (S-S, Cu-S) and the adsorption height.

  • Electronic Structure Analysis:

    • Perform a Bader charge analysis to quantify the charge transfer between the DBDS molecule and the copper surface.[2]

    • Calculate the density of states (DOS) and projected density of states (PDOS) to understand the changes in the electronic structure upon adsorption and identify orbital interactions.

Visualizations

The following diagrams illustrate the workflow and key relationships in the DFT modeling of DBDS adsorption.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Results Analysis dbds_opt DBDS Molecule Optimization initial_geom Define Initial Adsorption Geometries (Top, Bridge, Hollow) dbds_opt->initial_geom slab_prep Cu(111) Slab Creation slab_prep->initial_geom geom_opt Geometry Optimization initial_geom->geom_opt ads_energy Calculate Adsorption Energy geom_opt->ads_energy geom_analysis Analyze Geometry (Bond Lengths, Adsorption Height) geom_opt->geom_analysis electronic_analysis Analyze Electronic Properties (Charge Transfer, DOS) geom_opt->electronic_analysis

Caption: Workflow for DFT modeling of DBDS adsorption.

Adsorption_Types cluster_phys Physisorption cluster_chem Chemisorption dbds_surface DBDS + Cu(111) Surface phys_char Weak vdW Interaction Intact S-S Bond Small Charge Transfer dbds_surface->phys_char Weak Interaction chem_char Strong Covalent Interaction Elongated or Dissociated S-S Bond Significant Charge Transfer dbds_surface->chem_char Strong Interaction

Caption: Relationship between interaction strength and adsorption type.

References

Application of Dibenzyl Disulfide as an Extreme Pressure Lubricant Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl Disulfide (DBDS) is an organic sulfur compound widely utilized as an extreme pressure (EP) additive in lubricating oils and greases. Its primary function is to enhance the load-carrying capacity of lubricants, thereby preventing wear and seizure of metal surfaces under conditions of high pressure and temperature.[1][2] This is particularly crucial in applications such as gearboxes, hydraulic oils, and metalworking fluids where machinery components are subjected to severe contact stresses.[1] DBDS improves the thermal and aging resistance of petroleum products, contributing to extended service life of both the lubricant and the machinery.[1]

The efficacy of DBDS as an EP additive is attributed to its ability to form a protective sacrificial film on metal surfaces at elevated temperatures and pressures.[3] This film, typically a metal sulfide (B99878) layer, possesses a lower shear strength than the base metal, preventing direct metal-to-metal contact and subsequent welding of asperities.[3]

These application notes provide a comprehensive overview of the use of this compound as an extreme pressure lubricant additive, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Under extreme pressure conditions, the localized temperatures at the points of contact between moving metal surfaces can rise significantly.[4] These high temperatures cause the thermal decomposition of this compound. The disulfide bond (S-S) in the DBDS molecule cleaves, leading to the formation of reactive benzyl (B1604629) mercaptan (benzylthiol) radicals.[2][5][6] These highly reactive species then chemically interact with the iron surfaces of the machinery components. This tribochemical reaction results in the in-situ formation of a thin, tenacious film of iron sulfide.[3] This protective layer is more easily sheared than the underlying metal, thus reducing friction and preventing catastrophic wear and seizure.

The following diagram illustrates the proposed chemical pathway for the action of this compound as an extreme pressure additive.

G cluster_0 Operating Conditions cluster_1 Chemical Transformation cluster_2 Surface Interaction cluster_3 Lubrication Outcome High_Pressure High Pressure/ High Temperature Contact Decomposition Thermal Decomposition High_Pressure->Decomposition DBDS This compound (DBDS) DBDS->Decomposition Reactive_Species Benzyl Mercaptan Radicals Decomposition->Reactive_Species Reaction Tribochemical Reaction Reactive_Species->Reaction Metal_Surface Metal Surface (Iron) Metal_Surface->Reaction Protective_Film Iron Sulfide Film Formation Reaction->Protective_Film Reduced_Friction Reduced Friction and Wear Protective_Film->Reduced_Friction Prevention_of_Seizure Prevention of Seizure Protective_Film->Prevention_of_Seizure G cluster_0 Preparation cluster_1 Test Execution cluster_2 Analysis Clean_Balls Clean Test Balls and Apparatus Assemble_Balls Assemble Three Stationary Balls Clean_Balls->Assemble_Balls Add_Lubricant Add Lubricant with DBDS Assemble_Balls->Add_Lubricant Set_Parameters Set Test Parameters (Load, Speed, Temp) Add_Lubricant->Set_Parameters Run_Test Run Test for Specified Duration Set_Parameters->Run_Test Measure_Scars Measure Wear Scars on Stationary Balls Run_Test->Measure_Scars Calculate_Average Calculate Average Wear Scar Diameter Measure_Scars->Calculate_Average G cluster_0 Experimental Procedure cluster_1 Parameter Determination Start_Test Start Test at Initial Load Increase_Load Incrementally Increase Load Start_Test->Increase_Load Observe_Outcome Observe for Seizure or Welding Increase_Load->Observe_Outcome No_Seizure No Seizure Observe_Outcome->No_Seizure No Seizure Seizure/Welding Observe_Outcome->Seizure Yes No_Seizure->Increase_Load LNSL Determine Last Non-Seizure Load (LNSL) No_Seizure->LNSL WP Determine Weld Point (WP) Seizure->WP Measure_Scars Measure Wear Scars at Pre-Weld Loads WP->Measure_Scars LWI Calculate Load-Wear Index (LWI) Measure_Scars->LWI

References

Application Notes and Protocols: Dibenzyl Disulfide as a Corrosion Inhibitor in Electrical Transformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl Disulfide (DBDS) is an organic sulfur compound that has been utilized in transformer oils as an antioxidant to enhance oxidation stability.[1] However, its presence has been linked to significant corrosion of copper components within electrical transformers, leading to the formation of copper sulfide (B99878).[1] This can compromise the dielectric integrity of the insulation system and potentially lead to catastrophic failure of the equipment.[2] These application notes provide a comprehensive overview of the role of DBDS in transformer oil, its corrosive effects, and the methods used to evaluate and mitigate this corrosion.

Mechanism of Action: DBDS-Induced Copper Corrosion

At elevated operating temperatures, typically above 80°C, DBDS can decompose to form benzyl (B1604629) mercaptan (a thiol).[1] This mercaptan is highly reactive and attacks the copper surfaces of the transformer windings. The reaction proceeds through the formation of a DBDS-copper complex, which ultimately leads to the formation of copper sulfide (Cu₂S).[1] This copper sulfide can deposit on the copper conductors and also migrate into the paper insulation, reducing its dielectric strength.[2]

Mitigating Corrosion: The Role of Passivators

To counteract the corrosive effects of DBDS and other sulfur compounds, metal passivators are often added to the transformer oil. Benzotriazole (BTA) and its derivatives are commonly used for this purpose.[3] BTA forms a protective, thin film on the copper surface by creating a complex with copper ions, thereby preventing the corrosive sulfur species from reacting with the copper.[4]

Data Presentation

Table 1: Effect of DBDS Concentration on Copper Corrosion (ASTM D1275B)
DBDS Concentration (ppm)Time to Failure (hours) at 150°C
25040
12548
5048
5>100

Data sourced from laboratory tests spiking DBDS in sulfur-free white oil.[1][5]

Table 2: ASTM D130 Copper Strip Test Ratings for Transformer Oil with Varying DBDS Concentrations
DBDS Concentration (ppm)ASTM D130 RatingDescription
01aSlight Tarnish
252cModerate Tarnish
504aCorrosive
1004cHeavy Corrosion

Illustrative data based on typical industry findings.[5][6][7]

Table 3: Depletion of DBDS in Transformer Oil at 150°C
Time (minutes)DBDS Concentration (ppm)
0117
139.0
517.9
10<1

Data from an experiment demonstrating the rapid decomposition of DBDS at elevated temperatures in the presence of a sodium reagent.[1]

Table 4: Efficacy of Benzotriazole (BTA) as a Corrosion Inhibitor
BTA Concentration (g/L) in 0.1N Sulfuric AcidInhibitor Efficiency (%)
0.1264
0.598
1.099

Data demonstrating the increased efficiency of BTA at higher concentrations in an acidic environment.[8]

Experimental Protocols

Protocol 1: ASTM D130 - Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test

1. Objective: To assess the relative degree of corrosivity (B1173158) of transformer oil due to active sulfur compounds.[9]

2. Materials:

  • Copper strip (75 mm x 12.5 mm x 1.5-3.0 mm) of specified composition.

  • Polishing materials: Silicon carbide paper of various grits (e.g., 240-grit), cotton wool.

  • Wash solvent: Volatile, sulfur-free hydrocarbon solvent (e.g., isooctane).

  • Test tube (25 mm x 150 mm).

  • Heating bath capable of maintaining the specified temperature ±1°C.

  • ASTM Copper Strip Corrosion Standard color chart.[2]

3. Procedure:

  • Strip Preparation:

    • Polish the copper strip on all six sides with silicon carbide paper to remove any surface defects.

    • Final polishing is done with 240-grit paper, followed by cleaning with cotton wool and wash solvent until a fresh pad remains unstained.[10]

  • Sample Preparation:

    • Place 30 mL of the transformer oil sample into a clean, dry test tube.

  • Immersion and Incubation:

    • Slide the polished copper strip into the test tube containing the oil sample.

    • Stopper the test tube and place it in the heating bath. For transformer oils, the typical test condition is 100°C for 3 hours.[11]

  • Evaluation:

    • After the incubation period, remove the test tube from the bath and allow it to cool.

    • Withdraw the copper strip, wash it with the solvent to remove all oil, and allow it to dry.

    • Compare the appearance of the test strip with the ASTM Copper Strip Corrosion Standard chart.[2]

    • Record the classification that most closely matches the test strip (e.g., 1a, 2c, 4b).[12]

Protocol 2: ASTM D1275 - Method B - Standard Test Method for Corrosive Sulfur in Electrical Insulating Liquids

1. Objective: To detect the presence of corrosive sulfur compounds in electrical insulating oils that are particularly reactive, such as those derived from DBDS.[13]

2. Materials:

  • Copper strip (as per ASTM D130).

  • 250 mL flask with a ground-glass stopper.

  • Heating bath or oven capable of maintaining 150°C ± 2°C.[6]

  • Nitrogen gas supply (sulfur-free).

  • Wash solvent (acetone or other suitable solvent).

3. Procedure:

  • Strip and Flask Preparation:

    • Prepare the copper strip as described in the ASTM D130 protocol.

    • Ensure the 250 mL flask is clean and dry.

  • Sample Preparation and Incubation:

    • Place the prepared copper strip into the flask.

    • Add 250 mL of the transformer oil to be tested.[10]

    • Bubble nitrogen gas through the oil for 1 minute to displace oxygen.[10]

    • Loosely place the stopper and transfer the flask to the heating bath preheated to 150°C.

    • Once the oil reaches approximately 150°C, tighten the stopper.

    • Heat for 48 hours at 150°C ± 2°C.[6]

  • Evaluation:

    • After 48 hours, remove the flask and allow it to cool.

    • Carefully remove the copper strip and wash it with acetone (B3395972) to remove all oil.

    • Examine the strip for evidence of corrosion (discoloration, pitting). The result is typically reported as "corrosive" or "non-corrosive" by comparing the tarnish level to the ASTM D130 standard, with ratings of 4a, 4b, or 4c indicating a corrosive result.[6][14]

Protocol 3: IEC 62535 - Covered Conductor Deposition (CCD) Test

1. Objective: To evaluate the tendency of transformer oil to form copper sulfide deposits on both the copper conductor and the surrounding paper insulation.[15]

2. Materials:

  • Copper conductor wrapped with one layer of Kraft paper.

  • Glass headspace vial (approximately 20 mL capacity) with a PTFE-faced silicone septum and aluminum cap.

  • Crimping tool.

  • Heating chamber or oven capable of maintaining 150°C ± 2°C.

  • Solvent for rinsing (cyclohexane or heptane).

3. Procedure:

  • Sample Preparation:

    • Pour 50 mL of the oil into a beaker and leave it exposed to the air for 60 minutes (protected from sunlight) to ensure air saturation.

    • Transfer 15 mL of this oil into the headspace vial.

    • Place a piece of the paper-wrapped copper conductor into the vial.

    • Seal the vial with the septum and aluminum cap using the crimping tool.

  • Incubation:

    • Place the sealed vial in the heating chamber at 150°C ± 2°C for 72 hours.

  • Evaluation:

    • After cooling, open the vial and remove the wrapped conductor.

    • Unwrap the paper and evaluate the copper surface for discoloration (graphite grey, dark brown, or black indicates a positive result).

    • Degrease the paper by immersing it in the solvent and examine both sides for any metallic-like deposits (shiny to lustreless, with a lead- or tin-like appearance).

    • The oil is reported as "potentially corrosive" if either the copper is discolored or deposits are found on the paper in duplicate tests.

Visualizations

cluster_0 DBDS-Induced Copper Corrosion DBDS This compound (DBDS) Thiol Benzyl Mercaptan (Thiol) DBDS->Thiol Thermal Decomposition (>80°C) Cu_Complex DBDS-Copper Complex Thiol->Cu_Complex Reaction with Copper Cu2S Copper Sulfide (Cu₂S) Cu_Complex->Cu2S Decomposition Copper Copper Conductor Copper->Cu_Complex

Caption: DBDS Corrosion Pathway

cluster_1 BTA Passivation Mechanism BTA Benzotriazole (BTA) Protective_Layer Cu-BTA Protective Film BTA->Protective_Layer Adsorption & Complexation Copper_Surface Copper Surface Copper_Surface->Protective_Layer No_Reaction Corrosion Inhibited Protective_Layer->No_Reaction Corrosive_Sulfur Corrosive Sulfur Species Corrosive_Sulfur->No_Reaction cluster_2 Corrosion Testing Workflow start Start: Transformer Oil Sample ASTM_D130 ASTM D130 (Copper Strip Tarnish) start->ASTM_D130 ASTM_D1275B ASTM D1275B (Corrosive Sulfur) start->ASTM_D1275B IEC_62535 IEC 62535 (Covered Conductor Deposition) start->IEC_62535 evaluation Evaluate Results: - Tarnish Level - Corrosivity - Deposits ASTM_D130->evaluation ASTM_D1275B->evaluation IEC_62535->evaluation decision Assess Corrosion Risk evaluation->decision mitigation Mitigation Strategy: - Add Passivator - Oil Reclamation/Replacement decision->mitigation High Risk end End: Monitoring decision->end Low Risk mitigation->end

References

Dibenzyl Disulfide as a Vulcanizing Agent for Natural and Synthetic Rubbers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl disulfide (DBDS) is a chemical compound with the formula (C₆H₅CH₂)₂S₂. Structurally, it possesses a disulfide bond (-S-S-) which suggests its potential application in rubber vulcanization, primarily as a sulfur donor. In conventional vulcanization, elemental sulfur is used to form crosslinks between polymer chains, a process that imparts strength, elasticity, and durability to rubber. Sulfur donors are compounds that release sulfur at vulcanization temperatures, offering an alternative to elemental sulfur.[1]

The use of sulfur donors can lead to vulcanizates with a higher proportion of mono- and disulfidic crosslinks, which generally results in improved thermal stability and aging resistance compared to the polysulfidic crosslinks formed with conventional sulfur vulcanization.[2] While this compound is not as commonly used as other disulfide compounds like tetramethylthiuram disulfide (TMTD) or dibenzothiazyl disulfide (MBTS) in the rubber industry, its potential as a vulcanizing agent is of interest for research and development.[3][4]

These application notes provide a comprehensive overview of the potential use of this compound as a vulcanizing agent for natural and synthetic rubbers, including detailed experimental protocols for its evaluation. Due to the limited specific data on this compound, data for a structurally related compound, tetrabenzylthiuram disulfide (TBzTD), is presented as a reference.

Putative Mechanism of Action: this compound as a Sulfur Donor

In the vulcanization process, this compound is hypothesized to act as a sulfur donor. At elevated temperatures, the disulfide bond in the DBDS molecule can undergo homolytic cleavage to form two benzylthiyl radicals (C₆H₅CH₂S•). These radicals can then react with the rubber polymer chains, abstracting a hydrogen atom from an allylic position to form a polymer radical. This polymer radical can then react with another sulfur-containing species to form a crosslink. The overall process leads to the formation of a three-dimensional network structure in the rubber.

Vulcanization_Mechanism DBDS This compound (C₆H₅CH₂S)₂ Radicals 2 C₆H₅CH₂S• (Benzylthiyl Radicals) DBDS->Radicals Heat (Δ) Rubber Rubber Polymer Chain (-CH₂-C(CH₃)=CH-CH₂-)n Radicals->Rubber H Abstraction Rubber_Radical Polymer Radical Rubber->Rubber_Radical Crosslink Crosslinked Rubber (Vulcanizate) Rubber_Radical->Crosslink + Sulfur Species Compounding_Workflow Start Start: Raw Rubber Mastication Mastication on Two-Roll Mill Start->Mastication Add_Activators Add Activators (ZnO, Stearic Acid) Mastication->Add_Activators Add_Filler Add Reinforcing Filler (e.g., Carbon Black) Add_Activators->Add_Filler Add_Oil Add Processing Oil Add_Filler->Add_Oil Add_DBDS Add this compound Add_Oil->Add_DBDS Homogenization Homogenization Add_DBDS->Homogenization Maturation Maturation (24h) Homogenization->Maturation End Compounded Rubber Maturation->End Testing_Workflow Compound Compounded Rubber Rheometry Cure Characteristics (Rheometry) Compound->Rheometry Vulcanization Vulcanization of Test Sheets Compound->Vulcanization Physical_Testing Physical Property Testing Vulcanization->Physical_Testing Crosslink_Density Crosslink Density (Swelling Method) Vulcanization->Crosslink_Density Tensile Tensile Strength, Modulus, Elongation at Break Physical_Testing->Tensile Hardness Hardness (Shore A) Physical_Testing->Hardness

References

Application Notes and Protocols: Dibenzyl Disulfide in the Synthesis of High Refractive Index Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High refractive index (HRI) polymers are critical components in advanced optical applications, including high-performance lenses, anti-reflective coatings, and advanced drug delivery systems where light-based diagnostics or therapies are employed. The incorporation of sulfur-containing compounds into polymer structures is a well-established strategy to increase the refractive index, owing to the high molar refraction of sulfur atoms. Dibenzyl disulfide, with its significant sulfur content and aromatic moieties, presents itself as a compelling candidate for controlling polymer molecular weight and incorporating sulfur into the polymer chain, thereby enhancing its refractive index.

This document provides detailed application notes and protocols for the utilization of this compound as a chain transfer agent in the synthesis of HRI polymers. While specific quantitative data for this compound is not extensively available in the public domain, this guide offers protocols based on analogous disulfide compounds and established principles of radical polymerization.

Principle of Operation: Chain Transfer Mechanism

In radical polymerization, this compound can function as a chain transfer agent, controlling the molecular weight of the resulting polymer. The mechanism involves the transfer of a growing polymer radical to the disulfide, cleaving the sulfur-sulfur bond. This terminates the existing polymer chain and generates a new benzylthiyl radical (C₆H₅CH₂S•) which can then initiate a new polymer chain. This process allows for the regulation of polymer chain length and the incorporation of sulfur-containing end groups, which can contribute to an increased refractive index.

Chain_Transfer_Mechanism P_n Pₙ• (Propagating Radical) DBDS This compound (Bn-S-S-Bn) P_n->DBDS Chain Transfer P_n_S_Bn Pₙ-S-Bn (Terminated Polymer) DBDS->P_n_S_Bn BnS BnS• (Benzylthiyl Radical) DBDS->BnS Monomer Monomer BnS->Monomer Re-initiation P_1 P₁• (New Propagating Radical) Monomer->P_1

Caption: Chain transfer mechanism of this compound in radical polymerization.

Experimental Protocols

Protocol 1: Determination of the Chain Transfer Constant (Ctr) of this compound

To effectively control the molecular weight of the polymer, it is crucial to determine the chain transfer constant (Ctr) of this compound for the specific monomer being used. The following protocol, based on the Mayo method, can be employed.

Materials:

  • Monomer (e.g., methyl methacrylate (B99206) (MMA), styrene)

  • This compound

  • Radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN))

  • Solvent (e.g., benzene, toluene)

  • Non-solvent for polymer precipitation (e.g., methanol)

Procedure:

  • Prepare a series of solutions with varying molar ratios of this compound to the monomer in the chosen solvent.

  • Add a constant amount of the radical initiator (AIBN) to each solution.

  • Degas the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

  • Seal the reaction vessels and place them in a constant temperature bath (e.g., 60°C) to initiate polymerization.

  • Allow the polymerization to proceed to a low conversion (typically <10%) to ensure the concentrations of monomer and chain transfer agent remain relatively constant.

  • Quench the polymerization by rapidly cooling the reaction vessels in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Determine the number-average degree of polymerization (DPn) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Calculate the chain transfer constant (Ctr) using the Mayo equation:

    1/DPn = 1/DPn,0 + Ctr * ([S]/[M])

    where:

    • DPn is the number-average degree of polymerization in the presence of the chain transfer agent.

    • DPn,0 is the number-average degree of polymerization in the absence of the chain transfer agent.

    • [S] is the concentration of this compound.

    • [M] is the concentration of the monomer.

    A plot of 1/DPn versus [S]/[M] should yield a straight line with the slope equal to Ctr.

Protocol 2: Synthesis of a High Refractive Index Polymer using this compound

This protocol describes a general procedure for the bulk polymerization of a high refractive index monomer using this compound as a chain transfer agent.

Materials:

  • High refractive index monomer (e.g., a sulfur-containing acrylate (B77674) or methacrylate)

  • This compound

  • Radical initiator (e.g., AIBN)

Procedure:

  • In a reaction vessel, dissolve the desired amount of this compound and the radical initiator in the high refractive index monomer. The concentration of this compound will depend on the target molecular weight and the predetermined Ctr value.

  • Degas the mixture by purging with an inert gas for at least 30 minutes.

  • Heat the mixture to the desired polymerization temperature (e.g., 60-80°C) with constant stirring.

  • Monitor the progress of the polymerization by measuring the viscosity or by taking aliquots for conversion analysis (e.g., using gravimetry or spectroscopy).

  • Once the desired conversion is reached, stop the reaction by cooling the vessel and exposing the mixture to air.

  • If necessary, dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to remove unreacted monomer and initiator fragments.

  • Dry the resulting polymer under vacuum until a constant weight is achieved.

Characterization:

  • Refractive Index: Measure the refractive index of the polymer film at various wavelengths using an Abbe refractometer or ellipsometer.

  • Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Optical Transmittance: Measure the transparency of the polymer film over the visible spectrum using a UV-Vis spectrophotometer.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer High RI Monomer Mixing Mixing & Degassing Monomer->Mixing DBDS This compound DBDS->Mixing Initiator Initiator (AIBN) Initiator->Mixing Polymerization Heating & Stirring Mixing->Polymerization Monitoring Monitoring Conversion Polymerization->Monitoring Purification Precipitation & Drying Monitoring->Purification Characterization GPC, RI, DSC, TGA, UV-Vis Purification->Characterization

Caption: General workflow for the synthesis of HRI polymers using this compound.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the experimental work.

Table 1: Chain Transfer Constant of this compound

Monomer[DBDS]/[Monomer]DPn1/DPnCtr (from slope)
e.g., MMA0
0.01
0.02
0.05

Table 2: Properties of HRI Polymers Synthesized with this compound

Sample ID[DBDS] (mol%)Mn ( g/mol )PDIRefractive Index (at 589 nm)Tg (°C)Transmittance (at 450 nm, %)
Polymer-00
Polymer-10.1
Polymer-20.5
Polymer-31.0

Discussion and Applications

The use of this compound as a chain transfer agent offers a practical method for tuning the molecular weight of HRI polymers. A lower molecular weight, which can be achieved by increasing the concentration of this compound, may lead to improved processability, which is crucial for applications such as spin-coating of optical films.

The incorporation of benzylthio- end groups is expected to contribute positively to the overall refractive index of the polymer. The extent of this contribution will depend on the final concentration of these end groups, which is inversely proportional to the polymer's molecular weight. Therefore, a balance must be struck between achieving a desirable molecular weight for mechanical and thermal properties and maximizing the refractive index enhancement from the end groups.

These HRI polymers have potential applications in:

  • Ophthalmic lenses: Offering thinner and lighter lenses with high optical clarity.

  • Optical films: For use in displays and sensors.

  • Encapsulants for LEDs and other optoelectronic devices: Improving light extraction efficiency.

  • Drug delivery systems: Where precise optical properties are required for monitoring or activation.

Conclusion

This compound is a promising chain transfer agent for the synthesis of high refractive index polymers. By following the detailed protocols provided, researchers can systematically investigate its effect on polymerization kinetics and final polymer properties. The ability to control molecular weight while simultaneously incorporating sulfur-containing moieties makes this compound a valuable tool in the design and development of advanced optical materials for a wide range of scientific and industrial applications. Further research is encouraged to establish a comprehensive dataset for the chain transfer constants of this compound with various high refractive index monomers.

Application Notes and Protocols for the Synthesis of Metal Sulfide Nanoparticles Using Dibenzyl Disulfide as a Novel Sulfur Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal sulfide (B99878) nanoparticles (NPs) are a class of materials exhibiting unique size-dependent optical and electronic properties, which make them highly attractive for a wide range of applications, including bio-imaging, drug delivery, diagnostics, and catalysis. The synthesis of these nanoparticles with precise control over size, shape, and composition is paramount for their effective utilization. While various sulfur sources have been extensively explored for the synthesis of metal sulfide NPs, this document outlines a novel approach utilizing dibenzyl disulfide as a sulfur precursor.

This compound is an organic disulfide that undergoes thermal decomposition at elevated temperatures to yield reactive sulfur species. This property can be harnessed in a controlled synthetic environment, such as a hot-injection synthesis, to produce high-quality metal sulfide nanoparticles. This application note provides a generalized protocol for the synthesis of various metal sulfide nanoparticles (CdS, ZnS, and PbS) using this compound and proposes a reaction mechanism for this process. The quantitative data presented is based on established hot-injection synthesis methods with other sulfur sources and serves as a reference for the characterization of nanoparticles synthesized via this novel route.

Proposed Reaction Mechanism

The synthesis of metal sulfide nanoparticles using this compound is predicated on the thermolytic decomposition of the disulfide bond at elevated temperatures. The proposed mechanism involves the following key steps:

  • Decomposition of this compound: Upon heating in a high-boiling point solvent, this compound undergoes homolytic cleavage of the S-S bond to form benzylthiyl radicals (C₆H₅CH₂S•).

  • Sulfur Abstraction: These highly reactive radicals can then react with the metal precursor or undergo further reactions to release elemental sulfur or other reactive sulfur species.

  • Nucleation and Growth: The in-situ generated reactive sulfur species then react with the metal precursor (e.g., metal oleate (B1233923), metal acetate (B1210297), or metal chloride) in the solution, leading to the nucleation and subsequent growth of the metal sulfide nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by modulating reaction parameters such as temperature, precursor concentration, and reaction time.

Reaction_Mechanism DBDS This compound (C₆H₅CH₂S)₂ Heat High Temperature (>200°C) DBDS->Heat Thermolysis Radicals 2 x Benzylthiyl Radicals (C₆H₅CH₂S•) Heat->Radicals Sulfur Reactive Sulfur Species (S) Radicals->Sulfur Sulfur release Nanoparticle Metal Sulfide Nanoparticle (MS NP) Sulfur->Nanoparticle Reaction with Metal Precursor Metal_Precursor Metal Precursor (e.g., Cd(OAc)₂, ZnCl₂, Pb(Oleate)₂)

Proposed reaction pathway for metal sulfide nanoparticle synthesis.

Data Presentation

The following tables summarize the proposed experimental parameters for the synthesis of CdS, ZnS, and PbS nanoparticles using this compound and the expected characteristics of the resulting nanoparticles based on analogous hot-injection methods.

Table 1: Proposed Synthesis Parameters for Metal Sulfide Nanoparticles

Metal SulfideMetal PrecursorSolventLigandInjection Temperature (°C)Growth Temperature (°C)
CdS Cadmium Acetate1-Octadecene (B91540) (ODE)Oleic Acid220 - 250200 - 230
ZnS Zinc Chloride1-Octadecene (ODE)Oleylamine (B85491)240 - 270220 - 250
PbS Lead(II) Oleate1-Octadecene (ODE)Oleic Acid180 - 220160 - 200

Table 2: Expected Nanoparticle Characteristics

Metal SulfideExpected Size Range (nm)Expected MorphologyKey Characterization Techniques
CdS 3 - 8SphericalUV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy, Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD)
ZnS 4 - 10SphericalUV-Vis Spectroscopy, PL Spectroscopy, TEM, XRD
PbS 3 - 9Spherical/CubicUV-Vis-NIR Spectroscopy, TEM, XRD

Experimental Protocols

The following are generalized hot-injection protocols for the synthesis of metal sulfide nanoparticles using this compound as the sulfur precursor. Safety Precaution: These experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Synthesis of Cadmium Sulfide (CdS) Nanoparticles

Materials:

Procedure:

  • Preparation of Cadmium Precursor Solution: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine cadmium acetate (e.g., 0.1 mmol), 1-octadecene (e.g., 10 mL), and oleic acid (e.g., 1 mL).

  • Degassing: Heat the mixture to 120°C under vacuum for 30 minutes to remove water and oxygen.

  • Heating to Injection Temperature: Switch to a nitrogen atmosphere and heat the flask to the desired injection temperature (e.g., 240°C).

  • Preparation of Sulfur Precursor Solution: In a separate vial, dissolve this compound (e.g., 0.05 mmol) in 1-octadecene (e.g., 2 mL).

  • Hot Injection: Swiftly inject the sulfur precursor solution into the hot cadmium precursor solution with vigorous stirring.

  • Nanoparticle Growth: Reduce the temperature to the growth temperature (e.g., 220°C) and allow the reaction to proceed for a desired time (e.g., 5-30 minutes) to control the nanoparticle size.

  • Quenching and Purification: Cool the reaction mixture to room temperature. Add toluene to disperse the nanoparticles, followed by the addition of methanol to precipitate the nanoparticles.

  • Isolation: Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticle pellet in a nonpolar solvent like toluene. Repeat the precipitation and centrifugation steps two more times for purification.

  • Storage: Store the purified CdS nanoparticles dispersed in toluene in a sealed vial in the dark.

Protocol 2: Synthesis of Zinc Sulfide (ZnS) Nanoparticles

Materials:

  • Zinc chloride (ZnCl₂)

  • This compound

  • 1-Octadecene (ODE)

  • Oleylamine

  • Toluene

  • Ethanol (B145695)

Procedure:

  • Preparation of Zinc Precursor Solution: In a three-neck flask, combine zinc chloride (e.g., 0.1 mmol), 1-octadecene (e.g., 10 mL), and oleylamine (e.g., 2 mL).

  • Degassing and Heating: Follow steps 2 and 3 from Protocol 1, heating to an injection temperature of, for example, 260°C.

  • Preparation of Sulfur Precursor Solution: Prepare the this compound solution as described in step 4 of Protocol 1.

  • Hot Injection and Growth: Inject the sulfur precursor and allow the nanoparticles to grow at a suitable temperature (e.g., 240°C) for a specified time.

  • Purification: Purify the nanoparticles using toluene and ethanol following the procedure outlined in steps 7 and 8 of Protocol 1.

  • Storage: Store the purified ZnS nanoparticles in toluene.

Protocol 3: Synthesis of Lead Sulfide (PbS) Nanoparticles

Materials:

Procedure:

  • Preparation of Lead Precursor Solution: In a three-neck flask, combine lead(II) oleate (e.g., 0.1 mmol), 1-octadecene (e.g., 10 mL), and additional oleic acid (e.g., 0.5 mL).

  • Degassing and Heating: Follow steps 2 and 3 from Protocol 1, heating to an injection temperature of, for example, 200°C.

  • Preparation of Sulfur Precursor Solution: Prepare the this compound solution as described in step 4 of Protocol 1.

  • Hot Injection and Growth: Inject the sulfur precursor and allow the nanoparticles to grow at a lower temperature (e.g., 180°C) for a desired duration.

  • Purification: Purify the nanoparticles using toluene and acetone following the procedure outlined in steps 7 and 8 of Protocol 1.

  • Storage: Store the purified PbS nanoparticles in toluene.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of metal sulfide nanoparticles using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor_Prep Prepare Metal and Sulfur Precursor Solutions Degassing Degas Metal Precursor Solution at 120°C Precursor_Prep->Degassing Heating Heat to Injection Temperature (180-270°C) Degassing->Heating Injection Hot Injection of Sulfur Precursor Heating->Injection Growth Nanoparticle Growth at Controlled Temperature Injection->Growth Quenching Cool to Room Temperature Growth->Quenching Dispersion Disperse in Toluene Quenching->Dispersion Precipitation Precipitate with Methanol/Ethanol/Acetone Dispersion->Precipitation Centrifugation Centrifuge and Decant Supernatant Precipitation->Centrifugation Redispersion Re-disperse Pellet in Toluene Centrifugation->Redispersion Repeat 2-3x UV_Vis UV-Vis(-NIR) Spectroscopy Redispersion->UV_Vis PL Photoluminescence Spectroscopy Redispersion->PL TEM Transmission Electron Microscopy (TEM) Redispersion->TEM XRD X-ray Diffraction (XRD) Redispersion->XRD

General experimental workflow for nanoparticle synthesis and characterization.

Conclusion

The use of this compound as a sulfur precursor for the synthesis of metal sulfide nanoparticles presents a promising and novel avenue for materials chemists. The proposed hot-injection method, based on the thermal decomposition of this compound, offers a potentially controllable route to high-quality nanocrystals. The protocols provided herein serve as a foundational guide for researchers to explore this new synthetic strategy. Further optimization of reaction parameters will be crucial to fully elucidate the potential of this precursor in tailoring the properties of metal sulfide nanoparticles for various advanced applications.

Application Notes and Protocols: Radioiodine-labeled Dibenzyl Disulfide for Tumor Cell Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide-containing compounds, particularly those derived from natural sources like garlic, have demonstrated significant tumor growth inhibitory effects. The disulfide bond is a key functional group believed to be responsible for this bioactivity. One proposed mechanism for their anticancer effect involves interaction with cellular thiols, leading to uptake and retention within the tumor cell. To investigate this mechanism and evaluate the potential of these compounds as tumor-targeting agents, radioiodine-labeled analogs serve as invaluable tools.

This document provides detailed application notes and protocols for the use of radioiodine-labeled dibenzyl disulfide, specifically benzyl (B1604629) 4-[¹²⁵I]iodobenzyl disulfide, in tumor cell uptake studies. The protocols cover the synthesis of the radiolabeled compound and the methodology for performing in vitro cell uptake assays.

Mechanism of Action: Thiol-Disulfide Exchange

The cellular uptake of radioiodine-labeled this compound is proposed to occur via a thiol-disulfide exchange mechanism.[1] Cell surface proteins contain exposed cysteine residues with free thiol (-SH) groups. The disulfide bond (-S-S-) of the this compound can react with these cellular thiols. This reaction results in the formation of a new disulfide bond between the benzyl moiety and the cell surface protein, releasing the other half of the molecule. This process facilitates the internalization of the radiolabeled portion of the compound, leading to its accumulation within the cancer cell. This uptake has been shown to be time-dependent and can be inhibited by thiol-blocking agents.[1]

ThiolDisulfideExchange cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Protein Membrane Protein (-Cys-SH) Uptake Internalized Radiolabeled Moiety (R'-SH) Protein->Uptake Internalization Dibenzyl Radioiodinated This compound (R-S-S-R') Dibenzyl->Protein Thiol-Disulfide Exchange

Caption: Proposed mechanism of thiol-disulfide exchange for cellular uptake.

Quantitative Data Presentation

The uptake of benzyl 4-[¹²⁵I]iodobenzyl disulfide has been evaluated in various cancer cell lines, including human colon carcinoma (SNU-C5) and breast adenocarcinoma (MCF-7) cells.[1] The uptake is observed to be time-dependent. The following table presents illustrative data consistent with findings from such studies, showcasing the percentage of radiolabeled compound uptake over time and the effect of a thiol-inhibitor.

(Note: The following data is illustrative to demonstrate typical results and formatting. Specific experimental values may vary.)

Cell LineTime Point% Uptake / mg Protein (Control)% Uptake / mg Protein (with MMTS inhibitor)
SNU-C5 15 min1.5 ± 0.20.4 ± 0.1
30 min3.2 ± 0.40.6 ± 0.1
60 min5.8 ± 0.60.8 ± 0.2
120 min8.5 ± 0.91.0 ± 0.3
MCF-7 15 min1.2 ± 0.10.3 ± 0.1
30 min2.5 ± 0.30.5 ± 0.1
60 min4.9 ± 0.50.7 ± 0.2
120 min7.1 ± 0.80.9 ± 0.2

Experimental Protocols

The following section details the protocols for the synthesis of radioiodine-labeled this compound and the subsequent in vitro tumor cell uptake assay.

ExperimentalWorkflow cluster_synthesis Radiosynthesis cluster_assay Cell Uptake Assay start Start: Benzyl 4-bromobenzyl disulfide radioiodination Cu(I)-assisted Radioiodination with Na[¹²⁵I] start->radioiodination purification HPLC Purification radioiodination->purification qc Quality Control (TLC) purification->qc product Product: Benzyl 4-[¹²⁵I]iodobenzyl disulfide qc->product incubation Incubate with [¹²⁵I]-labeled compound product->incubation Add to cells cell_culture Culture SNU-C5 / MCF-7 cells seeding Seed cells in 24-well plates cell_culture->seeding seeding->incubation washing Wash cells with cold PBS incubation->washing lysis Cell Lysis washing->lysis counting Gamma Counting lysis->counting analysis Data Analysis (% Uptake) counting->analysis

Caption: Overall experimental workflow from radiosynthesis to data analysis.

Protocol 1: Synthesis of Benzyl 4-[¹²⁵I]iodobenzyl disulfide

This protocol describes the copper(I)-assisted radioiodination of a precursor molecule to yield the desired radiolabeled product with a radiochemical yield of approximately 30-40%.[1]

Materials:

Procedure:

  • To a sealed reaction vial, add benzyl 4-bromobenzyl disulfide (1.0 mg, ~3 µmol) dissolved in 200 µL of anhydrous dioxane.

  • Add triphenylarsine (1.0 mg, ~3.3 µmol) and tris(dibenzylideneacetone)dipalladium(0) (0.5 mg, ~0.5 µmol).

  • In a separate vial, prepare the radioiodination mixture. Add Na[¹²⁵I] (approx. 37 MBq, 1 mCi) to a solution of CuI (1.0 mg, ~5.2 µmol) in 100 µL of dioxane.

  • Transfer the Na[¹²⁵I]/CuI mixture to the reaction vial containing the precursor.

  • Seal the vial tightly and heat at 100°C for 45 minutes.

  • After cooling to room temperature, quench the reaction by adding 500 µL of a saturated sodium thiosulfate (B1220275) solution.

  • Extract the product with ethyl acetate (3 x 1 mL).

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Redissolve the residue in the HPLC mobile phase for purification.

  • Purify the crude product using a semi-preparative reverse-phase HPLC system. Collect the fraction corresponding to benzyl 4-[¹²⁵I]iodobenzyl disulfide.

  • Confirm the radiochemical purity of the final product using radio-TLC. Spot a small aliquot on a silica (B1680970) gel plate and develop using the specified mobile phase. Analyze the plate using a phosphor imager or TLC scanner. The radiochemical purity should be >95%.

Protocol 2: In Vitro Tumor Cell Uptake Assay

This protocol outlines the procedure for measuring the time-dependent uptake of benzyl 4-[¹²⁵I]iodobenzyl disulfide in adherent cancer cell lines.

Materials:

  • SNU-C5 or MCF-7 cells

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 24-well cell culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Benzyl 4-[¹²⁵I]iodobenzyl disulfide (stock solution in ethanol (B145695) or DMSO, diluted in serum-free media)

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Protein assay kit (e.g., BCA or Bradford)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed SNU-C5 or MCF-7 cells into 24-well plates at a density of 2 x 10⁵ cells per well. Allow the cells to adhere and grow for 24-48 hours until they reach approximately 80-90% confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium from the wells. Wash the cell monolayers twice with 1 mL of warm serum-free medium.

  • Initiate Uptake: Add 500 µL of serum-free medium containing benzyl 4-[¹²⁵I]iodobenzyl disulfide (final concentration of ~37 kBq/mL, 1 µCi/mL) to each well. For inhibition studies, pre-incubate a set of wells with an inhibitor like S-methyl methanethiosulfonate (B1239399) (MMTS) for 30 minutes before adding the radiolabeled compound.

  • Incubation: Incubate the plates at 37°C in a humidified incubator. Perform the uptake for various time points (e.g., 15, 30, 60, and 120 minutes). Each time point should be performed in triplicate.

  • Stop Uptake: To stop the reaction at each time point, rapidly aspirate the radioactive medium.

  • Washing: Immediately wash the cells three times with 1 mL of ice-cold PBS per well to remove any unbound radioactivity.

  • Cell Lysis: Add 500 µL of cell lysis buffer (e.g., 0.1 N NaOH) to each well and incubate for 20 minutes at room temperature to ensure complete lysis.

  • Measurement of Radioactivity: Transfer the cell lysate from each well into a counting tube. Measure the radioactivity in each tube using a gamma counter.

  • Protein Quantification: Use a small aliquot (e.g., 20 µL) of the lysate from each well to determine the total protein concentration using a standard protein assay kit.

  • Data Analysis: Calculate the cellular uptake as a percentage of the initially added dose per milligram of protein (%ID/mg protein). Plot the uptake versus time to generate the uptake curve.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers interested in studying the cellular uptake of radioiodine-labeled this compound. This compound serves as a valuable probe to elucidate the role of thiol-disulfide exchange in the cellular transport of disulfide-containing anticancer agents. The methodologies can be adapted for various cancer cell lines and are fundamental for the preclinical evaluation of novel tumor-targeting radiopharmaceuticals.

References

Troubleshooting & Optimization

Optimization of reaction conditions for high-yield Dibenzyl Disulfide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Yield Dibenzyl Disulfide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of this compound (DBDS). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction of benzyl (B1604629) chloride with sodium disulfide is giving a low yield (<60%). What are the common causes and how can I improve it?

A1: Low yields in this reaction are often due to suboptimal reaction conditions or the loss of reactants. Here are the primary factors to investigate:

  • Method of Benzyl Chloride Addition: Surface addition of benzyl chloride to a hot sodium disulfide solution can lead to evaporation and reduced conversion rates. A patented method suggests that injecting benzyl chloride directly into the sodium disulfide solution, rather than dripping it onto the surface, can significantly increase yields from around 54% to 81%.[1]

  • Reaction Temperature: The reaction is exothermic. Maintaining a consistent temperature, typically between 80-100°C, is crucial.[1] Poor temperature control can lead to side reactions or incomplete conversion.

  • Phase Transfer Catalyst (PTC): In multiphase systems, the absence or inefficiency of a phase transfer catalyst can limit the reaction rate. Using a solid reusable resin like Amberlite IR-400 as a tri-phase catalyst can achieve excellent selectivity for DBDS at ambient conditions.[2]

Q2: I am observing significant byproduct formation, particularly benzaldehyde (B42025) and benzoic acid, when preparing DBDS by oxidizing benzyl mercaptan. How can I prevent this?

A2: The formation of benzaldehyde and benzoic acid indicates over-oxidation or oxidative desulfurization.[3][4] This is a common issue, especially in base-catalyzed oxidations.

  • Choice of Oxidant: Use a milder oxidizing agent. While strong oxidants can be effective, they increase the risk of over-oxidation. Hydrogen peroxide (H₂O₂) is often a good choice. A procedure using 30% aqueous H₂O₂ in trifluoroethanol provides a clean and high-yielding conversion of thiols to disulfides without significant side products.[5]

  • Reaction Conditions: The presence of a strong base, like potassium t-butoxide, combined with oxygen can promote the degradation of the disulfide to benzoic acid.[3] If a base is required, consider using a weaker one and carefully controlling the reaction temperature and time.

  • Solvent Choice: The solvent can play a critical role. Fluoroalkyl alcohols like trifluoroethanol have been shown to facilitate mild and selective oxidation of thiols to disulfides.[5]

Q3: My final product is contaminated with higher-order polysulfides (e.g., dibenzyl trisulfide). How can I avoid this?

A3: The formation of polysulfides is typically an issue when using sodium disulfide or polysulfide reagents.

  • Stoichiometry of Sulfur: When preparing the sodium disulfide solution from sodium sulfide (B99878) and elemental sulfur, the stoichiometry is critical. Using a precise 1:1 molar ratio of Na₂S to sulfur will favor the formation of the disulfide (Na₂S₂). Excess sulfur will lead to the formation of higher-order polysulfides.

  • Reagent Purity: Ensure the purity of your sulfur source and sodium sulfide. Commercially available sodium sulfide can sometimes contain polysulfides.

Q4: The reaction between my benzyl halide and sodium thiosulfate (B1220275) (Bunte salt method) is slow or not proceeding. What should I do?

A4: This one-pot synthesis involves the formation of an S-alkylthiosulfate intermediate, followed by hydrolysis and oxidation.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this reaction as it also acts as the oxidant for the final step.[6]

  • Temperature: The reaction is typically conducted at 60–70 °C.[6][7] Ensure the temperature is maintained within this range.

  • Reaction Time: This reaction may require several hours to reach completion. Monitor the progress by TLC to confirm the consumption of the starting material.[6]

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data from various synthetic protocols for producing this compound, allowing for easy comparison of yields and conditions.

Table 1: Synthesis from Benzyl Halides

Starting MaterialSulfur SourceCatalyst/Solvent SystemTemp (°C)Time (h)Yield (%)Reference
Benzyl ChlorideNa₂S₂Water / Ethanol (B145695) (for purification)90481[1]
Benzyl ChlorideThiourea, SulfurNa₂CO₃ / wet PEG-20040191[7]
Benzyl ChlorideH₂S-rich MEAAmberlite IR-400 (PTC)Ambient-100 (Selectivity)[2]
Benzyl HalideNa₂S₂O₃·5H₂ODMSO60-70-High[6][7]

Table 2: Synthesis via Oxidation of Benzyl Mercaptan

Starting MaterialOxidantSolvent / CatalystTemp (°C)Time (h)Yield (%)Reference
Benzyl MercaptanO₂DMSO / KO-t-Bu23.5 - 80-Major product is Benzoic Acid[3]
Benzenethiol (analogous)30% H₂O₂TrifluoroethanolRoom Temp24High[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis from Benzyl Chloride and Sodium Disulfide

This protocol is adapted from a patented method designed to maximize yield by controlling the addition of the reactant.[1]

  • Preparation of Sodium Disulfide Solution: In a reaction vessel, dissolve sodium sulfide (Na₂S) in water. Under constant stirring, add one molar equivalent of sulfur powder. Heat the mixture to 90°C and maintain for 1 hour to form the sodium disulfide (Na₂S₂) solution.

  • Reaction: While maintaining the temperature at 90°C and stirring vigorously, inject 0.8 molar equivalents of benzyl chloride below the surface of the sodium disulfide solution over approximately 20-30 minutes.

  • Digestion: After the addition is complete, continue stirring at 90°C for 4 hours.

  • Work-up: Stop stirring and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with hot water (90°C) until the washings are neutral.

  • Purification: Add ethanol to the crude product and heat to 76°C with stirring for one hour. Slowly cool the solution to induce crystallization.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold ethanol, and dry to yield the final product (Typical yield: ~81%).

Protocol 2: One-Pot Synthesis from Benzyl Chloride and Sodium Thiosulfate

This method provides a convenient route from benzyl halides in a single pot.[6][7]

  • Reaction Setup: In a round-bottom flask, combine benzyl chloride (1.0 eq), sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O, 1.2 eq), and dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 60-70°C with stirring.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzyl chloride is completely consumed.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography to obtain pure this compound.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Starting Materials (e.g., Benzyl Halide, Sulfur Source) solvent Add Solvent / Catalyst reagents->solvent heating Heat and Stir (Controlled Temperature) solvent->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Dry & Concentrate extract->purify chromatography Purification (Crystallization/Chromatography) purify->chromatography product product chromatography->product Final Product: This compound G start Low Yield Observed q1 Which Synthesis Route? start->q1 p1_route Benzyl Chloride + Sodium Disulfide q1->p1_route p2_route Benzyl Mercaptan Oxidation q1->p2_route p3_route Phase Transfer Catalysis Route q1->p3_route p1_q1 How was Benzyl Chloride added? p1_route->p1_q1 p1_sol1 Inject BnCl below solution surface p1_q1->p1_sol1 Surface Drip p1_sol2 Check for Temp. Fluctuations p1_q1->p1_sol2 Sub-surface p2_q1 Byproducts observed? p2_route->p2_q1 p2_sol1 Use milder oxidant (e.g., H2O2) p2_q1->p2_sol1 Yes (Over-oxidation) p2_sol2 Avoid strong base; Control temperature p2_q1->p2_sol2 p3_q1 Is PTC efficient? p3_route->p3_q1 p3_sol1 Screen different PTCs (e.g., Amberlite) p3_q1->p3_sol1 No/Slow Reaction G cluster_main Main Synthesis Routes BnCl Benzyl Chloride DBDS This compound (Desired Product) BnCl->DBDS Route 1 Na2S2 Sodium Disulfide Na2S2->DBDS Route 1 Polysulfides Dibenzyl Polysulfides Na2S2->Polysulfides Excess Sulfur BnSH Benzyl Mercaptan BnSH->DBDS Route 2 Oxidant [Oxidant] Oxidant->DBDS Route 2 Benzoic_Acid Benzoic Acid DBDS->Benzoic_Acid Over-oxidation (Strong Base/Oxidant) Side_Products Side Products

References

Minimizing side reactions in the synthesis of Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dibenzyl Disulfide

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of this compound (DBDS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of benzyl (B1604629) chloride with a sulfur source yields a significant amount of benzyl sulfide (B99878) (monosulfide) as a byproduct. What causes this and how can I improve the selectivity for the disulfide?

A: The formation of benzyl sulfide (C₆H₅CH₂-S-CH₂C₆H₅) is a common side reaction that occurs when the sulfur source can provide sulfide ions (S²⁻) or when the disulfide product is cleaved in situ.

  • Cause 1: Incorrect Stoichiometry of Sulfur Source: If you are preparing sodium disulfide (Na₂S₂) from sodium sulfide (Na₂S) and elemental sulfur, an insufficient amount of sulfur will leave unreacted Na₂S, which readily reacts with benzyl chloride to form the monosulfide.

  • Cause 2: Instability of the Disulfide Linkage: Under certain conditions, particularly with strong nucleophiles or bases, the this compound product can be cleaved to form a thiol or thiolate, which can then react with another molecule of benzyl chloride, also leading to the monosulfide.

  • Troubleshooting Steps:

    • Ensure Correct Stoichiometry: When preparing your disulfide reagent (e.g., Na₂S₂), use a slight excess of elemental sulfur relative to sodium sulfide to ensure all sulfide is converted to disulfide.

    • Use a Direct Disulfide Source: Employ reagents that deliver the disulfide moiety directly and with higher selectivity, such as sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O).[1]

    • Control Reaction Temperature: High temperatures can promote side reactions. A method using thiourea (B124793) and elemental sulfur in polyethylene (B3416737) glycol (PEG 200) proceeds at a mild 40°C and avoids contamination from other sulfides.[1]

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst can improve the reaction kinetics and selectivity, sometimes allowing for 100% selectivity for the disulfide product under optimized conditions.[1]

Q2: My product is contaminated with higher polysulfides (trisulfides, tetrasulfides). How can I synthesize the disulfide selectively?

A: The formation of higher polysulfides (Bn-Sₙ-Bn, n > 2) occurs when using sulfur sources that can form polysulfide chains, such as reacting sodium sulfide with an excess of elemental sulfur.

  • Cause: The reaction between sodium sulfide and sulfur can produce a mixture of sodium polysulfides (Na₂Sₓ). When this mixture reacts with benzyl chloride, a corresponding mixture of dibenzyl polysulfides is formed.

  • Troubleshooting Steps:

    • Precise Sulfur Control: Carefully control the stoichiometry to favor the formation of Na₂S₂. The ideal molar ratio of Sodium Sulfide (Na₂S) to Sulfur (S) is 1:1.

    • Alternative Reagents: An excellent method to avoid higher polysulfides is the reaction of an alkyl halide with thiourea and elemental sulfur in wet polyethylene glycol (PEG 200). This method has been shown to produce the corresponding disulfide purely, without contamination by higher polysulfides.[1]

Q3: I'm observing benzyl alcohol as a significant byproduct in my reaction. Why is this happening and how can it be prevented?

A: Benzyl alcohol is formed through the hydrolysis of benzyl chloride. This is a competing nucleophilic substitution reaction where water or hydroxide (B78521) ions act as the nucleophile.

  • Cause: This side reaction is prevalent in aqueous media, especially under basic (high pH) conditions and at elevated temperatures. Many preparations of sodium disulfide are performed in water, increasing this risk.[2]

  • Troubleshooting Steps:

    • Control pH: Avoid excessively basic conditions if possible.

    • Use a Non-Aqueous Solvent: Switching to a solvent system like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) can minimize the presence of water and thus reduce hydrolysis.[1]

    • Temperature Management: Lowering the reaction temperature will slow the rate of hydrolysis more significantly than the rate of the desired reaction with the sulfur nucleophile. A patent for the synthesis from benzyl chloride and sodium disulfide notes that high temperatures (80–100 °C) can increase vaporization and side reactions.[2]

Q4: When preparing this compound via oxidation of benzyl mercaptan, I get a low yield and multiple impurities. How can I achieve a cleaner oxidation?

A: The primary side reaction in the oxidation of thiols is over-oxidation to species like sulfoxides, sulfones, or sulfonic acids.

  • Cause: Using overly harsh oxidizing agents or reaction conditions can lead to the addition of more than one oxygen atom to the sulfur.

  • Troubleshooting Steps:

    • Choose a Mild Oxidant: Hydrogen peroxide (H₂O₂) is a common and effective choice. Other options include iodine or air/O₂ with a suitable catalyst.[3]

    • Solvent Selection: The choice of solvent is critical. Using fluoroalkyl alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly improve the selectivity of the oxidation. For the related oxidation of thiophenol to diphenyl disulfide, using H₂O₂ in TFE afforded a 97% yield with high purity.[3]

    • Control Temperature: Perform the addition of the oxidant at a low temperature (e.g., in an ice bath) to manage the exothermicity of the reaction and prevent over-oxidation.[3]

Data & Reaction Conditions

Table 1: Comparison of Synthesis Methods for this compound from Benzyl Chloride

Starting MaterialSulfur Source / ReagentSolventTemperature (°C)Yield (%)Notes
Benzyl ChlorideNa₂S + SWater89-9354 - 81Yield is sensitive to reaction conditions and addition method.[2]
Benzyl ChlorideThiourea + S + Na₂CO₃Wet PEG-2004091Odorless method, avoids higher polysulfides.[1]
Benzyl ChlorideNa₂S₂O₃·5H₂ODMSO60-70Good to ExcellentOne-pot, scalable method.[1]
Benzyl ChlorideH₂S-laden MEAWater/OrganicAmbientHighUtilizes a phase-transfer catalyst for high selectivity.[1]

Experimental Protocols

Protocol 1: Synthesis from Benzyl Chloride and Sodium Disulfide

This protocol is adapted from a patented procedure.[2]

  • Preparation of Sodium Disulfide Solution: In a reaction vessel, dissolve 150 kg of sodium sulfide (Na₂S) in 500 kg of water.

  • Heat the solution to approximately 89°C with constant stirring.

  • Slowly add 32 kg of sulfur powder to the solution. Continue stirring and heating for 1 hour to form the sodium disulfide solution.

  • Filter the resulting solution to remove any unreacted sulfur or impurities.

  • Reaction with Benzyl Chloride: Heat the filtered sodium disulfide solution to 90°C.

  • Over a period of 20-40 minutes, add 100 kg of benzyl chloride while maintaining vigorous stirring.

  • Continue to stir the reaction mixture for 4 hours at 93°C.

  • Work-up and Purification: Allow the mixture to stand and cool for 24 hours, during which the crude this compound will crystallize.

  • Separate the aqueous layer. Wash the crude solid product with water.

  • For further purification, dissolve the crude product in ethanol (B145695) at ~72°C, stir for 1 hour, and then allow it to cool slowly to recrystallize.

  • Separate the purified crystals and dry them to obtain the final product.

Protocol 2: Oxidation of Benzyl Mercaptan to this compound

This protocol is based on a highly efficient method for oxidizing thiols.[3]

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, place benzyl mercaptan (1 eq.).

  • Add 2,2,2-trifluoroethanol (TFE) as the solvent (approx. 0.5 M concentration).

  • Reaction: Cool the mixture in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 1.1 eq.) dropwise over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up: The this compound product, being sparingly soluble in TFE, will precipitate out of the solution.

  • Collect the solid product by filtration on a Buchner funnel.

  • Wash the solid with a small amount of cold TFE or water.

  • Dry the product under vacuum to obtain pure this compound.

Visual Guides & Workflows

Fig. 1: Synthesis of this compound from Benzyl Chloride A Benzyl Chloride C This compound (Desired Product) A->C + E Benzyl Alcohol A->E + G Benzyl Sulfide A->G + I Dibenzyl Polysulfides A->I + B Sulfur Source (e.g., Na₂S₂) B->C D Side Reaction 1: H₂O / OH⁻ D->E F Side Reaction 2: S²⁻ (from Na₂S) F->G H Side Reaction 3: Sₓ²⁻ (Polysulfides) H->I

Fig. 1: Main and side reaction pathways from benzyl chloride.

Fig. 2: Troubleshooting Workflow for Low Yield start Low Yield of This compound q1 Identify Main Byproduct(s) (GC-MS, NMR) start->q1 bp_sulfide Benzyl Sulfide q1->bp_sulfide Monosulfide bp_alcohol Benzyl Alcohol q1->bp_alcohol Alcohol bp_start Unreacted Starting Material q1->bp_start Starting Mat. sol_sulfide Adjust S:Na₂S ratio Use selective reagent (e.g., Thiourea/S) bp_sulfide->sol_sulfide sol_alcohol Use non-aqueous solvent (DMSO, PEG) Lower reaction temp bp_alcohol->sol_alcohol sol_start Increase reaction time/temp Check reagent purity Use phase-transfer catalyst bp_start->sol_start

Fig. 2: A logical workflow for troubleshooting low product yield.

Fig. 3: Oxidation Pathway of Benzyl Mercaptan A Benzyl Mercaptan C This compound (Desired Product) A->C + B [O] Mild Oxidant (e.g., H₂O₂) B->C E Over-oxidation Products (Sulfoxides, Sulfones) C->E + D [O] Harsh Conditions / Strong Oxidant D->E

Fig. 3: Desired oxidation vs. over-oxidation side reactions.

References

Technical Support Center: Purification of Crude Dibenzyl Disulfide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude dibenzyl disulfide via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address specific challenges encountered during this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1] this compound is soluble in hot ethanol and has low solubility in cold ethanol, which are key characteristics of a good recrystallization solvent. Other potential solvents include methanol, ether, and benzene.[2] However, ethanol is often preferred due to its relatively low toxicity and appropriate boiling point.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is typically in the range of 69-72 °C.[1][3] A broad or depressed melting point of your recrystallized product may indicate the presence of impurities.

Q3: What are the common impurities in crude this compound?

A3: Common impurities depend on the synthetic route. If prepared from benzyl (B1604629) chloride and a sulfide (B99878) source, impurities could include unreacted benzyl chloride or byproducts like benzyl sulfide.[4] If synthesized by the oxidation of benzyl mercaptan, residual mercaptan could be an impurity. In industrial applications like transformer oils, degradation products such as benzyl mercaptan can also be present.[5][6][7]

Q4: My recrystallized this compound appears as a pale yellow solid. Is this normal?

A4: Pure this compound is typically a white to pale yellow crystalline solid.[8] A slight yellow tinge is not uncommon and may not necessarily indicate significant impurity. However, a pronounced yellow or brownish color suggests the presence of impurities that may require further purification steps, such as treatment with activated charcoal during recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[9][10] 2. Supersaturation: The solution has cooled below its saturation point without crystal formation.[10]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow the concentrated solution to cool again.[9] 2. Induce Crystallization:     a. Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[10]     b. Seeding: Add a very small crystal of pure this compound to the solution to act as a nucleation site.[9]     c. Further Cooling: Place the flask in an ice bath to further decrease the solubility.
"Oiling Out" - Formation of an Oily Layer Instead of Crystals 1. Melting Point Depression: The melting point of the impure solid is lower than the temperature of the saturated solution.[10] 2. Solution Cooled Too Rapidly: Rapid cooling can sometimes favor the formation of an oil over crystals.1. Re-dissolve and Add More Solvent: Reheat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent and allow it to cool more slowly.[10] 2. Slow Cooling: Insulate the flask to ensure a slow cooling rate. You can do this by wrapping the flask in a cloth or placing it in a warm water bath that is allowed to cool to room temperature.
Poor Yield of Recrystallized Product 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[9] 2. Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration. Add a small excess of hot solvent before filtering to keep the product dissolved.[11] 3. Maximize Crystallization: Allow the solution to cool to room temperature undisturbed, followed by cooling in an ice bath for at least 30 minutes.
Crystals are Colored or Appear Impure 1. Colored impurities are present in the crude product. 2. Inadequate washing of the crystals: The mother liquor containing dissolved impurities was not completely removed.1. Use Activated Charcoal: After dissolving the crude product in hot ethanol, add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Proper Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol to rinse away any residual mother liquor.

Data Presentation

Parameter Value Reference(s)
Molecular Formula C₁₄H₁₄S₂[12]
Molecular Weight 246.39 g/mol [3]
Appearance White to pale yellow crystalline solid[8]
Melting Point 69-72 °C[1][3]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in hot ethanol, hot methanol, ether, and benzene.[2]
Boiling Point of Ethanol (Solvent) 78 °C

Experimental Protocols

Recrystallization of Crude this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood, swirling occasionally. Continue to add small portions of hot ethanol until the solid just dissolves. The temperature should be maintained around 72-76 °C.[1] Avoid adding a large excess of solvent to ensure a good yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes while swirling.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude this compound in Minimum Hot Ethanol start->dissolve cool Cool Solution to Room Temperature dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does an Oil Form? crystals_form->oil_out No collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume oil_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Reheat Solution - Add More Solvent - Cool Slowly oil_out->troubleshoot_oil Yes end Pure this compound collect_crystals->end troubleshoot_no_crystals->cool troubleshoot_oil->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography for Dibenzyl Disulfide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying dibenzyl disulfide using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used and recommended stationary phase for the purification of this compound. Its polarity allows for effective separation from less polar byproducts and starting materials. Alumina can also be used, but silica gel generally provides better and more consistent results for aromatic disulfides.

Q2: Which mobile phase (eluent) system should I use for purifying this compound?

A2: A non-polar solvent system with a small amount of a more polar solvent is typically effective. The most common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). A good starting point is a 50:1 ratio of hexane to ethyl acetate. The polarity can be gradually increased by adding more ethyl acetate to achieve optimal separation.

Q3: How do I determine the optimal eluent composition for my specific sample?

A3: The ideal eluent composition should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate.[1] This Rf value generally ensures good separation on a column. You can test different ratios of hexane to ethyl acetate (e.g., 100:1, 50:1, 20:1) using TLC to find the system that gives the desired Rf value.

Q4: What are the common impurities I might encounter when purifying this compound?

A4: Common impurities depend on the synthetic route but often include unreacted benzyl (B1604629) mercaptan, benzyl sulfide (B99878), and benzyl trisulfide.[2][3] Benzyl mercaptan is more polar than this compound, while benzyl sulfide is less polar. Benzyl trisulfide has a polarity very similar to this compound, which can make separation challenging.

Q5: Is this compound stable during silica gel chromatography?

A5: this compound is generally stable on silica gel under standard chromatographic conditions.[4] However, prolonged exposure to the acidic surface of silica gel or the presence of highly active sites could potentially lead to minor degradation. If you suspect degradation, you can use deactivated (neutral) silica gel.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography with silica gel.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Solvent System Selection:

  • Prepare several mixtures of hexane and ethyl acetate (e.g., 100:1, 50:1, 20:1, 10:1).

  • Dissolve a small amount of the crude this compound in a suitable solvent (like dichloromethane (B109758) or ethyl acetate).

  • Spot the solution on a TLC plate and develop it in the different solvent mixtures.

  • The optimal solvent system is the one that gives an Rf value of approximately 0.2-0.3 for the this compound spot.

3. Column Packing (Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (about 1 cm) over the plug.

  • In a separate beaker, create a slurry of silica gel with your chosen starting eluent (the least polar mixture).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Wet Loading (for soluble samples): Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel using a pipette. Allow the solution to fully absorb into the silica gel.

  • Dry Loading (for less soluble samples): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution. Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in separate tubes.

  • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute the this compound.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical TLC Data for this compound and Related Impurities

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Benzyl Sulfide50:10.5 - 0.6
This compound 50:1 0.3 - 0.4
Benzyl Trisulfide50:10.25 - 0.35
Benzyl Mercaptan50:10.1 - 0.2
This compound 20:1 0.5 - 0.6

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., silica gel activity, temperature).

Visualization of Workflows

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Select Solvent System via TLC B Pack Column with Silica Gel Slurry A->B C Load Crude this compound B->C D Elute with Hexane/Ethyl Acetate C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F Monitor G Combine Pure Fractions F->G Identify H Evaporate Solvent G->H I Purified this compound H->I

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.

Q: My this compound is not separating from an impurity. What should I do?

A: Poor separation can be due to several factors. First, ensure your chosen solvent system provides a good separation on TLC (aim for a clear difference in Rf values). If the spots are too close, try a less polar solvent system (increase the proportion of hexane) to increase the separation. If the impurity is benzyl trisulfide, which has a very similar polarity, you may need to use a very long column and a slow, shallow gradient to achieve separation.

Q: The this compound is not eluting from the column. What is the problem?

A: If your compound is stuck on the column, your eluent is likely not polar enough. Gradually increase the polarity of your mobile phase by increasing the percentage of ethyl acetate. For example, if you started with 50:1 hexane:ethyl acetate, try switching to 20:1, then 10:1. This should increase the elution strength and move your compound down the column.

Q: I am observing peak tailing in my collected fractions. How can I fix this?

A: Peak tailing can be caused by overloading the column, poor column packing, or interactions with the stationary phase. Ensure you are not loading too much crude material (a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight). Repack the column carefully to avoid channels or cracks. If you suspect strong interactions with the silica, adding a very small amount of a slightly more polar solvent or using deactivated silica gel might help.

Q: My purified product contains an unexpected impurity that was not in the crude mixture. What could have happened?

A: It is possible that a component of your crude mixture decomposed on the silica gel column.[4] While this compound is generally stable, some impurities might not be. To test for on-column decomposition, you can perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If new spots appear off the diagonal, it indicates decomposition.

Troubleshooting_Guide cluster_problems Identify the Issue cluster_solutions Potential Solutions Start Problem Encountered P1 Poor Separation Start->P1 P2 Compound Not Eluting Start->P2 P3 Peak Tailing Start->P3 P4 Unexpected Impurity Start->P4 S1 Optimize Solvent System (Less Polar) Use Longer Column/Shallow Gradient P1->S1 S2 Increase Eluent Polarity P2->S2 S3 Reduce Sample Load Repack Column Use Deactivated Silica P3->S3 S4 Perform 2D TLC to Check Stability Use Deactivated Silica P4->S4

Caption: A troubleshooting guide for common column chromatography issues.

References

Troubleshooting low yields in Dibenzyl Disulfide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the synthesis of dibenzyl disulfide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis from Benzyl (B1604629) Chloride and Sodium Disulfide

Q: My reaction of benzyl chloride with sodium disulfide is resulting in a low yield of this compound. What are the potential causes and how can I improve the conversion rate?

A: Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. A Chinese patent suggests that a reaction time of 4 hours at around 93°C is effective.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to low yields. While a stoichiometric amount of sodium disulfide is theoretically required, in practice, a slight excess may be necessary to drive the reaction to completion. However, a large excess can lead to the formation of higher polysulfides.

  • Poor Quality of Sodium Disulfide: The sodium disulfide solution is a critical reagent. It is often prepared in situ by reacting sodium sulfide (B99878) with sulfur. Ensure that the sodium sulfide is of high purity and that the reaction to form sodium disulfide is complete before the addition of benzyl chloride. One method involves heating an aqueous solution of sodium sulfide with sulfur powder at approximately 87°C for one hour.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. Benzyl chloride can also react with sodium disulfide to form benzyl mercaptan, which can then be oxidized to this compound. However, benzyl mercaptan can also participate in other reactions. Additionally, the formation of benzyl sulfide is a known side reaction.[2]

  • Inefficient Mixing: If the reaction is biphasic (e.g., an organic solvent for benzyl chloride and an aqueous solution of sodium disulfide), inefficient stirring can limit the reaction rate. The use of a phase transfer catalyst (PTC) can significantly improve the reaction rate and yield by facilitating the transfer of the disulfide anion to the organic phase.[3][4][5][6] Studies have shown that using a PTC like Amberlite IR-400 can lead to high conversions of benzyl chloride.[3][7][8]

Issue 2: Formation of Impurities and Purification Challenges

Q: My crude this compound product is impure, and I am having difficulty with purification. What are the likely impurities and what are the best purification methods?

A: Impurities in this compound synthesis can arise from side reactions or unreacted starting materials.

  • Common Impurities:

    • Benzyl Mercaptan: As an intermediate, some benzyl mercaptan may remain in the final product.

    • Benzyl Sulfide: This is a common byproduct resulting from the reaction of benzyl chloride with sulfide ions.[2]

    • Higher Polysulfides: If an excess of sulfur is used in the preparation of sodium disulfide, or if reaction conditions favor it, dibenzyl trisulfide and higher polysulfides can form.[4]

    • Unreacted Benzyl Chloride: If the reaction is incomplete, the starting material will contaminate the product.

  • Purification Strategies:

    • Crystallization: this compound is a solid at room temperature. Crystallization from a suitable solvent, such as ethanol (B145695), is an effective purification method. A patent describes dissolving the crude product in hot ethanol and allowing it to cool, which results in the crystallization of pure this compound.[1]

    • Column Chromatography: For small-scale preparations or to remove closely related impurities, column chromatography on silica (B1680970) gel can be employed.[9]

    • Washing: Washing the crude product with water can help remove inorganic salts. If benzyl mercaptan is present, washing with a dilute base solution can help remove it as the corresponding thiolate salt.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • Reaction of Benzyl Chloride with an Alkali Metal Disulfide: This is a common and industrially applied method. Typically, benzyl chloride is reacted with sodium disulfide (Na₂S₂).[1] The sodium disulfide is often generated in situ from sodium sulfide (Na₂S) and elemental sulfur.

  • Oxidation of Benzyl Mercaptan (Benzyl Thiol): This method involves the oxidative coupling of two molecules of benzyl mercaptan. Various oxidizing agents can be used, such as hydrogen peroxide, often in the presence of a catalyst.[10][11]

Q2: How can I avoid the formation of benzyl sulfide as a byproduct?

A2: The formation of benzyl sulfide (PhCH₂SCH₂Ph) is more likely when sulfide ions (S²⁻) are present. To minimize its formation, ensure that the conversion of sodium sulfide to sodium disulfide is as complete as possible before the addition of benzyl chloride. Using a well-defined sodium disulfide solution is key.

Q3: What is the role of a phase transfer catalyst (PTC) and is it necessary?

A3: A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the synthesis of this compound from benzyl chloride (organic phase) and sodium disulfide (aqueous phase), a PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a resin-based catalyst like Amberlite IR-400, can carry the disulfide anion into the organic phase to react with benzyl chloride.[3][4][5][6] While not strictly necessary, using a PTC can significantly increase the reaction rate, improve yields, and allow for milder reaction conditions.[9]

Q4: Can I use other benzyl halides, like benzyl bromide?

A4: Yes, other benzyl halides can be used. Benzyl bromide is generally more reactive than benzyl chloride and may allow for milder reaction conditions. However, benzyl chloride is often preferred for industrial applications due to its lower cost.[2]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Nucleophilic SubstitutionBenzyl Chloride, Sodium Sulfide, SulfurNoneWater93454[1]
Nucleophilic SubstitutionBenzyl Chloride, Sodium Sulfide, SulfurNoneWater901 (for Na₂S₂), then 20 min addition + reaction78[1]
Phase Transfer CatalysisBenzyl Chloride, H₂S-laden MEA, SulfurAmberlite IR-400Toluene/Water50Not SpecifiedHigh Conversion[3]
OxidationBenzyl MercaptanH₂O₂, Iodide catalystEthyl AcetateRoom Temp24Low[11]
OxidationThis compound (to Thiosulfinate)H₂O₂, Cyclic Seleninate EsterDichloromethaneRoom Temp353 (of thiosulfinate)[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl Chloride and Sodium Disulfide (Adapted from CN1103865A)

  • Preparation of Sodium Disulfide Solution: In a reaction vessel, dissolve 150 kg of sodium sulfide in 500 kg of water. Heat the solution to 87°C.

  • Add 32 kg of sulfur powder to the heated sodium sulfide solution with stirring. Continue stirring and heating for 1 hour to ensure the formation of sodium disulfide.

  • Reaction with Benzyl Chloride: Cool the sodium disulfide solution to an appropriate temperature (e.g., below the boiling point of benzyl chloride).

  • Slowly add 100 kg of benzyl chloride to the sodium disulfide solution over a period of 40 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 93°C and maintain this temperature for 4 hours with continuous stirring.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The crude this compound may crystallize or separate as an oil.

    • Separate the crude product from the aqueous layer.

    • Wash the crude product with water until neutral.

    • For purification, add 200 kg of ethanol to the crude product and heat to 72°C with stirring for 1 hour to dissolve the product.

    • Allow the solution to cool slowly to room temperature to crystallize the this compound.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualization

logical_relationship cluster_synthesis This compound Synthesis Pathways P1_Start Benzyl Chloride P1_Product This compound P1_Start->P1_Product Nucleophilic Substitution P1_Reagent Sodium Disulfide (Na2S2) P1_Reagent->P1_Product P2_Start Benzyl Mercaptan P2_Product This compound P2_Start->P2_Product Oxidative Coupling P2_Reagent Oxidizing Agent (e.g., H2O2) P2_Reagent->P2_Product

Caption: Main synthetic routes to this compound.

experimental_workflow start Start prep_na2s2 Prepare Sodium Disulfide Solution (Na2S + S in H2O) start->prep_na2s2 add_bncl Slowly Add Benzyl Chloride prep_na2s2->add_bncl react Heat and Stir (e.g., 93°C, 4h) add_bncl->react cool Cool to Room Temperature react->cool separate Separate Crude Product from Aqueous Layer cool->separate wash Wash Crude Product with Water separate->wash crystallize Crystallize from Hot Ethanol wash->crystallize filter_dry Filter and Dry Pure this compound crystallize->filter_dry end End filter_dry->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions poor_reagents Poor Reagent Quality? low_yield->poor_reagents inefficient_mixing Inefficient Mixing? low_yield->inefficient_mixing solution_time_temp Increase Reaction Time/Temp Monitor with TLC incomplete_reaction->solution_time_temp solution_byproducts Optimize Stoichiometry Ensure Complete Na2S2 Formation side_reactions->solution_byproducts solution_reagents Use Pure Starting Materials Freshly Prepare Na2S2 poor_reagents->solution_reagents solution_mixing Improve Stirring Use a Phase Transfer Catalyst inefficient_mixing->solution_mixing

Caption: Troubleshooting low yields in this compound synthesis.

References

Identifying and characterizing byproducts in Dibenzyl Disulfide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibenzyl Disulfide Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (DBDS). It focuses on identifying and characterizing common byproducts to help ensure the desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The most frequently identified byproducts stem from the cleavage or rearrangement of the disulfide bond, especially under thermal stress or in the presence of certain reagents and metals. Common byproducts include Benzyl (B1604629) Mercaptan (also known as benzylthiol) and Dibenzyl Sulfide (B99878) (DBS).[1][2][3][4] Under specific conditions, other byproducts like Bisbenzyl (BiBZ) and transient species such as thiobenzaldehyde can also be formed.[1][2][5]

Q2: My reaction produced a strong, unpleasant odor. What could be the cause?

A2: A strong, unpleasant odor is often indicative of the formation of benzyl mercaptan, a volatile thiol.[6] This typically occurs through the cleavage of the S-S bond in this compound, a process that can be accelerated by heat.[6][7]

Q3: I am observing significant formation of dibenzyl sulfide (DBS). What reaction conditions might be promoting this?

A3: Dibenzyl sulfide is a common degradation product of this compound.[1][3] Its formation can be promoted by thermal stress and the presence of metals like copper, which can facilitate desulfurization reactions.[2][3] If your reaction involves heating or metal catalysts, these are likely contributing factors.

Q4: Can the reaction atmosphere influence byproduct formation?

A4: Yes, the atmosphere can play a crucial role. For instance, reactions run under an inert atmosphere (like nitrogen) can favor different byproduct pathways compared to those run in the presence of air (oxygen).[8] Oxygen can participate in oxidative side reactions, potentially leading to a more complex mixture of byproducts.[8] For reactions sensitive to oxidation, degassing solvents and running the experiment under an inert atmosphere is recommended.[9]

Q5: Are there any known incompatibilities with solvents or bases?

A5: Yes. For example, using dimethylformamide (DMF) as a solvent in the presence of a strong base can lead to unexpected side reactions. It has been reported that heating this compound with potassium tert-butoxide in DMF can produce N,N-dimethylthiobenzamide.[5] It is crucial to screen solvents and bases for potential reactivity with your starting materials and intermediates.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound and provides actionable solutions.

Issue 1: Low Yield of Desired Product and a Complex Mixture of Byproducts

Potential Cause Troubleshooting Steps
Thermal Decomposition This compound's S-S bond can cleave at elevated temperatures, leading to byproducts like benzyl mercaptan and dibenzyl sulfide.[6][7] Solution: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating.
Disulfide Scrambling If other thiols are present or generated in situ, disulfide exchange or "scrambling" can occur, leading to a mixture of disulfide products. Solution: Control the reaction pH. Keeping the pH low (around 3-4) can help keep free thiols protonated and minimize their participation in disulfide exchange.[10]
Reactive Solvent/Base The solvent or base may be reacting with this compound or intermediates.[5] Solution: Choose an inert solvent and a non-nucleophilic base if possible. Perform small-scale control experiments with the solvent and base to check for reactivity.
Presence of Metal Impurities Trace metals can catalyze decomposition pathways.[2] Solution: Use high-purity, metal-free reagents and solvents. If a metal catalyst is required for your primary reaction, screen different catalysts and loadings to minimize side reactions.

Issue 2: Formation of Insoluble Precipitates

Potential Cause Troubleshooting Steps
Copper Sulfide Formation If copper is present in the reaction (e.g., from copper-based reagents or equipment), it can react with sulfur species to form insoluble copper sulfide (Cu₂S).[2][7][11] Solution: Avoid copper-containing materials unless essential for the reaction. If copper reagents are used, optimize stoichiometry and reaction time to minimize this side reaction.
Polymeric Byproducts Under certain conditions, radical-mediated polymerization could occur. Solution: Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), if it does not interfere with the desired reaction mechanism.[9]

Data on Byproduct Formation

The formation of byproducts is highly dependent on reaction conditions. The following table summarizes qualitative and semi-quantitative findings from studies on this compound decomposition.

Condition Key Byproducts Observed Relative Amount/Observation Reference
Heating (e.g., >100°C) Benzyl Mercaptan, Dibenzyl SulfideConcentration of DBDS decreases over time, with a corresponding increase in degradation products. The rate increases with temperature.[7]
Heating in presence of Copper Benzyl Mercaptan, Dibenzyl Sulfide, Bisbenzyl, Copper SulfideThe presence of copper significantly accelerates the decomposition of DBDS into corrosive byproducts.[2][3][7][1][2][3][7]
Presence of Air (Oxygen) Copper Sulfide, Dissolved CopperIn the presence of copper and air, DBDS can react with both, leading to higher concentrations of dissolved copper in the reaction medium.[8]
Basic conditions in DMF N,N-dimethylthiobenzamide, Benzylthiol, ThiobenzaldehydeCan lead to unexpected amidation reactions with the solvent.[5]

Experimental Protocols for Byproduct Analysis

Protocol 1: Analysis of this compound and Byproducts by HPLC

This protocol provides a general method for monitoring the consumption of DBDS and the formation of non-volatile byproducts like Dibenzyl Sulfide.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or isooctane) to a final concentration within the detector's linear range (e.g., 1-100 mg/kg).[12][13]

  • Instrumentation: Use a High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (or a wavelength appropriate for all compounds of interest).

    • Injection Volume: 10 µL.

  • Analysis: Run a standard of pure this compound to determine its retention time. Peaks corresponding to byproducts can be identified by comparing with authentic standards (if available) or collected for further characterization by mass spectrometry (LC-MS). The concentration of DBDS can be measured over time to track its consumption.[8]

Protocol 2: Analysis of Volatile Byproducts by GC-SCD

This method is highly sensitive and selective for sulfur-containing compounds and is ideal for detecting volatile byproducts like Benzyl Mercaptan.

  • Sample Preparation: Prepare samples by diluting the reaction mixture in a volatile, inert solvent like toluene (B28343) or isooctane.[13]

  • Instrumentation: Use a Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD) for high selectivity to sulfur compounds.[13][14]

  • Chromatographic Conditions (Example as per IEC 62697-1):

    • Column: A non-polar capillary column (e.g., DB-1 or similar).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to elute all compounds of interest.

    • Injection: Split or splitless injection depending on the concentration.

  • Analysis: The SCD provides a response proportional to the amount of sulfur, allowing for accurate quantification of sulfur-containing byproducts.[13] Identification is confirmed by matching retention times with pure standards.

Visualized Workflows

Byproduct Identification Workflow

The following diagram outlines a logical workflow for identifying and characterizing unknown byproducts in a reaction involving this compound.

Byproduct_Identification_Workflow start Reaction Mixture with Unexpected Byproducts TLC_Analysis Initial Analysis by TLC start->TLC_Analysis Simple_Mixture Simple Mixture? TLC_Analysis->Simple_Mixture LCMS_GCMS Direct Analysis by LC-MS / GC-MS Simple_Mixture->LCMS_GCMS  Yes Complex_Mixture Complex Mixture Simple_Mixture->Complex_Mixture  No Identification Byproduct Structure Identified LCMS_GCMS->Identification Purification Purification of Byproducts (e.g., Column Chromatography) Complex_Mixture->Purification Isolated_Byproduct Isolated Byproduct(s) Purification->Isolated_Byproduct Structure_Elucidation Structure Elucidation (NMR, HRMS, IR) Isolated_Byproduct->Structure_Elucidation Structure_Elucidation->Identification

Caption: Workflow for byproduct identification and characterization.

Signaling Pathway of DBDS Decomposition in the Presence of Copper

This diagram illustrates the proposed pathway for the formation of byproducts when this compound reacts in the presence of copper, a common scenario in both industrial and laboratory settings.

DBDS_Decomposition_Pathway cluster_copper Copper-Mediated Pathway DBDS This compound (DBDS) Complex DBDS-Copper Complex DBDS->Complex Mercaptan Benzyl Mercaptan DBDS->Mercaptan Heat Copper Copper (Cu) Copper->Complex Heat Thermal Stress DBS Dibenzyl Sulfide (DBS) Complex->DBS Decomposition CuS Copper Sulfide (Cu₂S) Complex->CuS Decomposition Mercaptan->CuS + Cu

References

Preventing the degradation of Dibenzyl Disulfide to benzyl mercaptan.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dibenzyl Disulfide (DBDS) to the highly reactive benzyl (B1604629) mercaptan. The following troubleshooting guides and FAQs address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound (DBDS)?

A1: The primary degradation pathway involves the cleavage of the disulfide linkage (-S-S-) in the DBDS molecule.[1] This reduction process results in the formation of two molecules of benzyl mercaptan (also known as benzyl thiol), a highly reactive and corrosive compound.[1][2] This degradation is a key concern in various applications, from industrial settings like transformer oils to sensitive chemical syntheses.[3][4]

Q2: What are the main factors that cause the degradation of DBDS to benzyl mercaptan?

A2: Several factors can promote the degradation of DBDS:

  • Elevated Temperatures: Heat is a major catalyst for the cleavage of the disulfide bond.[3] Increased reactivity and degradation are notable at temperatures above 80°C.[1][3][5][6]

  • Reducing Agents & Environments: The conversion is a reductive process. The presence of reducing agents, or conditions that create a reducing environment such as the depletion of dissolved oxygen, can facilitate the degradation.[7]

  • Presence of Metals: Certain metals, particularly copper, can promote the degradation of DBDS.[1] This may occur through the formation of intermediate DBDS-metal complexes that are less stable.[1][8]

  • Solution pH: The pH of the experimental medium can be a factor. In general, for disulfide bonds, a pH above 8.0 favors the deprotonation of any resulting thiol groups into the more reactive thiolate anion, which can participate in disulfide exchange reactions and influence the overall stability of the disulfide compound.[7][9]

Q3: How should I properly store and handle DBDS to minimize degradation?

A3: To ensure the stability of DBDS, adhere to the following storage and handling guidelines:

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][11][12] Avoid direct sunlight and heat sources.

  • Handling: Handle DBDS in a well-ventilated area.[10][11] For sensitive applications, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-reduction cycles. Avoid creating dust from the solid material.[10]

Q4: My experiment requires heating a solution containing DBDS. How can I mitigate thermal degradation?

A4: When elevated temperatures are unavoidable, consider the following strategies:

  • Temperature & Duration: Use the lowest possible temperature and shortest duration necessary for your reaction. Degradation is time and temperature-dependent.[1]

  • Inert Atmosphere: Perform the heating process under an inert atmosphere (nitrogen or argon) to eliminate oxygen, which can participate in degradation pathways.

  • Solvent Choice: Select a high-purity, degassed solvent to minimize potential contaminants that could catalyze degradation.

Q5: I suspect trace metal contamination in my reaction. Can this affect DBDS stability and how do I address it?

A5: Yes, trace metal ions (e.g., copper, iron) can catalyze the degradation of disulfides.[9] If you suspect metal contamination in your buffers or reagents, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is recommended.[9] EDTA binds to these metal ions, sequestering them and preventing their participation in redox reactions.[9]

Q6: How can I detect and quantify the degradation of DBDS to benzyl mercaptan?

A6: Several analytical methods can be employed:

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the remaining DBDS and the formed benzyl mercaptan. GC has been specifically used to determine DBDS concentration in studies.[2]

  • Spectrophotometry: The formation of the thiol group in benzyl mercaptan can be quantified using Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)). DTNB reacts with thiol groups to produce a yellow-colored product that can be measured spectrophotometrically.[7] This method is commonly used for quantifying free thiols in protein samples but can be adapted for small molecules.[7]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Unexpected presence of benzyl mercaptan in post-reaction analysis. DBDS degradation.Review experimental conditions. Check for excessive temperature, extended reaction times, presence of reducing agents, or potential metal contaminants.
Low yield or unexpected side products in a reaction involving DBDS. Loss of DBDS reagent due to degradation. Benzyl mercaptan may be reacting with other components.1. Confirm the purity of the starting DBDS. 2. Implement preventative measures: use degassed solvents, work under an inert atmosphere, and consider adding a chelating agent like EDTA if metal contamination is possible.
Discoloration or corrosion of metal apparatus (e.g., copper) after a reaction with DBDS. Significant degradation of DBDS to corrosive benzyl mercaptan.[1][2]This confirms a stability issue. Immediately implement stricter controls on temperature and atmosphere for future experiments. If possible, use non-reactive materials (glass, stainless steel) for your apparatus.

Data Summary: Factors Influencing DBDS Stability

Table 1: Effect of Temperature on DBDS Degradation

TemperatureObservationReference
> 80 °CDegradation and corrosive attack on copper observed after ~60 days.[1]
> 80 °CChemical reactivity significantly increases.[5]
110 °CCorrosion of copper surfaces occurs in a "relatively short period".[1]
130 °CUsed for thermal aging experiments to study DBDS effects.[13]
150 °CDBDS can decompose into corrosive benzyl mercaptan at this high temperature.[2]

Table 2: Effect of Concentration on DBDS Behavior (in Insulating Oil Context)

DBDS ConcentrationPredominant EffectOutcomeReference
< 25 mg/kgAntioxidantImproved oxidation stability of the oil.[13]
> 25 mg/kgCorrosiveAccelerated formation of copper ions and acid, leading to oil aging.[13]
5 ppm (mg/kg)CorrosiveCapable of causing copper corrosion over an extended period.[1]

Diagrams and Workflows

DBDS This compound (Stable) BM Benzyl Mercaptan (Degraded, Reactive) DBDS->BM  Disulfide Bond Cleavage (Reduction) Factors Degradation Factors Factors->DBDS Heat Elevated Temperature (>80°C) Heat->Factors Reducing Reducing Agents / Environment Reducing->Factors Metals Metal Ions (e.g., Cu²⁺) Metals->Factors

Caption: Degradation pathway of this compound.

start Start: DBDS Stability Concern storage Review Storage: Cool, Dry, Tightly Sealed? start->storage handling Review Handling: Inert Atmosphere? storage->handling  Yes sol_storage Action: Correct Storage Conditions per SDS storage->sol_storage  No temp Review Process: Elevated Temperature? handling->temp  Yes sol_handling Action: Use Inert Gas (N₂ or Ar) handling->sol_handling  No contaminants Review Reagents: Metal Contamination? temp->contaminants  No sol_temp Action: Minimize Heat & Duration temp->sol_temp  Yes sol_contaminants Action: Use Chelating Agent (e.g., EDTA) contaminants->sol_contaminants  Yes end Proceed with Experiment contaminants->end  No sol_storage->handling sol_handling->temp sol_temp->contaminants sol_contaminants->end

Caption: Troubleshooting workflow for preventing DBDS degradation.

Experimental Protocols

Protocol 1: General Procedure for Handling DBDS in a Temperature-Sensitive Reaction

This protocol provides a general workflow for minimizing degradation when DBDS is used in a reaction requiring heat.

1. Materials and Reagents:

  • This compound (DBDS)

  • Reaction solvent (ensure high purity, HPLC grade or equivalent)

  • Other reactants as required by your synthesis

  • Ethylenediaminetetraacetic acid (EDTA), if metal contamination is suspected

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Schlenk-line or glovebox setup

  • Appropriate reaction glassware (e.g., round-bottom flask) with condenser

2. Procedure:

  • Solvent Degassing: Prior to use, degas the reaction solvent by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Glassware Preparation: Ensure all glassware is thoroughly dried to remove moisture. Assemble the reaction apparatus (e.g., flask and condenser) and flush the system with inert gas for 5-10 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the DBDS and any other solid reagents to the reaction flask.

    • If using a chelating agent, add EDTA at this stage (a typical concentration is 1-5 mM).

    • Add the degassed solvent via cannula or a gas-tight syringe.

  • Reaction Execution:

    • Maintain a gentle flow of inert gas (or a static positive pressure via a bubbler) throughout the reaction.

    • Begin heating the reaction mixture to the target temperature using a controlled heating mantle or oil bath.

    • Monitor the reaction closely and limit the heating time to the minimum required for the transformation.

  • Work-up: Once the reaction is complete, cool the flask to room temperature before exposing the mixture to the atmosphere. Proceed with your standard extraction and purification protocol.

Protocol 2: Quantification of Benzyl Mercaptan Formation via UV-Vis Spectroscopy

This protocol adapts the principle of the Ellman's test to quantify the amount of benzyl mercaptan (a free thiol) formed from DBDS degradation. A standard curve should be generated for accurate quantification.

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. Degas thoroughly before use.

  • DTNB Solution: Dissolve 4 mg of DTNB (Ellman's reagent) in 1 mL of the reaction buffer. Prepare this solution fresh.

  • Benzyl Mercaptan Standard: Prepare a 1 mM stock solution of pure benzyl mercaptan in an appropriate organic solvent (e.g., ethanol). From this, create a series of dilutions (e.g., 10 µM to 200 µM) in the reaction buffer for the standard curve.

2. Standard Curve Generation:

  • In a series of microcuvettes or a 96-well plate, add 50 µL of each benzyl mercaptan standard dilution.

  • Add 940 µL of reaction buffer to each.

  • Initiate the reaction by adding 10 µL of the DTNB solution.

  • Mix and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Plot absorbance vs. concentration and perform a linear regression to determine the equation of the line.

3. Sample Measurement:

  • Take an aliquot of your experimental sample in which you suspect DBDS degradation. Dilute it with the reaction buffer to ensure the final thiol concentration falls within the range of your standard curve.

  • In a cuvette, add 50 µL of your diluted sample.

  • Add 940 µL of reaction buffer.

  • Add 10 µL of the DTNB solution to start the reaction.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Use the equation from your standard curve to calculate the concentration of benzyl mercaptan in your sample, accounting for the dilution factor.

References

Technical Support Center: Dibenzyl Disulfide (DBDS) Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols to understand and improve the thermal stability of Dibenzyl Disulfide (DBDS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound (DBDS), with the chemical formula C₁₄H₁₄S₂, is an organic disulfide compound. It is used in various industrial applications, including as an extreme-pressure additive in lubricating oils and as an antioxidant.[1][2][3] Its thermal stability is a critical concern because elevated temperatures can cause it to decompose. This degradation can lead to the formation of corrosive byproducts, such as benzyl (B1604629) mercaptan, which can damage equipment and interfere with chemical reactions.[2][4]

Q2: At what temperature does this compound begin to decompose?

Significant thermal decomposition of DBDS is observed at temperatures above 205-210°C (401-410°F).[1] Studies have shown that in certain environments, such as transformer oil, degradation and subsequent corrosion can occur at temperatures as low as 80°C (176°F) over extended periods.[2] The rate of decomposition is first-order, meaning it is directly proportional to the concentration of DBDS.[1]

Q3: What are the primary products of DBDS thermal degradation?

The thermal decomposition of DBDS proceeds through the cleavage of the disulfide (S-S) linkage, which is the weakest bond in the molecule. This process primarily yields benzyl mercaptan (toluene-α-thiol).[2] Further reactions can produce major products like toluene (B28343) and trans-stilbene, and minor products such as hydrogen sulfide, dibenzyl, and dibenzyl sulfide.[1]

Q4: How can I minimize thermal decomposition of DBDS during my experiments?

To minimize thermal decomposition:

  • Temperature Control: Maintain the experimental temperature below the significant decomposition threshold of 205°C whenever possible.[1]

  • Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can contribute to degradation.

  • Use of Stabilizers: Introduce chemical stabilizers that can inhibit the degradation pathways. Stabilizers work by hindering unwanted chemical reactions, such as oxidation or radical chain reactions.[5]

  • Limit Exposure Time: Minimize the duration that DBDS is exposed to high temperatures.

Q5: Are there any known stabilizers to improve the thermal stability of DBDS?

While the literature specifically on stabilizers for pure DBDS is sparse, general principles of chemical stabilization can be applied. Antioxidants and radical scavengers are potential candidates. For instance, in industrial applications like transformer oils, various inhibitors are used to improve the overall stability of the fluid, which includes additives like 2,6-di-tert-butyl-p-cresol (DBPC).[3][6] The effectiveness of a specific stabilizer for your application would require experimental validation.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Unexpected side products detected (e.g., toluene, stilbene). Thermal decomposition of DBDS.1. Confirm the identity of byproducts using GC-MS or NMR. 2. Lower the reaction temperature. 3. Reduce the heating duration. 4. Perform the reaction under an inert atmosphere.
Corrosion or tarnishing of metal components in the reaction vessel. Formation of corrosive degradation products like benzyl mercaptan.[2][4]1. Analyze the oil/solvent for sulfur compounds. 2. Consider using more corrosion-resistant materials for your apparatus. 3. Implement strategies to reduce DBDS decomposition (see Q4 above).
Inconsistent reaction yields or kinetics. Variable decomposition of DBDS due to inconsistent temperature control or atmospheric conditions.1. Ensure precise and stable temperature control throughout the experiment. 2. Standardize the experimental atmosphere (e.g., consistent use of N₂ or Ar). 3. Monitor the concentration of DBDS over time using HPLC or GC.

Experimental Protocols

Protocol 1: Evaluating the Thermal Stability of DBDS

This protocol outlines a method to determine the rate of DBDS decomposition at a specific temperature.

Objective: To quantify the degradation of DBDS in a given solvent at a constant elevated temperature.

Materials:

  • This compound (DBDS)

  • High-boiling point solvent (e.g., Hexadecane[1], Silicone Oil)

  • Screw-cap glass tubes (10 cm³) with PTFE-coated septa[1]

  • Heating block or oil bath with precise temperature control

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

  • Internal standard (e.g., dodecane)

Procedure:

  • Sample Preparation: Prepare a stock solution of DBDS in the chosen solvent at a known concentration (e.g., 50 mM). Add a known concentration of an internal standard.

  • Reaction Setup: Pipette 5 cm³ of the DBDS solution into several screw-cap glass tubes.

  • Inerting (Optional but Recommended): Purge the headspace of each tube with nitrogen or argon for 2-3 minutes before tightly sealing the cap.

  • Heating: Place the tubes in the pre-heated heating block or oil bath set to the desired experimental temperature (e.g., 220°C).

  • Time Points: Remove one tube at designated time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes). Immediately quench the reaction by placing the tube in an ice bath.

  • Analysis:

    • Dilute a sample from each tube with a suitable solvent (e.g., dichloromethane).

    • Analyze the samples by GC-MS or HPLC to determine the concentration of remaining DBDS relative to the internal standard.

    • Identify and quantify the major degradation products (toluene, trans-stilbene, benzyl mercaptan).

  • Data Analysis: Plot the concentration of DBDS versus time. Determine the rate constant of the first-order decomposition.[1]

Visualizations

DBDS Thermal Degradation Pathway

The following diagram illustrates the initial steps and major products of the thermal decomposition of this compound.

G DBDS This compound (C₆H₅CH₂-S-S-CH₂C₆H₅) Radical 2x Benzylthiyl Radical (C₆H₅CH₂-S•) DBDS->Radical Heat (Δ) Homolytic Cleavage Mercaptan Benzyl Mercaptan (Toluene-α-thiol) Radical->Mercaptan H• abstraction Toluene Toluene Radical->Toluene Further Reactions Stilbene trans-Stilbene Radical->Stilbene Further Reactions

Caption: Simplified reaction pathway for the thermal degradation of DBDS.

Troubleshooting Workflow for DBDS Instability

This flowchart provides a logical sequence for diagnosing and addressing issues related to the thermal instability of DBDS in an experimental setting.

G decision decision process process result result start Start: Unexpected Experimental Outcome check_products Analyze reaction mixture (GC-MS, HPLC, NMR) start->check_products is_dbds_degraded Are DBDS degradation products present? check_products->is_dbds_degraded check_temp Review experimental temperature profile is_dbds_degraded->check_temp Yes end_reassess Re-evaluate experiment if issues persist is_dbds_degraded->end_reassess No (Other issue) is_temp_high Is T > 205°C or heating prolonged? check_temp->is_temp_high lower_temp Reduce Temperature & Shorten Duration is_temp_high->lower_temp Yes check_atmosphere Review reaction atmosphere is_temp_high->check_atmosphere No end_stable Problem Resolved: DBDS is stable lower_temp->end_stable is_inert Was an inert atmosphere used? check_atmosphere->is_inert use_inert Implement Inert Gas (N₂ or Ar) is_inert->use_inert No consider_stabilizer Consider adding a stabilizer is_inert->consider_stabilizer Yes use_inert->end_stable consider_stabilizer->end_stable

Caption: Logical workflow for troubleshooting DBDS thermal instability.

References

Technical Support Center: Enhancing Dibenzyl Disulfide Efficiency in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development utilizing Dibenzyl Disulfide (DBDS) in rubber vulcanization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound (DBDS) in rubber vulcanization.

Issue Potential Cause Recommended Solution
Slow Cure Rate Insufficient acceleration from DBDS alone.DBDS may act as a secondary accelerator. Consider adding a primary accelerator such as a sulfenamide (B3320178) (e.g., N-Cyclohexyl-2-benzothiazole sulfenamide - CBS) or a guanidine (B92328) (e.g., 1,3-diphenylguanidine (B1679371) - DPG) to create a synergistic effect and increase the cure rate.[1][2]
Low vulcanization temperature.Increase the vulcanization temperature. Note that the thermal degradation of DBDS into more reactive species is temperature-dependent.[3][4]
Scorch (Premature Vulcanization) The accelerator system is too active at processing temperatures.If using DBDS in combination with other accelerators, consider reducing the dosage of the primary accelerator. While DBDS itself is a relatively slow accelerator, its interaction with other components can increase scorch.[5]
High processing temperatures.Lower the mixing and processing temperatures to stay below the activation temperature of the accelerator system.
Poor Physical Properties (e.g., low tensile strength, high compression set) Sub-optimal crosslink density.Adjust the concentration of DBDS and sulfur. A higher accelerator-to-sulfur ratio generally leads to a higher proportion of mono- and disulfide crosslinks, which can improve heat stability and compression set.[6]
Inefficient vulcanization system.Experiment with different ratios of DBDS to primary accelerators (like CBS) to optimize the crosslink network. Synergistic effects can lead to improved tensile strength.[1][7]
Blooming (Surface migration of unreacted material) Excess DBDS or other compounding ingredients.Reduce the dosage of DBDS. Ensure all ingredients are well below their solubility limits in the rubber matrix.
Inadequate dispersion.Improve mixing procedures to ensure uniform dispersion of DBDS and other additives within the rubber compound.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (DBDS) in rubber vulcanization?

This compound (DBDS) can function as a sulfur donor and a secondary accelerator in rubber vulcanization. Its disulfide bond can cleave at vulcanization temperatures to provide sulfur for crosslinking.[3][4] It is often used in combination with other primary accelerators to achieve a desired balance of cure characteristics and final properties.[1][2]

2. How can I increase the efficiency of my vulcanization system when using DBDS?

To enhance efficiency, DBDS is best used as part of a synergistic accelerator system. Combining DBDS with a primary accelerator like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) can significantly reduce the optimal vulcanization time and increase the crosslink density of the vulcanizate.[1][2][7]

3. What is the effect of temperature on the performance of DBDS?

Temperature plays a crucial role in the activation of DBDS. Higher temperatures promote the cleavage of the disulfide bond, releasing reactive species that participate in the vulcanization process.[3][4] The vulcanization temperature should be carefully controlled to achieve the desired cure rate without causing degradation of the polymer or other components.

4. Can DBDS be used to create vulcanizates with good aging resistance?

Yes, by optimizing the vulcanization system with DBDS, it is possible to produce vulcanizates with improved resistance to thermo-oxidative aging.[2][7] This is often achieved by creating a higher proportion of more stable mono- and disulfide crosslinks.

5. How does DBDS interact with other rubber additives?

DBDS can have synergistic interactions with other accelerators, enhancing the overall cure characteristics.[1][2] It is also compatible with common rubber additives like fillers (carbon black, silica), plasticizers, and antioxidants, provided it is properly dispersed.[8]

Quantitative Data on a Related Accelerator System

The following tables summarize the performance of a dibenzyldithiocarbamate (B1202937) derivative (a related disulfide-containing accelerator) in a Styrene-Butadiene Rubber (SBR) compound, demonstrating the synergistic effects that can be anticipated when using disulfide-based accelerators in combination with other accelerators.

Table 1: Curing Characteristics of SBR Compounds with Dibenzyldithiocarbamate Derivative and CBS

SampleScorch Time (ts2, min)Optimum Vulcanization Time (t90, min)Cure Rate Index (CRI, min-1)
SBR + CBS3.512.511.1
SBR + CBS + Dibenzyldithiocarbamate3.010.014.3

Data adapted from a study on a dibenzyldithiocarbamate derivative, which shows similar synergistic behavior expected from disulfide accelerators.[1][2]

Table 2: Mechanical Properties of SBR Vulcanizates with Dibenzyldithiocarbamate Derivative and CBS

SampleTensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)
SBR + CBS15.55508.5
SBR + CBS + Dibenzyldithiocarbamate17.050010.0

Data adapted from a study on a dibenzyldithiocarbamate derivative, which shows similar synergistic behavior expected from disulfide accelerators.[1][2]

Experimental Protocols

Protocol 1: Evaluation of DBDS Efficiency in a Rubber Compound

Objective: To determine the effect of DBDS concentration on the curing characteristics and mechanical properties of a rubber compound.

Materials:

  • Rubber (e.g., SBR, NR)

  • Zinc Oxide (activator)

  • Stearic Acid (activator)

  • Sulfur

  • This compound (DBDS)

  • Primary Accelerator (e.g., CBS) - optional for synergistic study

  • Standard compounding ingredients (fillers, oils, antioxidants)

Procedure:

  • Compounding:

    • Mix the rubber and all ingredients except for the curatives (sulfur, DBDS, and other accelerators) in a two-roll mill or an internal mixer according to standard rubber mixing procedures (e.g., ASTM D3182).

    • Add the curatives during the final mixing stage at a lower temperature to prevent scorching.

    • Prepare a series of compounds with varying levels of DBDS (e.g., 0, 0.5, 1.0, 1.5 phr).

  • Curing Characteristics:

    • Determine the curing characteristics of each compound using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) at a specified vulcanization temperature (e.g., 160°C).

    • Record the scorch time (ts2), optimum vulcanization time (t90), minimum torque (ML), and maximum torque (MH).

  • Vulcanization:

    • Press-cure sheets of the compounded rubber in a compression molding press at the specified vulcanization temperature for their respective optimum cure times (t90).

  • Mechanical Testing:

    • Die-cut dumbbell-shaped specimens from the cured sheets.

    • Measure the tensile strength, elongation at break, and modulus according to ASTM D412.

    • Measure hardness (Shore A) according to ASTM D2240.

    • Measure compression set according to ASTM D395.

Diagrams

logical_relationship cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions SlowCure Slow Cure Rate InsufficientAccel Insufficient Acceleration SlowCure->InsufficientAccel LowTemp Low Vulcanization Temperature SlowCure->LowTemp Scorch Premature Vulcanization (Scorch) TooActive Overly Active Accelerator System Scorch->TooActive PoorProps Poor Physical Properties SuboptimalXlink Sub-optimal Crosslink Density PoorProps->SuboptimalXlink AddPrimary Add/Optimize Primary Accelerator (e.g., CBS) InsufficientAccel->AddPrimary IncreaseTemp Increase Vulcanization Temperature LowTemp->IncreaseTemp ReducePrimary Reduce Primary Accelerator Dosage TooActive->ReducePrimary SuboptimalXlink->AddPrimary OptimizeRatio Optimize Accelerator/Sulfur Ratio SuboptimalXlink->OptimizeRatio

Caption: Troubleshooting workflow for common DBDS vulcanization issues.

Caption: Experimental workflow for evaluating DBDS vulcanization efficiency.

References

Technical Support Center: Overcoming Solubility Challenges of Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Dibenzyl Disulfide (DBDS) in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a nonpolar organic compound.[1] Consequently, it exhibits poor solubility in polar solvents like water and is more soluble in nonpolar organic solvents.[1] It is known to be soluble in hot ethanol, ether, benzene, and toluene, with slight solubility in chloroform (B151607) and ethyl acetate.

Q2: I am using this compound as an antioxidant in a lubricant oil formulation and it's not dissolving well. What can I do?

A2: A common strategy to enhance the solubility of this compound in oils is the use of a co-solvent. The presence of benzyl (B1604629) alcohol has been shown to increase its solubility in oil-based formulations.

Q3: For my biological assay, I need to dissolve this compound in an aqueous buffer. What are my options?

A3: Directly dissolving this compound in aqueous buffers is challenging due to its hydrophobic nature. A common approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into the aqueous assay medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system. For in vitro studies, mixed solvent systems containing DMSO, PEG300, and Tween-80 are often used to achieve a clear solution.

Q4: Can sonication be used to improve the dissolution of this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing concentrated stock solutions in solvents like DMSO.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of DMSO may be too low to maintain solubility.1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within a tolerable range for your experiment (typically <1%). 3. Consider using a mixed solvent system or a formulation approach like creating a solid dispersion or using cyclodextrins.
Incomplete dissolution in a nonpolar organic solvent at room temperature. The concentration is above the saturation point at that temperature.1. Gently heat the solution while stirring to increase solubility. Many nonpolar solids are more soluble at higher temperatures. 2. If heating is not an option for your application, consider using a different nonpolar solvent in which this compound has a higher solubility. 3. Use sonication to aid dissolution.
Phase separation in a complex formulation (e.g., lubricant with multiple additives). Incompatibility with other components in the mixture.1. Evaluate the compatibility of this compound with each component of the formulation individually. 2. Introduce a co-solvent or a surfactant that can improve the miscibility of the components.

Quantitative Solubility Data

The following tables summarize the known quantitative solubility of this compound in various solvents.

Table 1: Solubility of this compound in Organic Solvents at Various Temperatures

SolventTemperature (°C)Mole Fraction Solubility (x)Solubility ( g/100g solvent)
Ethanol 200.00681.19
300.01081.91
400.01672.99
500.02564.67
600.03897.23
n-Hexane 200.00892.54
300.01424.10
400.02216.51
500.033510.09
600.049815.42
Ethyl Acetate 200.041211.53
300.061117.51
400.088626.11
500.126338.54
600.177456.63
Toluene 200.071819.33
300.103228.53
400.145141.65
500.199959.94
600.271385.58
Chloroform 200.101120.82
300.141529.98
400.193642.45
500.261160.18
600.347985.12

Data adapted from a study on the solubility of benzyl disulfide in five organic solvents.

Table 2: Solubility in Other Solvent Systems

Solvent SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (405.86 mM)Requires sonication.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (10.15 mM)Forms a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (10.15 mM)Forms a clear solution.
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (10.15 mM)Forms a clear solution.

Experimental Protocols

Protocol 1: Determination of this compound Solubility via the Shake-Flask Method

This protocol is adapted from a standard method for determining the solubility of poorly soluble compounds like diphenyl disulfide and is suitable for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks, pipettes

  • Evaporating dish

  • UV-Vis spectrophotometer (optional, for spectroscopic quantification)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker and agitate for 24-48 hours to reach equilibrium.

  • Sample Collection:

    • After equilibration, let the vial stand for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw the supernatant using a syringe.

    • Attach a syringe filter and filter the solution into a pre-weighed, clean, dry evaporating dish.

  • Quantification (Gravimetric Method):

    • Record the volume of the filtered saturated solution added to the evaporating dish.

    • Carefully evaporate the solvent in a fume hood.

    • Dry the evaporating dish containing the residue in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved this compound.

    • Calculate the solubility in the desired units (e.g., g/100 mL).

Protocol 2: Preparation of a this compound Formulation for Biological Assays

Objective: To prepare a stock solution and working solutions of this compound for use in aqueous-based biological assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Aqueous buffer or cell culture medium, sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO):

    • Weigh the required amount of this compound in a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Use a vortex mixer and sonication to ensure complete dissolution. Visually inspect for any undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution into the aqueous assay buffer or medium to achieve the desired final concentrations.

    • It is critical to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

    • The final concentration of DMSO in the working solution should be kept as low as possible (e.g., < 0.5% v/v) to avoid solvent-induced artifacts in the assay.

    • Prepare fresh working solutions for each experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Method cluster_application Application cluster_outcome Outcome start Start: Need to Dissolve DBDS stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock vortex Vortexing stock->vortex sonicate Sonication vortex->sonicate heat Gentle Heating sonicate->heat aq_dilution Dilute into Aqueous Medium heat->aq_dilution org_dilution Dilute into Organic Medium heat->org_dilution clear_sol Clear Solution: Proceed with Experiment aq_dilution->clear_sol precipitate Precipitation Occurs: Troubleshoot aq_dilution->precipitate org_dilution->clear_sol

Caption: Experimental workflow for dissolving this compound.

troubleshooting_workflow cluster_options Troubleshooting Options cluster_formulation Formulation Strategies start Precipitation Observed in Aqueous Medium option1 Decrease Final DBDS Concentration start->option1 option2 Increase Co-solvent (e.g., DMSO) Percentage start->option2 option3 Use a Mixed Solvent System start->option3 option4 Employ Formulation Strategies start->option4 end_goal Achieve a Stable, Clear Solution option1->end_goal option2->end_goal option3->end_goal cyclo Cyclodextrin Complexation option4->cyclo solid_disp Solid Dispersion option4->solid_disp cyclo->end_goal solid_disp->end_goal

Caption: Troubleshooting workflow for precipitation issues.

References

Technical Support Center: Removal of Dibenzyl Disulfide (DBDS) from Insulating Oils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of dibenzyl disulfide (DBDS) from insulating oils using adsorbents.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of removing DBDS from insulating oils.

Issue IDProblemPotential CausesRecommended Solutions
TROUBLE-01 Low DBDS Removal Efficiency 1. Inappropriate Adsorbent Selection: Some adsorbents like silica (B1680970) gel and natural clays (B1170129) have inherently low adsorption capacities for DBDS.[1] 2. Suboptimal Adsorbent Dosage: The amount of adsorbent may be insufficient for the concentration of DBDS in the oil.[2] 3. Insufficient Contact Time: The adsorbent and oil may not have been in contact long enough for equilibrium to be reached. 4. Low Temperature: The adsorption of DBDS on some adsorbents, like zeolites, is an endothermic process, and lower temperatures can lead to reduced efficiency.[2] 5. Adsorbent Deactivation: The adsorbent may be deactivated due to moisture or the presence of other impurities in the oil.[3]1. Select a More Effective Adsorbent: Consider using modified zeolites such as Ag-Y, Ce-Y, or Cu-Y, which have demonstrated higher adsorption capacities.[2] Another option is activated bauxite (B576324).[4] 2. Optimize Adsorbent Dosage: Increase the adsorbent dosage in increments and monitor the DBDS removal efficiency to find the optimal concentration.[2] 3. Increase Contact Time: Extend the mixing or contact time to allow for sufficient adsorption to occur. 4. Increase Temperature: Raising the temperature can enhance the adsorption rate and capacity for endothermic processes.[2] 5. Adsorbent Pre-treatment: Dry the adsorbent before use to remove any moisture. Consider pre-treating the oil to remove other impurities that may compete for adsorption sites.
TROUBLE-02 Inconsistent or Irreproducible Results 1. Inhomogeneous Mixing: Poor mixing can lead to localized saturation of the adsorbent and inconsistent results. 2. Variable Initial DBDS Concentration: Inaccurate preparation of the initial oil sample can lead to variability in the final results. 3. Inconsistent Adsorbent Quality: The quality and activation state of the adsorbent may vary between batches.1. Ensure Vigorous and Consistent Mixing: Use a reliable and consistent method of agitation, such as a magnetic stirrer or overhead stirrer, to ensure the adsorbent is evenly dispersed throughout the oil. 2. Standardize Sample Preparation: Implement a strict protocol for preparing the initial oil samples to ensure a consistent starting concentration of DBDS. 3. Standardize Adsorbent Activation: Follow a consistent procedure for activating or pre-treating the adsorbent to ensure its properties are uniform across experiments.
TROUBLE-03 Adsorbent Regeneration Failure 1. Incomplete Removal of Adsorbed DBDS: The regeneration process may not be effectively removing the adsorbed DBDS and other impurities. 2. Thermal Degradation of Adsorbent: Excessive heat during thermal regeneration can damage the adsorbent's structure and reduce its efficacy.[4] 3. Inappropriate Solvent for Regeneration: The solvent used for washing the adsorbent may not be effective at desorbing DBDS.1. Optimize Regeneration Protocol: For solvent regeneration, experiment with different solvents or solvent mixtures. For thermal regeneration, optimize the temperature and duration.[5] 2. Control Regeneration Temperature: Carefully control the temperature during thermal regeneration to avoid damaging the adsorbent. 3. Select an Appropriate Solvent: Use a solvent that has a high affinity for DBDS to effectively wash it from the adsorbent. A mixture of polar and non-polar solvents might be more effective.[5]
TROUBLE-04 Changes in Insulating Oil Properties After Treatment 1. Introduction of Impurities from Adsorbent: The adsorbent itself may release fine particles or other impurities into the oil. 2. Alteration of Oil Chemistry: The adsorbent may interact with other components of the insulating oil, leading to changes in its properties. 3. Oxidation of Oil: High-temperature processes in the presence of air can lead to the oxidation of the insulating oil.[6]1. Filter the Oil After Treatment: Use a fine filter to remove any adsorbent particles from the treated oil. 2. Test for Compatibility: Before large-scale application, test the compatibility of the adsorbent with the specific insulating oil being used. 3. Use an Inert Atmosphere: When high temperatures are required, perform the experiment under an inert atmosphere, such as nitrogen, to prevent oil oxidation.

Frequently Asked Questions (FAQs)

1. What are the most effective adsorbents for removing DBDS from insulating oils?

Modified zeolites, such as Ag-Y, Ce-Y, and Cu-Y, have shown high efficiency in adsorbing DBDS from insulating oils.[2] Activated bauxite is another effective adsorbent used in oil reclamation processes.[4] While common adsorbents like silica gel and natural clays can be used, they generally exhibit lower adsorption capacities for DBDS.[1]

2. What factors influence the efficiency of DBDS adsorption?

Several factors can impact the efficiency of DBDS removal:

  • Temperature: For some adsorbents like zeolites, higher temperatures can increase the rate and capacity of adsorption.[2]

  • Adsorbent Dosage: The amount of adsorbent used should be optimized for the concentration of DBDS in the oil.[2]

  • Contact Time: Sufficient time is needed for the adsorbent to reach equilibrium with the DBDS in the oil.

  • Oil Properties: The presence of water and other aging byproducts in the oil can negatively affect the adsorbent's performance.[3][6]

3. Can the adsorbents be regenerated and reused?

Yes, many adsorbents can be regenerated. Common methods include:

  • Solvent Washing: Using a suitable solvent to wash the adsorbed DBDS and other impurities from the adsorbent.[5]

  • Thermal Regeneration: Heating the adsorbent to a high temperature to desorb the impurities. Care must be taken to avoid damaging the adsorbent's structure.

The reusability of an adsorbent depends on the specific material and the regeneration method used.

4. How can I determine the concentration of DBDS in the insulating oil?

The concentration of DBDS in insulating oil is typically determined using analytical techniques such as Gas Chromatography (GC) coupled with a suitable detector, like a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

5. Are there alternative methods to adsorption for DBDS removal?

Yes, other methods for removing DBDS from insulating oils include:

  • Solvent Extraction: Using solvents, such as ionic liquids, that have a high affinity for DBDS to extract it from the oil.[1]

  • Chemical Treatment: Employing chemical reagents, like Polyethylene Glycol Sodium (Na-PEG), to react with and eliminate DBDS.[7]

Data Presentation

Table 1: Comparison of Different Adsorbents for DBDS Removal

AdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Experimental ConditionsReference
Ag-Y Zeolite ~9.9>901 wt% adsorbent, 333 K[2]
Ce-Y Zeolite Moderate~801-3 wt% adsorbent[2]
Cu-Y Zeolite Moderate~851-3 wt% adsorbent[2]
Silica Gel Low<50Not specified[1]
Natural Clays Low<50Not specified[1]
Activated Bauxite HighHighPart of a reclamation process[4]

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Batch Adsorption of DBDS from Insulating Oil using Modified Zeolites

1. Materials and Equipment:

  • Insulating oil containing a known concentration of DBDS

  • Modified zeolite adsorbent (e.g., Ag-Y, Ce-Y, or Cu-Y)

  • Conical flasks or beakers

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or heating mantle

  • Syringes and filters (for sample extraction)

  • Gas chromatograph (GC) for DBDS analysis

2. Procedure:

  • Adsorbent Activation: Dry the zeolite adsorbent in an oven at a specified temperature (e.g., 120°C) for several hours to remove any moisture.

  • Sample Preparation: Place a known volume of the DBDS-containing insulating oil into a conical flask.

  • Adsorbent Addition: Add a pre-weighed amount of the activated adsorbent to the oil.

  • Adsorption Process:

    • Place the flask in the constant temperature bath set to the desired experimental temperature.

    • Begin stirring at a constant rate to ensure the adsorbent is well-dispersed.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the oil using a syringe. Filter the sample to remove any adsorbent particles.

  • Analysis: Analyze the DBDS concentration in the collected samples using a calibrated GC.

  • Data Calculation: Calculate the amount of DBDS adsorbed per unit mass of adsorbent and the removal efficiency at each time point.

Visualizations

Troubleshooting_Workflow Start Start: Low DBDS Removal Efficiency Check_Adsorbent 1. Check Adsorbent Type and Dosage Start->Check_Adsorbent Check_Conditions 2. Verify Experimental Conditions Start->Check_Conditions Check_Regeneration 3. Evaluate Adsorbent Activity Start->Check_Regeneration Solution_Adsorbent Solution: Use high-efficiency adsorbent (e.g., modified zeolites). Optimize dosage. Check_Adsorbent->Solution_Adsorbent Solution_Conditions Solution: Increase contact time and/or temperature. Check_Conditions->Solution_Conditions Solution_Regeneration Solution: Pre-treat adsorbent (drying). Check regeneration protocol. Check_Regeneration->Solution_Regeneration End End: Improved DBDS Removal Solution_Adsorbent->End Solution_Conditions->End Solution_Regeneration->End

Caption: Troubleshooting workflow for low DBDS removal efficiency.

Experimental_Workflow Start Start: Prepare Materials Activate_Adsorbent 1. Activate Adsorbent (Drying) Start->Activate_Adsorbent Prepare_Oil 2. Prepare DBDS-Spiked Oil Sample Start->Prepare_Oil Run_Adsorption 3. Run Batch Adsorption Experiment (Controlled T and stirring) Activate_Adsorbent->Run_Adsorption Prepare_Oil->Run_Adsorption Take_Samples 4. Collect Samples at Intervals Run_Adsorption->Take_Samples Analyze_Samples 5. Analyze DBDS Concentration (GC) Take_Samples->Analyze_Samples Calculate_Results 6. Calculate Adsorption Capacity and Removal Efficiency Analyze_Samples->Calculate_Results End End: Report Results Calculate_Results->End

Caption: Experimental workflow for batch adsorption of DBDS.

References

Improving the performance of corrosion tests involving Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzyl Disulfide (DBDS) in corrosion testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBDS) and why is it relevant in corrosion studies?

A1: this compound (DBDS) is an organic sulfur compound.[1] It is primarily known in the field of corrosion as a corrosive agent in transformer insulating oils, where it can lead to the formation of copper sulfide (B99878) and cause equipment failure.[1][2][3] However, related organic sulfur compounds, like dibenzyl sulfoxide (B87167) and dibenzyl sulfide, have been investigated as corrosion inhibitors for steel in acidic environments.[4] This suggests that DBDS could potentially exhibit inhibitory properties under specific conditions, making its behavior in corrosion tests a subject of interest.

Q2: My copper coupon shows significant discoloration and black deposits after a corrosion test with DBDS. What is happening?

A2: The discoloration and black deposits are likely due to the formation of copper sulfide (Cu₂S).[3] DBDS itself may not be directly corrosive, but at elevated temperatures, it can decompose to form benzyl (B1604629) mercaptan, which is highly reactive with copper surfaces.[1] Another proposed mechanism involves the formation of a DBDS-copper complex that subsequently decomposes to form copper sulfide.[1]

Q3: I am observing inconsistent corrosion rates in my experiments with DBDS. What are the potential causes?

A3: Inconsistent corrosion rates can be attributed to several factors:

  • Temperature Fluctuations: The degradation of DBDS and the subsequent corrosion reactions are highly temperature-dependent.[1]

  • Oxygen Availability: The presence of oxygen can influence the corrosion process. In low-oxygen environments, the reactions favoring corrosion may be more pronounced.

  • Concentration of DBDS: The concentration of DBDS will directly impact the rate of corrosion.[5]

  • Specimen Preparation: Inconsistent surface preparation of your metal coupons can lead to variable results. Refer to standard practices like ASTM G1 for proper specimen preparation.[6][7][8][9][10]

  • Contamination: Contaminants in your test medium can accelerate or inhibit corrosion, leading to inconsistent outcomes.

Q4: Can DBDS act as a corrosion inhibitor?

A4: While DBDS is widely recognized as a corrosive agent, particularly towards copper, some related organic sulfur compounds have demonstrated corrosion-inhibiting properties for steel.[4] The mechanism of inhibition by organic sulfur compounds typically involves the adsorption of the molecules onto the metal surface, forming a protective layer.[11][12][13][14] The sulfur atoms in the organic compound can act as active sites for adsorption on the metal surface. Whether DBDS acts as an inhibitor or an accelerator of corrosion depends on the specific metal, the environment (e.g., pH, temperature, presence of other chemicals), and the concentration of DBDS.

Q5: What metals are most susceptible to corrosion by DBDS?

A5: The most well-documented cases of corrosion by DBDS involve copper and its alloys.[1][2][3] There is limited publicly available data on the corrosive effects of DBDS on other metals such as stainless steel, which is commonly used in the pharmaceutical industry.[15][16][17][18][19] General-purpose austenitic stainless steels like 304 and 316 are known for their good corrosion resistance, but their compatibility with DBDS under specific process conditions should be verified through testing.[17]

Troubleshooting Guides

Issue 1: Unexpectedly High Corrosion Rate of Copper

Possible Cause Troubleshooting Step
High Test Temperature Verify and calibrate your temperature control equipment. The rate of DBDS degradation and subsequent copper corrosion increases significantly with temperature.[1]
Presence of Contaminants Ensure the purity of your DBDS and the test medium. Contaminants can catalyze the corrosion process.
Incorrect DBDS Concentration Accurately measure and record the concentration of DBDS. Higher concentrations generally lead to higher corrosion rates.[5]
Oxygen-Depleted Environment If your test setup is sealed, the depletion of oxygen can favor the corrosive reaction pathway. Consider if this reflects your intended test conditions.

Issue 2: No Corrosion or Inhibition Observed on Steel Coupons

Possible Cause Troubleshooting Step
Test Conditions Not Conducive to Corrosion Ensure your corrosive medium is sufficiently aggressive for the type of steel being tested. The inhibitory or corrosive effect of DBDS may only be apparent under specific pH and temperature conditions.
Passive Layer on Stainless Steel Stainless steel forms a passive oxide layer that provides corrosion resistance.[17] The test conditions may not be harsh enough to break down this layer. Consider a more aggressive medium if you intend to evaluate the performance of DBDS under corrosive conditions.
Insufficient Test Duration Corrosion is a time-dependent process. Consider extending the duration of your experiment, following guidelines from standards like NACE TM0169.[20]
Low DBDS Concentration The concentration of DBDS may be too low to have a measurable effect as either an inhibitor or a corrosive agent.

Data Presentation

Table 1: Effect of this compound (DBDS) Concentration on Copper Corrosion

DBDS Concentration (ppm)Test Temperature (°C)Test Duration (hours)Observation
25015040-48Significant corrosion
12515040-48Significant corrosion
5015040-48Significant corrosion
5150>100Corrosion observed after extended period

Source: Based on data from studies on DBDS in transformer oil.[5]

Experimental Protocols

General Protocol for Immersion Corrosion Testing with this compound

This protocol is based on the principles outlined in ASTM G1/G31 and NACE TM0169 standards and can be adapted for various metals and test conditions.[6][7][8][9][10][20][21][22][23][24]

1. Test Specimen Preparation: a. Cut metal coupons to the desired dimensions (e.g., 50mm x 25mm x 3mm). b. Drill a hole near the top edge for suspension. c. Abrade all surfaces with 120-grit silicon carbide paper, followed by a finer grit if a smoother surface is required. d. Clean the specimens ultrasonically in a suitable solvent (e.g., acetone, ethanol) to remove any grease or oil. e. Dry the specimens thoroughly. f. Measure the dimensions of each specimen to three decimal places. g. Weigh each specimen to four decimal places. h. Store the prepared specimens in a desiccator until use.

2. Test Solution Preparation: a. Prepare the corrosive medium (e.g., acidic solution, saline solution, or a specific process fluid). b. Dissolve the desired concentration of this compound in the test medium. Ensure complete dissolution, using gentle heating if necessary and if it does not alter the solution's properties.

3. Test Procedure: a. Place the test solution in a suitable container (e.g., glass beaker or flask). b. Suspend the prepared metal specimens in the solution using a non-metallic hook or thread. Ensure the specimens are fully immersed and not in contact with each other or the container walls. c. Place the container in a temperature-controlled environment (e.g., water bath, oven) and maintain the desired test temperature. d. At the end of the test period, carefully remove the specimens from the solution.

4. Cleaning of Specimens After Testing: a. Gently rinse the specimens with a stream of water to remove loose corrosion products. b. Use a suitable chemical cleaning solution to remove adherent corrosion products (refer to ASTM G1 for recommended cleaning solutions for different metals). c. After cleaning, thoroughly rinse the specimens with deionized water and then with a volatile solvent (e.g., acetone). d. Dry the specimens completely. e. Reweigh the cleaned and dried specimens to four decimal places.

5. Calculation of Corrosion Rate: a. Calculate the mass loss (W) by subtracting the final weight from the initial weight. b. Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10⁴ x W) / (A x T x D) Where: W = mass loss in grams A = total surface area of the specimen in cm² T = exposure time in hours D = density of the metal in g/cm³

Mandatory Visualizations

CorrosionMechanism DBDS This compound (DBDS) in Solution Mercaptan Benzyl Mercaptan (Corrosive Intermediate) DBDS->Mercaptan Decomposition Heat Elevated Temperature Heat->DBDS Copper Copper Surface (Cu) CuS Copper Sulfide (Cu₂S Deposit) Copper->CuS Mercaptan->CuS Reaction

Corrosion mechanism of DBDS with copper.

TroubleshootingWorkflow Start Inconsistent Corrosion Test Results CheckTemp Verify Temperature Control & Calibration Start->CheckTemp CheckConc Confirm DBDS Concentration CheckTemp->CheckConc CheckPrep Review Specimen Preparation Protocol CheckConc->CheckPrep CheckPurity Analyze Purity of Reagents & Medium CheckPrep->CheckPurity CheckDuration Evaluate Test Duration CheckPurity->CheckDuration Consistent Results Consistent? CheckDuration->Consistent End Reliable Data Consistent->End Yes Revise Revise Protocol & Repeat Test Consistent->Revise No Revise->Start

Troubleshooting workflow for corrosion tests.

InhibitionMechanism Metal Steel Surface Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Inhibitor Organic Sulfur Compound (e.g., Disulfide) Inhibitor->Adsorption ProtectiveLayer Formation of a Protective Molecular Layer Adsorption->ProtectiveLayer CorrosionReduced Corrosion Rate Reduced ProtectiveLayer->CorrosionReduced

General inhibition mechanism on steel.

References

Addressing interference in the analytical detection of Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Dibenzyl Disulfide (DBDS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the analysis of DBDS.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection of this compound?

A1: The most prevalent methods for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3][4] GC is often coupled with various detectors, including Mass Spectrometry (GC-MS), Electron Capture Detectors (GC-ECD), and Sulfur Chemiluminescence Detectors (GC-SCD), each offering different levels of selectivity and sensitivity.[2][5][6] HPLC, typically with UV detection, is also a robust method, particularly for samples in complex matrices that may not be suitable for direct GC analysis.[3][4]

Q2: Why is the analysis of this compound important in the pharmaceutical industry?

A2: In the pharmaceutical industry, sulfur-containing compounds like this compound can be present as impurities from raw materials, intermediates in synthesis, or as degradation products.[5][7] According to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), it is crucial to identify and quantify impurities in drug substances to ensure the safety and efficacy of the final product.[3][5] Uncontrolled levels of such impurities can lead to adverse effects or alter the stability of the drug.

Q3: What is a "matrix effect" and how does it interfere with DBDS analysis?

A3: A matrix effect is the alteration of an analyte's signal (enhancement or suppression) due to the presence of other components in the sample matrix.[8][9] In the analysis of DBDS, matrix effects can arise from excipients in a drug formulation, residual solvents, or other components of a complex sample.[8][10] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[8] For instance, in LC-MS, co-eluting matrix components can affect the ionization efficiency of DBDS.[11]

Q4: What are typical detection limits for this compound using common analytical methods?

A4: Detection limits for DBDS can vary significantly depending on the analytical technique and the sample matrix. For example, using GC-MS with solid-phase extraction, a detection limit of around 0.1 ppm can be achieved in insulating oil.[5] A method using GC-ECD has reported a detection limit of 0.05 mg/kg.[12] For HPLC, one method reported a detection limit of 0.80 mg/L.[4]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the analysis of this compound using GC and HPLC.

Gas Chromatography (GC) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature.1. Use a deactivated liner and/or trim the first few centimeters of the column. 2. Bake out the column according to the manufacturer's instructions. 3. Optimize the injector temperature to ensure complete and rapid volatilization of DBDS without degradation.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Column aging.1. Check and stabilize the carrier gas supply and pressure. 2. Perform a leak check of the GC system. 3. Condition or replace the GC column.
Co-eluting Peaks/Interference 1. Complex sample matrix (e.g., insulating oil, drug formulation excipients). 2. Inadequate chromatographic separation.1. Implement a sample cleanup procedure such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][13] 2. Optimize the GC temperature program (e.g., use a slower ramp rate). 3. Use a more selective detector like a Sulfur Chemiluminescence Detector (SCD) to minimize interference from non-sulfur containing compounds.[6][14][15]
Low Signal/Poor Sensitivity 1. Sample loss during preparation. 2. Detector contamination or malfunction. 3. Sub-optimal detector settings.1. Optimize the sample preparation method to improve recovery. 2. Clean the detector according to the manufacturer's instructions. 3. Adjust detector parameters (e.g., temperature, gas flows) for optimal response to sulfur compounds.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Broad or Split Peaks 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. High injection volume.1. Wash the column with a strong solvent or replace it. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell. 2. Air bubbles in the system. 3. Incomplete mixing of mobile phase components.1. Prepare fresh mobile phase and flush the system. Clean the detector flow cell. 2. Degas the mobile phase and purge the pump. 3. Ensure proper mixing of the mobile phase.
Interference from Excipients in Drug Formulations 1. Co-elution of excipients with DBDS. 2. UV absorbance of excipients at the same wavelength as DBDS.[16][17]1. Adjust the mobile phase composition or gradient to improve separation. 2. Use a diode array detector (DAD) to check for peak purity and select a more selective wavelength. 3. Implement a sample preparation step like SPE to remove interfering excipients.
Irreproducible Peak Areas 1. Inconsistent injection volume. 2. Sample instability. 3. Variation in sample preparation.1. Check the autosampler for proper functioning. 2. Ensure samples are stored correctly and analyzed within their stability period. 3. Standardize the sample preparation procedure.

Experimental Protocols

GC-MS Analysis of this compound in a Complex Matrix

This protocol is a general guideline and may require optimization for specific matrices.

a. Sample Preparation: Solid Phase Extraction (SPE)

  • Condition an alumina (B75360) SPE cartridge with a suitable solvent (e.g., hexane).

  • Dissolve a known amount of the sample in a non-polar solvent.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the DBDS from the cartridge using a stronger solvent.

  • Concentrate the eluate to a final volume for GC-MS analysis.

b. GC-MS Parameters

  • Injector: Split/splitless, 250 °C

  • Carrier Gas: Helium, constant flow

  • Column: A non-polar capillary column (e.g., DB-5ms)

  • Oven Program: Initial temperature of 80°C, ramp to 280°C.

  • MS Detector: Electron Ionization (EI) mode, scan range m/z 50-300.

HPLC-UV Analysis of this compound in a Pharmaceutical Formulation

This protocol is a general guideline and should be validated for a specific formulation.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Dissolve the pharmaceutical formulation in an aqueous buffer.

  • Add an immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex the mixture to extract DBDS into the organic layer.

  • Separate the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-UV Parameters

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min

  • Detector: UV detector at 215 nm.[3]

  • Injection Volume: 10 µL

Visualizing Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Formulation) Dissolution Dissolution in Aqueous Buffer Sample->Dissolution LLE Liquid-Liquid Extraction Dissolution->LLE Evaporation Evaporation of Organic Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Quantification Quantification of This compound Detection->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

troubleshooting_logic cluster_method Method Issues cluster_prep Sample Prep Issues cluster_instrument Instrument Issues Start Analytical Issue Encountered Check_Method Review Analytical Method Parameters Start->Check_Method Check_Sample_Prep Examine Sample Preparation Steps Start->Check_Sample_Prep Check_Instrument Inspect Instrument Performance Start->Check_Instrument Poor_Separation Poor Peak Resolution Check_Method->Poor_Separation Wrong_Parameters Incorrect Wavelength or Temperature Check_Method->Wrong_Parameters Matrix_Effect Matrix Interference Check_Sample_Prep->Matrix_Effect Low_Recovery Low Analyte Recovery Check_Sample_Prep->Low_Recovery Leaks System Leaks Check_Instrument->Leaks Contamination Column/Detector Contamination Check_Instrument->Contamination Solution Implement Corrective Action & Re-analyze Poor_Separation->Solution Wrong_Parameters->Solution Matrix_Effect->Solution Low_Recovery->Solution Leaks->Solution Contamination->Solution

Caption: Logical approach to troubleshooting analytical issues.

References

Scaling up the laboratory synthesis of Dibenzyl Disulfide to industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the laboratory synthesis of Dibenzyl Disulfide to industrial production. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the industrial synthesis of this compound.

Issue 1: Low Product Yield (<60%)

  • Question: Our production run resulted in a significantly lower yield of this compound than anticipated. What are the potential causes and how can we improve the yield?

  • Answer: Low yield is a common challenge when scaling up. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

    • Incomplete Reaction: The reaction between benzyl (B1604629) chloride and sodium disulfide may not have gone to completion.

      • Solution: Ensure the reaction temperature is maintained between 80-100°C for a sufficient duration, typically around 4 hours.[1] Progressive addition of benzyl chloride to the sodium disulfide solution can help control the exothermic reaction and improve conversion.[1]

    • Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of benzyl chloride to sodium disulfide can limit the reaction.

      • Solution: While a 2:1 molar ratio of benzyl chloride to sodium disulfide is theoretically required, industrial processes may use a slight excess of sodium disulfide to ensure full conversion of the benzyl chloride.

    • Side Reactions: The formation of byproducts such as benzyl sulfide (B99878) can reduce the yield of the desired this compound.

      • Solution: Careful control of reaction temperature and gradual addition of benzyl chloride can minimize the formation of byproducts.[1]

    • Losses during Workup and Purification: Significant product loss can occur during filtration, washing, and crystallization steps.

      • Solution: Optimize the purification process. Ensure complete crystallization by allowing sufficient time for cooling.[1] Minimize the number of purification steps where possible. Washing the crude product with water to a neutral pH before crystallization is crucial.[1]

Issue 2: Product Impurity and Coloration

  • Question: The final this compound product is off-color and shows impurities in analytical tests. What could be the cause and how can we improve the purity?

  • Answer: Product impurity is often linked to side reactions and incomplete purification.

    • Presence of Benzyl Sulfide: This is a common byproduct that can be difficult to separate due to similar physical properties.

      • Solution: Optimize reaction conditions to disfavor its formation, as mentioned above. Multiple recrystallizations from ethanol (B145695) may be necessary to achieve high purity.[1]

    • Residual Starting Materials: Unreacted benzyl chloride or sodium disulfide can contaminate the final product.

      • Solution: Ensure the reaction goes to completion. Thorough washing of the crude product is essential to remove water-soluble impurities like sodium disulfide.

    • Oxidation Products: Exposure to air at high temperatures can lead to the formation of oxidation byproducts.

      • Solution: Consider blanketing the reaction vessel with an inert gas like nitrogen, especially during heating and cooling phases.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are facing challenges in crystallizing and isolating pure this compound from the reaction mixture. What are the recommended procedures?

  • Answer: Effective isolation is key to achieving high purity and yield.

    • Poor Crystallization: The product may not crystallize effectively from the solvent.

      • Solution: Ethanol is a commonly used solvent for recrystallization.[1] Ensure the crude product is fully dissolved in hot ethanol and then allowed to cool slowly without agitation to promote the formation of large, pure crystals. Seeding the solution with a small crystal of pure this compound can initiate crystallization.

    • Oily Product: The product separates as an oil rather than a solid.

      • Solution: This can be due to the presence of impurities that lower the melting point. An additional purification step, such as a wash with a non-polar solvent to remove oily byproducts, might be necessary before crystallization.

    • Filtration Issues: The crystals may be too fine, leading to slow filtration and product loss.

      • Solution: Optimizing the cooling rate during crystallization can influence crystal size. A slower cooling rate generally results in larger crystals that are easier to filter.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the most common industrial synthesis route for this compound?

    • A1: The most prevalent method is the reaction of benzyl chloride with an aqueous solution of sodium disulfide.[1] The sodium disulfide is typically prepared in situ by reacting sodium sulfide with elemental sulfur.

  • Q2: What are the critical process parameters to control during the synthesis?

    • A2: Key parameters include reaction temperature (typically 80-100°C), reaction time (around 4 hours), and the rate of addition of benzyl chloride.[1] Controlling the exothermic nature of the reaction is crucial for safety and to minimize byproduct formation.[1]

  • Q3: Are there alternative, more environmentally friendly synthesis methods being explored?

    • A3: Yes, research is being conducted into alternative routes, such as phase transfer catalysis, which could offer milder reaction conditions and improved efficiency. Other methods involve the use of hydrogen sulfide-rich streams from industrial processes, presenting a way to valorize a byproduct.[2][3][4][5]

Purification and Analysis

  • Q4: What is the recommended method for purifying crude this compound on a large scale?

    • A4: The standard industrial purification method is recrystallization from a suitable solvent, most commonly ethanol.[1] The process involves dissolving the crude product in hot ethanol, followed by cooling to induce crystallization. The purified product is then isolated by filtration and dried.

  • Q5: Which analytical techniques are suitable for assessing the purity of the final product?

    • A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of this compound and identifying any impurities. Melting point determination can also serve as a quick indicator of purity.

Safety and Handling

  • Q6: What are the main safety concerns when handling the reagents and products in this synthesis?

    • A6: Benzyl chloride is a lachrymator and a potential carcinogen and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The reaction is exothermic and requires careful temperature control to prevent runaways.[1] this compound itself may cause skin sensitization.[6]

  • Q7: What are the recommended storage conditions for this compound?

    • A7: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValue
Reactants Benzyl Chloride, Sodium Sulfide, Sulfur
Solvent Water, Ethanol (for purification)
Reaction Temperature 80 - 100 °C[1]
Reaction Time 4 hours[1]
Typical Yield 50 - 60% (can be improved with optimization)[1]
Purification Method Recrystallization from Ethanol[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction, Suboptimal reactant ratio, Side reactions, Losses during workupOptimize reaction time and temperature, Adjust stoichiometry, Control reagent addition, Refine purification protocol
Product Impurity Presence of byproducts (e.g., benzyl sulfide), Residual starting materialsOptimize reaction conditions, Perform multiple recrystallizations, Ensure thorough washing of crude product
Purification Difficulties Poor crystallization, Oily product, Fine crystalsOptimize solvent and cooling rate, Add pre-purification wash step, Use seeding crystals

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound

This protocol describes a common method for the production of this compound on an industrial scale.

  • Preparation of Sodium Disulfide Solution:

    • In a suitable reaction vessel equipped with a stirrer, heating/cooling jacket, and a condenser, charge an aqueous solution of sodium sulfide.

    • Gradually add powdered sulfur to the sodium sulfide solution while stirring.

    • Heat the mixture to approximately 80-90°C and stir until all the sulfur has dissolved to form a clear, dark reddish-brown solution of sodium disulfide.

  • Reaction with Benzyl Chloride:

    • Maintain the temperature of the sodium disulfide solution at 80-100°C.

    • Slowly add benzyl chloride to the reaction mixture over a period of 1-2 hours. The addition rate should be controlled to manage the exothermic reaction and maintain the temperature within the desired range.

    • After the addition is complete, continue to stir the mixture at 90-100°C for an additional 4 hours to ensure the reaction goes to completion.

  • Work-up and Isolation of Crude Product:

    • Allow the reaction mixture to cool to room temperature. The crude this compound will precipitate out of the aqueous solution.

    • Separate the solid crude product from the aqueous layer by filtration.

    • Wash the crude product with water until the washings are neutral to remove any unreacted sodium disulfide and other water-soluble impurities.

  • Purification by Recrystallization:

    • Transfer the washed crude product to a clean vessel.

    • Add ethanol and heat the mixture with stirring until the this compound is completely dissolved.

    • Allow the solution to cool slowly to room temperature to induce crystallization. For large-scale production, a programmed cooling ramp is recommended.

    • Further cool the mixture in an ice bath to maximize the yield of crystals.

    • Isolate the purified this compound crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the final product under vacuum at a temperature below its melting point.

Visualizations

experimental_workflow cluster_prep Sodium Disulfide Preparation cluster_reaction Main Reaction cluster_purification Purification prep_start Start: Aqueous Sodium Sulfide add_sulfur Add Sulfur Powder prep_start->add_sulfur heat_dissolve Heat and Stir to Dissolve (80-90°C) add_sulfur->heat_dissolve prep_end Sodium Disulfide Solution heat_dissolve->prep_end add_benzyl_chloride Add Benzyl Chloride (80-100°C) prep_end->add_benzyl_chloride react Stir for 4 hours (90-100°C) add_benzyl_chloride->react cool Cool to Room Temperature react->cool reaction_end Crude Product Slurry cool->reaction_end filter_crude Filter Crude Product reaction_end->filter_crude wash_crude Wash with Water to Neutral filter_crude->wash_crude dissolve_ethanol Dissolve in Hot Ethanol wash_crude->dissolve_ethanol crystallize Cool to Crystallize dissolve_ethanol->crystallize filter_pure Filter Purified Product crystallize->filter_pure dry Dry under Vacuum filter_pure->dry final_product Final Product: this compound dry->final_product

Caption: Experimental workflow for the industrial synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction_conditions Check Reaction Conditions start->check_reaction_conditions check_stoichiometry Check Reactant Stoichiometry check_reaction_conditions->check_stoichiometry Conditions OK optimize_temp_time Optimize Temperature and Time check_reaction_conditions->optimize_temp_time Not Optimal analyze_byproducts Analyze for Byproducts check_stoichiometry->analyze_byproducts Stoichiometry OK adjust_ratio Adjust Reactant Ratio check_stoichiometry->adjust_ratio Incorrect review_workup Review Workup & Purification analyze_byproducts->review_workup Minimal Byproducts modify_addition Modify Reagent Addition Rate analyze_byproducts->modify_addition High Byproducts optimize_purification Optimize Crystallization and Filtration review_workup->optimize_purification Losses Identified end Improved Yield review_workup->end Optimized optimize_temp_time->end adjust_ratio->end modify_addition->end optimize_purification->end

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Dibenzyl Disulfide and Diphenyl Disulfide as Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl Disulfide (DBDS) and Diphenyl Disulfide (DPDS) are two organosulfur compounds frequently utilized as anti-wear (AW) and extreme-pressure (EP) additives in lubricant formulations. Both molecules function by decomposing under the high temperature and pressure conditions characteristic of boundary lubrication regimes. This decomposition leads to the formation of a protective metal sulfide (B99878) layer, or tribofilm, on contacting metal surfaces, thereby preventing direct metal-to-metal contact, reducing friction, and minimizing wear. Despite this shared mechanism, their distinct molecular structures—DBDS featuring a flexible ethyl bridge between the sulfur and phenyl groups, and DPDS having a direct sulfur-phenyl bond—result in significant differences in their performance, stability, and compatibility with system components.

This guide provides an objective comparison of this compound and Diphenyl Disulfide, supported by available data, to assist researchers in selecting the appropriate additive for their specific application.

Physical and Chemical Properties

The fundamental properties of a lubricant additive dictate its behavior and compatibility with base oils. DBDS and DPDS differ notably in their physical state at room temperature, molecular weight, and melting points, which can influence blending processes and low-temperature performance.

PropertyThis compound (DBDS)Diphenyl Disulfide (DPDS)
Chemical Structure C₆H₅CH₂SSCH₂C₆H₅C₆H₅SSC₆H₅
Molecular Formula C₁₄H₁₄S₂C₁₂H₁₀S₂
Molecular Weight 246.39 g/mol 218.35 g/mol
Appearance White to pale yellow crystals/flakesColorless to white crystals
Melting Point 69-72 °C60-62 °C
Solubility Soluble in nonpolar organic solvents like toluene (B28343) and benzene; low solubility in water.[1] Generally soluble in mineral base oils.[2]Soluble in diethyl ether, benzene, and carbon disulfide; insoluble in water.[3][4]

Performance Comparison

The efficacy of a lubricant additive is determined by its performance under operational stress. Key performance indicators include anti-wear and extreme-pressure capabilities, thermal stability, and corrosivity (B1173158) towards system metals.

Anti-Wear (AW) and Extreme-Pressure (EP) Performance

Both DBDS and DPDS are effective AW/EP additives. They function by thermally decomposing at the point of asperity contact, where localized temperatures and pressures are extremely high. The resulting sulfur-containing species react with the iron or other metal surfaces to form a sacrificial sulfide layer. This tribofilm has a lower shear strength than the base metal, which reduces the coefficient of friction and prevents catastrophic welding of the surfaces.

While direct head-to-head quantitative data from a single, comparative study is limited in publicly available literature, the performance of such additives is typically evaluated using standardized tests like the Four-Ball method. The effectiveness is generally linked to the reactivity of the sulfur-sulfur bond and the subsequent reaction with the metal surface. The presence of the benzyl (B1604629) group in DBDS can influence its reactivity and film-forming characteristics compared to the more rigid structure of DPDS.

Thermal Stability

Thermal stability is a critical parameter, especially for lubricants used in high-temperature applications. Significant differences exist between the two compounds.

  • This compound (DBDS): Evidence, primarily from studies on transformer oils, indicates that DBDS has limited thermal stability. It can begin to decompose at temperatures as low as 80°C, a process that is significantly accelerated by the presence of metals like copper.[2] This lower decomposition temperature makes it highly reactive and effective as an EP additive at moderate temperatures but can lead to premature degradation and corrosive byproduct formation in high-temperature environments.[5][6]

  • Diphenyl Disulfide (DPDS): DPDS exhibits considerably higher thermal stability. Studies on polymers derived from DPDS show that the thermal cleavage of the disulfide bond occurs at much higher temperatures, with a 10% weight loss temperature (Td₁₀%) recorded at 412°C.[7] This superior thermal stability makes DPDS a candidate for higher temperature applications where lubricant longevity is crucial.

Corrosivity

A significant drawback of many sulfur-containing additives is their potential to corrode yellow metals, such as copper and its alloys.

  • This compound (DBDS): DBDS is well-documented as being corrosive towards copper.[5][6][8] Its thermal decomposition can produce benzyl mercaptan, a highly reactive species that aggressively attacks copper to form copper sulfide.[5][6] This is a major concern in applications like transformers and certain hydraulic systems where copper components are prevalent.

  • Diphenyl Disulfide (DPDS): In contrast, recent studies have shown that DPDS and its derivatives can act as effective corrosion inhibitors for copper, particularly in acidic environments.[7][9] These molecules can adsorb onto the copper surface, forming a dense, protective film that inhibits both anodic and cathodic corrosion reactions.[9] This suggests that DPDS is significantly less corrosive and may even offer protective benefits for yellow metals.

Mechanism of Action: Tribofilm Formation

The primary function of disulfide-based AW/EP additives is the in-situ formation of a protective tribochemical film on metal surfaces. This process is initiated by the extreme conditions at the contact points between moving parts.

G cluster_0 Boundary Lubrication Conditions cluster_1 Additive Decomposition cluster_2 Surface Reaction & Film Formation High_Temp High Local Temperature Cleavage S-S Bond Cleavage High_Temp->Cleavage High_Pressure High Contact Pressure High_Pressure->Cleavage Additive Disulfide Additive (DBDS or DPDS) Additive->Cleavage Radicals Sulfur Radicals/ Reactive Species Cleavage->Radicals Reaction Tribochemical Reaction Radicals->Reaction Metal Metal Surface (Fe) Metal->Reaction Film Protective Metal Sulfide Tribofilm (FeS) Reaction->Film

Caption: General mechanism of disulfide AW/EP additives.

Experimental Protocols

The performance of AW/EP additives is quantified using standardized tribological tests. The Four-Ball test is a common method for evaluating both wear prevention and extreme-pressure properties.

Four-Ball Wear Test (per ASTM D4172 for oils)

Objective: To determine the wear-preventive characteristics of a lubricant.

Apparatus: A Four-Ball Wear Test Machine, consisting of a chuck to hold one steel ball that rotates against three identical steel balls held stationary in a cup. The assembly is equipped with a heating system, a loading mechanism, and a drive motor.

Methodology:

  • Preparation: The four ½-inch steel test balls are thoroughly cleaned with solvents to remove any protective coatings or contaminants.

  • Assembly: Three clean balls are clamped into the test cup, and the lubricant sample is poured over them until they are fully submerged. The fourth ball is then secured in the chuck, which is positioned to rest on the three stationary balls.

  • Test Conditions: A specified load is applied, typically 40 kgf. The lubricant is heated to a constant temperature, commonly 75°C.[10][11]

  • Operation: The top ball is rotated at a constant speed, usually 1200 rpm, for a fixed duration, typically 60 minutes.[10][11]

  • Analysis: After the test, the three stationary balls are removed, cleaned, and the diameter of the circular wear scars on each ball is measured using a microscope. The average wear scar diameter (in mm) is reported. A smaller diameter indicates better anti-wear performance.[4][8]

Four-Ball Extreme-Pressure Test (per ASTM D2783 for oils)

Objective: To determine the load-carrying properties of a lubricant under extreme pressure.

Apparatus: A Four-Ball EP Test Machine, similar to the wear tester but capable of applying much higher loads.

Methodology:

  • Setup: The ball assembly is prepared and lubricated in the same manner as the wear test.

  • Procedure: The test is run at a constant speed (e.g., 1760 rpm) and temperature (e.g., 18-35°C).[10] The load is applied in a series of incremental steps for a short duration (e.g., 10 seconds) until welding of the four balls occurs.

  • Analysis: Two key parameters are determined:

    • Weld Point: The lowest applied load (in kgf or N) at which the rotating ball seizes and welds to the stationary balls. A higher weld point indicates superior EP performance.[11]

    • Load-Wear Index (LWI): A calculated value based on the wear scars produced at loads just below the weld point. It provides a measure of the lubricant's ability to prevent wear under increasing loads.[4][8]

Summary and Conclusion

This compound and Diphenyl Disulfide offer distinct advantages and disadvantages as lubricant additives. The choice between them depends heavily on the specific requirements of the application, particularly the operating temperature and the presence of sensitive materials like copper.

FeatureThis compound (DBDS)Diphenyl Disulfide (DPDS)
AW/EP Activity Effective, highly reactiveEffective
Thermal Stability Lower (degrades at ~80-150°C)Higher (stable up to ~400°C)
Corrosivity (Copper) High; forms corrosive byproductsLow; can act as a corrosion inhibitor
Primary Application Moderate temperature EP applications where high reactivity is needed.High-temperature applications requiring additive longevity and material compatibility.

Conversely, Diphenyl Disulfide offers superior thermal stability and excellent compatibility with copper, even providing a corrosion-inhibiting effect. This makes it a more suitable choice for high-temperature lubricant formulations where long-term stability and protection of non-ferrous components are critical. While it may be less reactive at lower temperatures than DBDS, its robust performance under severe thermal stress presents a clear advantage for demanding applications. Researchers should prioritize DPDS when formulating lubricants for high-temperature operation and where copper corrosion is a concern.

References

Dibenzyl Disulfide: A Comparative Performance Analysis in Synthetic vs. Mineral-Based Oils

Author: BenchChem Technical Support Team. Date: December 2025

Dibenzyl disulfide (DBDS) is a well-established organosulfur compound utilized as an anti-wear (AW) and extreme-pressure (EP) additive in lubricating oils. Its primary function is to protect metal surfaces from wear and seizure under high-load, boundary lubrication conditions. The effectiveness of DBDS, however, is not solely dependent on its intrinsic chemical properties but is also significantly influenced by the base oil in which it is dissolved. This guide provides a comparative analysis of the performance of this compound in two common types of lubricant base stocks: synthetic Polyalphaolefin (PAO) and conventional mineral oil.

While direct, head-to-head comparative studies are limited in published literature, this analysis synthesizes available data on the properties of these base oils and the established mechanism of DBDS to provide a comprehensive performance overview for researchers and formulation scientists.

Mechanism of Action

Under the high temperature and pressure conditions generated at the contact points between moving metal surfaces, the disulfide bond (S-S) in the DBDS molecule undergoes scission.[1] This thermal decomposition releases reactive sulfur species that chemically interact with the iron on the metal surface. The reaction forms a sacrificial, low-shear-strength tribofilm, primarily composed of iron sulfides. This protective layer prevents direct metal-to-metal contact, reducing friction, adhesion, and catastrophic wear.[1][2]

cluster_conditions Boundary Lubrication Conditions cluster_process Chemical Reaction cluster_outcome Result High_Temp High Temperature High_Pressure High Pressure Decomposition Thermal Decomposition (S-S Bond Scission) DBDS This compound (DBDS) in Base Oil DBDS->Decomposition Metal_Surface Iron (Fe) Surface Reactive_Sulfur Reactive Sulfur Species Decomposition->Reactive_Sulfur Reaction Tribochemical Reaction Reactive_Sulfur->Reaction Metal_Surface->Reaction Tribofilm Iron Sulfide (FeS) Tribofilm Formation Reaction->Tribofilm Protection Reduced Friction & Wear Tribofilm->Protection

Caption: Mechanism of action for this compound (DBDS) under boundary lubrication.

Key Differences in Base Oil Properties

The physicochemical properties of the base oil play a critical role in the overall performance of the formulated lubricant. Synthetic PAOs and mineral oils exhibit fundamental differences that affect additive function.

PropertyMineral OilSynthetic (PAO)Performance Implication for DBDS
Thermal Stability ModerateSuperiorPAO's higher stability reduces sludge and deposit formation but may require higher temperatures for DBDS activation.[3][4]
Oxidation Resistance ModerateExcellentPAO provides a longer lubricant life and less acidic byproduct formation, which could otherwise compete with DBDS at the metal surface.[3]
Viscosity Index (VI) Lower (~95–110)Higher (>140)PAO maintains viscosity more effectively over a wider temperature range, ensuring a more stable hydrodynamic film.[4]
Pressure-Viscosity Coefficient HigherLowerMineral oil's viscosity increases more under pressure, which can lead to higher localized stress and potentially enhance the wear-promoting action of some additives.[5][6]
Additive Solubility Generally GoodCan be lowerDBDS solubility can be lower in highly pure, non-polar PAOs, potentially requiring co-solvents or esters in the formulation.
Purity Contains aromatic and naphthenic compoundsVery high purity, primarily isoparaffinicImpurities in mineral oil can sometimes aid in additive solubility and film formation but also contribute to deposits.

Experimental Protocols for Performance Evaluation

The anti-wear and extreme-pressure properties of lubricants formulated with DBDS are typically evaluated using standardized bench tests. The four-ball tribometer is a common apparatus for these assessments.[7][8]

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant under non-extreme pressure conditions.

  • Apparatus: A four-ball tester, where a single steel ball is rotated against three stationary, lubricated steel balls.[9]

  • Procedure: A specified load (e.g., 40 kgf) is applied to the rotating ball at a constant speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for a fixed duration (e.g., 60 minutes).[8]

  • Measurement: After the test, the average diameter of the wear scars that have formed on the three stationary balls is measured in millimeters. A smaller wear scar diameter (WSD) indicates superior anti-wear performance.[9]

Four-Ball Extreme Pressure (EP) Test (ASTM D2783)

This test determines the load-carrying capacity of a lubricant.

  • Apparatus: The same four-ball tester is used.

  • Procedure: The test is run at a constant speed (e.g., 1760 rpm) while the load is increased in stages until the rotating ball welds to the stationary balls.[8]

  • Measurement: The key results are the Weld Load , which is the load at which seizure and welding occur, and the Load-Wear Index (LWI) , a calculated measure of the lubricant's ability to prevent wear at high loads. A higher Weld Load and LWI indicate better extreme-pressure performance.[7]

Start Start Prep Sample Preparation: Base Oil + DBDS + Other Additives Start->Prep Tribometer Four-Ball Tribometer Setup Prep->Tribometer Test_Selection Select Test Protocol Tribometer->Test_Selection AW_Test Anti-Wear Test (e.g., ASTM D4172) Test_Selection->AW_Test Anti-Wear EP_Test Extreme-Pressure Test (e.g., ASTM D2783) Test_Selection->EP_Test Extreme-Pressure Measure_AW Measure Wear Scar Diameter (WSD) AW_Test->Measure_AW Measure_EP Determine Weld Load & Load-Wear Index (LWI) EP_Test->Measure_EP Analysis Data Analysis & Comparison Measure_AW->Analysis Measure_EP->Analysis End End Analysis->End

Caption: General experimental workflow for evaluating lubricant performance.

Comparative Performance Analysis

Based on the fundamental differences in base stocks, the performance of DBDS is expected to vary between mineral and synthetic oil formulations. The following table provides an illustrative summary of these expected differences.

Performance MetricDBDS in Mineral OilDBDS in Synthetic (PAO)Rationale
Anti-Wear (WSD) GoodExcellent PAO's superior viscosity index and lower volatility provide a more stable lubricant film, complementing the DBDS tribofilm. PAO's lower pressure-viscosity coefficient reduces contact severity.[5][6]
Extreme-Pressure (Weld Load) GoodExcellent The high thermal stability of PAO ensures the bulk oil does not degrade at the high temperatures preceding seizure, allowing the DBDS to form its protective film more effectively.
Oxidative/Thermal Stability Fair to GoodExcellent PAO base stocks are inherently more resistant to oxidation and thermal breakdown, leading to longer oil life, less sludge, and more consistent performance.[3][4]
Low-Temperature Performance FairExcellent PAO has a much lower pour point, ensuring better fluidity and protection during cold starts, where wear can be significant.[3]
Corrosion Control GoodGood to Excellent The high purity of PAO and its resistance to forming acidic degradation products can lead to better corrosion protection.[3]

Conclusion

Both mineral and synthetic (PAO) base oils can be formulated with this compound to achieve effective anti-wear and extreme-pressure performance. However, the inherent advantages of synthetic PAO base stocks—namely superior thermal and oxidative stability, a higher viscosity index, and a lower pour point—suggest that they provide a more robust and durable platform for DBDS.[3][4][10]

A formulation with DBDS in PAO is likely to offer better protection over a wider range of operating temperatures, exhibit a longer service life, and contribute to cleaner operation with less deposit formation. While mineral oil formulations provide a cost-effective solution for moderate applications, the superior performance characteristics of PAO-based lubricants make them better suited for demanding, high-performance applications where equipment reliability and longevity are critical. The choice of base oil is therefore a crucial consideration that must be aligned with the target application's specific operational demands.

References

Evaluating the vulcanization efficiency of Dibenzyl Disulfide against other accelerators.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vulcanization efficiency of Dibenzyl Disulfide (DBDS) against other commonly used rubber accelerators. The information presented herein is supported by experimental data drawn from scientific literature to assist researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a disulfide-type vulcanization accelerator that can also function as a sulfur donor. While not as commonly utilized as a primary accelerator compared to sulfenamides or thiazoles, it and its derivatives, such as dibenzyldithiocarbamate, have demonstrated potential in enhancing vulcanization efficiency, particularly when used in synergy with other accelerators. These dibenzyl-based accelerators can contribute to a reduction in optimal cure times and an increase in the crosslink density of the vulcanizate. This guide will delve into the quantitative performance of this compound in comparison to other widely used accelerators, detail the experimental protocols for evaluation, and visualize the underlying chemical pathways.

Comparative Performance of Vulcanization Accelerators

The efficiency of a vulcanization accelerator is primarily determined by its influence on scorch time (the premature initiation of vulcanization), cure time (the time to reach optimal vulcanization), and the resulting crosslink density of the rubber network. The following table summarizes the performance of this compound in relation to other common accelerators.

Note: The following data is a synthesis from multiple sources. Direct comparison can be influenced by the specific rubber compound, filler type, and experimental conditions.

Accelerator ClassSpecific AcceleratorScorch Time (ts2)Optimum Cure Time (t90)Crosslink DensityKey Characteristics
Disulfide This compound (DBDS) Moderate Moderate to Fast Good Can act as a sulfur donor; shows synergistic effects with other accelerators.
Sulfenamide (B3320178)N-cyclohexyl-2-benzothiazole sulfenamide (CBS)LongFastHighDelayed action provides good processing safety.[1]
SulfenamideN-tert-butyl-2-benzothiazole sulfenamide (TBBS)Longer than CBSFastHighOffers even better scorch safety than CBS.
ThiuramTetramethylthiuram disulfide (TMTD)Very ShortVery FastVery HighUltra-accelerator, can be used as a primary accelerator or sulfur donor.[2][3]
Thiazole2-Mercaptobenzothiazole (MBT)ShortFastModerateFast-curing, often used in combination with other accelerators.[2]
ThiazoleDibenzothiazole disulfide (MBTS)ModerateModerate to FastModerateGood processing safety, often used as a primary accelerator.
Guanidine1,3-Diphenylguanidine (DPG)Very ShortSlow (when used alone)Low (when used alone)Typically used as a secondary accelerator to activate thiazoles and sulfenamides.[4]

Experimental Protocols

The evaluation of vulcanization efficiency relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Cure Characteristics

Apparatus: Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).

Procedure:

  • A sample of the uncured rubber compound is placed in the temperature-controlled cavity of the rheometer.

  • The cavity is closed, and the sample is subjected to a small, oscillating rotational shear.

  • The torque required to oscillate the die is continuously measured over time at a constant temperature.

  • The increase in torque is proportional to the increase in the crosslink density of the rubber.

  • From the resulting cure curve, the following parameters are determined:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound, which correlates with crosslink density.

    • Scorch Time (ts2): The time taken for the torque to rise by two units above the minimum torque, representing the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the point of optimal cure.

Measurement of Crosslink Density

The crosslink density of a vulcanized rubber sample can be determined using the equilibrium swelling method.

Procedure:

  • A vulcanized rubber sample of known weight is immersed in a suitable solvent (e.g., toluene (B28343) for natural rubber) at a constant temperature.

  • The sample is allowed to swell until it reaches equilibrium, at which point it is removed, and the swollen weight is recorded.

  • The solvent is then removed from the sample by drying, and the final dry weight is measured.

  • The volume fraction of rubber in the swollen gel is calculated.

  • The crosslink density is then calculated using the Flory-Rehner equation, which relates the solvent-polymer interaction parameter and the molar volume of the solvent to the degree of swelling.

Visualization of Vulcanization Pathways

The following diagrams illustrate the general experimental workflow for evaluating vulcanization efficiency and the proposed chemical pathways involved in sulfur vulcanization accelerated by this compound.

G cluster_0 Compound Preparation cluster_1 Cure Characteristics Analysis cluster_2 Physical Property Testing Rubber Rubber Mixing Mixing Rubber->Mixing Polymer MDR_ODR MDR_ODR Mixing->MDR_ODR Uncured Compound DBDS DBDS DBDS->Mixing Accelerator Other_Accelerators Other_Accelerators Other_Accelerators->Mixing e.g., CBS, TMTD Activators Activators Activators->Mixing ZnO, Stearic Acid Sulfur Sulfur Sulfur->Mixing Cure_Curve Cure_Curve MDR_ODR->Cure_Curve Torque vs. Time Vulcanized_Sheet Vulcanized_Sheet MDR_ODR->Vulcanized_Sheet Cured Sample Scorch_Time Scorch_Time Cure_Curve->Scorch_Time Cure_Time Cure_Time Cure_Curve->Cure_Time Torque_Values Torque_Values Cure_Curve->Torque_Values Conclusion Conclusion Scorch_Time->Conclusion Cure_Time->Conclusion Swelling_Test Swelling_Test Vulcanized_Sheet->Swelling_Test Crosslink Density Tensile_Test Tensile_Test Vulcanized_Sheet->Tensile_Test Mechanical Properties Crosslink_Density Crosslink_Density Crosslink_Density->Conclusion

Fig. 1: Experimental workflow for evaluating vulcanization efficiency.

G cluster_0 Activation Phase cluster_1 Formation of Active Sulfurating Agent cluster_2 Crosslinking Phase DBDS This compound (C₆H₅CH₂-S-S-CH₂C₆H₅) Benzyl_Radicals 2 C₆H₅CH₂-S• DBDS->Benzyl_Radicals Homolytic Cleavage Heat Heat Heat->DBDS Sulfur_Ring_Opening Sulfur_Ring_Opening Benzyl_Radicals->Sulfur_Ring_Opening Active_Sulfurating_Agent C₆H₅CH₂-Sₓ• Sulfur_Ring_Opening->Active_Sulfurating_Agent Reaction Sulfur_S8 Sulfur (S₈) Sulfur_S8->Sulfur_Ring_Opening Rubber_Interaction Rubber_Interaction Active_Sulfurating_Agent->Rubber_Interaction Pendant_Group Rubber-Sₓ-CH₂C₆H₅ Rubber_Interaction->Pendant_Group Hydrogen Abstraction Rubber_Chain_1 Rubber Polymer Chain (RH) Rubber_Chain_1->Rubber_Interaction Crosslink_Formation Crosslink_Formation Pendant_Group->Crosslink_Formation Vulcanized_Rubber Vulcanized Rubber (Rubber-Sₓ-Rubber) Crosslink_Formation->Vulcanized_Rubber Combination or further reaction Rubber_Chain_2 Another Rubber Polymer Chain (RH) Rubber_Chain_2->Crosslink_Formation

Fig. 2: Proposed vulcanization mechanism with this compound.

Conclusion

This compound presents itself as a viable, though less conventional, accelerator for sulfur vulcanization. Its performance is characterized by moderate scorch and cure times and the ability to achieve good crosslink density. A key advantage lies in its potential synergistic effects when combined with other accelerators, such as sulfenamides, which can lead to an overall improvement in vulcanization efficiency. Furthermore, its role as a sulfur donor can be beneficial in specific formulations. For researchers and professionals in rubber compounding, the consideration of this compound, particularly in combination with other accelerators, could offer a pathway to optimize curing characteristics and enhance the final properties of vulcanized rubber products. Further experimental investigation is recommended to determine the optimal dosage and combination of this compound for specific elastomer systems and performance requirements.

References

A Comparative Analysis of the Antioxidant Properties of Dibenzyl Disulfide and Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant properties of Dibenzyl Disulfide against commonly used commercial antioxidants. The following sections detail the comparative antioxidant activities, in-depth experimental protocols for the assays cited, and relevant antioxidant signaling pathways.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is a measure of its ability to inhibit the oxidation of other molecules. This is commonly evaluated through various in vitro assays that measure the scavenging of free radicals or the reduction of oxidant species. The following tables summarize the available quantitative data for this compound and a selection of commercial antioxidants.

Note on Data Availability: Comprehensive quantitative data for this compound from standardized antioxidant assays is limited in publicly available literature. The data presented here is based on a study that utilized the Cupric Reducing Antioxidant Capacity (CUPRAC) assay. For a complete comparative assessment, further experimental validation of this compound across a broader range of antioxidant assays is recommended.

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) Values

CompoundAssayTEAC ValueReference
This compound CUPRAC1.06[1]
Trolox (Standard)CUPRAC1.00[1]
BHT (Butylated Hydroxytoluene)Not Widely Reported-
BHA (Butylated Hydroxyanisole)Not Widely Reported-
Ascorbic Acid (Vitamin C)ABTSVaries[2]
α-Tocopherol (Vitamin E)FRAP2.00[3]

Table 2: IC50 Values for DPPH Radical Scavenging Activity

IC50 represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 Value (µg/mL)Reference
This compound Data Not Available
BHT (Butylated Hydroxytoluene)~36 - 202.35[4][5]
BHA (Butylated Hydroxyanisole)~112.05[5]
Ascorbic Acid (Vitamin C)~6.1 - 10.89[6][7]
Trolox~3.8 - 4.0[8]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

FRAP values are expressed as mmol Fe(II) equivalents per gram of antioxidant.

CompoundFRAP Value (mmol Fe2+/g)Reference
This compound Data Not Available
BHT (Butylated Hydroxytoluene)Data Not Available
BHA (Butylated Hydroxyanisole)Data Not Available
Ascorbic Acid (Vitamin C)Varies[9]
TroloxVaries[10]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Values

ORAC values are expressed as µmol of Trolox Equivalents (TE) per gram.

CompoundORAC Value (µmol TE/g)Reference
This compound Data Not Available
BHT (Butylated Hydroxytoluene)Data Not Available
BHA (Butylated Hydroxyanisole)Data Not Available
Ascorbic Acid (Vitamin C)~128 - 133[11]
Vitamin E~580 - 585[11]
TroloxStandard[12]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of concentrations of the test compound (this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox) in methanol.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test and standard solutions.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

    • A control sample containing 1.0 mL of methanol and 1.0 mL of DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with samples DPPH->Mix Samples Prepare serial dilutions of Test Compounds Samples->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_reagent Generate ABTS•+ stock solution Dilute_ABTS Dilute ABTS•+ to working solution ABTS_reagent->Dilute_ABTS Mix_samples Mix ABTS•+ solution with test compounds Dilute_ABTS->Mix_samples Incubate_reaction Incubate for 6 min at room temperature Mix_samples->Incubate_reaction Measure_abs Measure Absorbance at 734 nm Incubate_reaction->Measure_abs Calculate_TEAC Calculate TEAC Measure_abs->Calculate_TEAC FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP reagent Warm_reagent Warm reagent to 37°C FRAP_reagent->Warm_reagent Mix_reagent Mix FRAP reagent with sample Warm_reagent->Mix_reagent Incubate_mix Incubate for 4 min Mix_reagent->Incubate_mix Measure_absorbance Measure Absorbance at 593 nm Incubate_mix->Measure_absorbance Calculate_FRAP Calculate FRAP value Measure_absorbance->Calculate_FRAP ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Fluorescein and AAPH solutions Mix_reagents Mix sample and Fluorescein in plate Reagents->Mix_reagents Pre_incubate Pre-incubate at 37°C Mix_reagents->Pre_incubate Add_AAPH Add AAPH to initiate reaction Pre_incubate->Add_AAPH Monitor_fluorescence Monitor fluorescence decay Add_AAPH->Monitor_fluorescence Calculate_AUC Calculate AUC and ORAC value Monitor_fluorescence->Calculate_AUC Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Inactivates Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free IκBα Degradation & NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes

References

Cross-validation of different analytical methods for Dibenzyl Disulfide quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dibenzyl Disulfide (DBDS) is critical, particularly in contexts such as monitoring its presence as a corrosive agent in transformer oils or as a potential impurity. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive cross-validation of common analytical techniques used for the quantification of DBDS, presenting supporting experimental data and detailed protocols.

Overview of Analytical Techniques

Several analytical methods have been established for the determination of DBDS, with the most prevalent being High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors. Raman Spectroscopy is also an emerging technique for this application.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For DBDS analysis, it is often coupled with an Ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated based on the compound's boiling point and interaction with a stationary phase. The separated components are then detected and identified by a mass spectrometer, which provides information about the mass-to-charge ratio of the ionized molecules.

  • Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD): This highly selective technique is specifically designed for the detection of sulfur-containing compounds. After separation by GC, the analytes are combusted, and the resulting sulfur monoxide (SO) reacts with ozone to produce light, which is detected.

  • Raman Spectroscopy: This spectroscopic technique relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of a molecule. It has the advantage of being non-destructive and requiring minimal sample preparation.

Comparative Analysis of Method Performance

The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the different techniques used in DBDS quantification.

ParameterHPLC-UVGC-MSGC-SCDRaman Spectroscopy
Linearity Range 0 - 600 mg/kg[1]5 - 600 mg/kg0.1 - 100 mg/kgNot explicitly stated
Correlation Coefficient (r²) > 0.999[1]Not explicitly stated> 0.99Not explicitly stated
Accuracy (Recovery) 95.0% - 112%[1]85.6% - 100.6%Not explicitly statedNot explicitly stated
Precision (RSD) < 2.3%[1]< 0.72%Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 6.9 - 7.1 µg/kg[1]~0.1 mg/kg (with SPE)~0.1 mg/kg7.98 mg/kg[2][3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of DBDS in various matrices.

1. Sample Preparation (Liquid-Liquid Microextraction) [1]

  • Take a known volume or weight of the sample (e.g., transformer oil).

  • Perform vortex-assisted liquid-liquid microextraction using acetonitrile (B52724) as the extraction solvent.

  • Separate the acetonitrile phase for analysis.

2. Instrumental Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 90% methanol (B129727) in water or 100% hexane.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for DBDS quantification, especially in complex matrices.

1. Sample Preparation (with Solid Phase Extraction) [3]

  • Dissolve a weighed amount of the oil sample in a suitable solvent (e.g., isooctane).

  • For trace analysis, perform Solid Phase Extraction (SPE) using an active alumina (B75360) adsorbent to concentrate the analyte and remove interfering substances.

  • Elute the DBDS from the SPE cartridge and bring it to a final volume for injection.

  • An internal standard, such as Diphenyl Disulfide (DPDS), can be added to improve quantification accuracy.

2. Instrumental Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Column: A non-polar capillary column (e.g., SH-5, 30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Temperature Program: 90°C, ramped at 10°C/min to 275°C (hold for 20 min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD)

This method is highly specific for sulfur compounds and provides excellent sensitivity.

1. Sample Preparation

  • Dissolve a known weight of the sample in a suitable solvent (e.g., isooctane).

  • Add an internal standard (e.g., Diphenyl Disulfide) for improved accuracy.

2. Instrumental Conditions [4]

  • Instrument: Gas Chromatograph with a Sulfur Chemiluminescence Detector.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Column: SH-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Temperature Program: 90°C, ramped at 10°C/min to 275°C (hold for 20 min).

  • Detector Gases: Hydrogen, Nitrogen, Oxygen, Ozone.

Visualization of Workflows

To aid in the understanding of the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase define_objectives Define Objectives select_methods Select Methods for Comparison define_objectives->select_methods Based on analyte & matrix protocol_dev Develop/Adapt Protocols select_methods->protocol_dev sample_prep Prepare Samples & Standards protocol_dev->sample_prep data_acq Data Acquisition sample_prep->data_acq data_analysis Statistical Analysis of Results data_acq->data_analysis performance_comp Compare Performance Metrics data_analysis->performance_comp Linearity, Accuracy, Precision, etc. report_gen Generate Report performance_comp->report_gen Summarize findings report_gen->define_objectives Feedback for future studies

Workflow for Analytical Method Cross-Validation

Method_Selection_Logic start Start: Need to Quantify DBDS matrix_complexity Assess Matrix Complexity start->matrix_complexity sensitivity_req Define Sensitivity Requirements matrix_complexity->sensitivity_req Simple/Complex raman Raman Spectroscopy matrix_complexity->raman Minimal Sample Prep Desired selectivity_req Need for Sulfur Specificity? sensitivity_req->selectivity_req High/Low hplc HPLC-UV sensitivity_req->hplc Moderate gcms GC-MS sensitivity_req->gcms High selectivity_req->hplc No gcscd GC-SCD selectivity_req->gcscd Yes end Final Method Selection hplc->end gcms->end gcscd->end raman->end

Logic for Selecting a DBDS Quantification Method

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method suitable for routine quality control where moderate sensitivity is sufficient.

  • GC-MS provides higher sensitivity and structural confirmation, making it ideal for complex matrices and trace-level detection.

  • GC-SCD offers unparalleled selectivity for sulfur compounds, which is advantageous when analyzing samples with high hydrocarbon content to avoid interferences.

  • Raman Spectroscopy shows promise as a rapid and non-destructive technique, although further validation is needed to establish its quantitative performance on par with chromatographic methods.

By comparing the performance data and understanding the experimental protocols, researchers can make an informed decision on the most appropriate method for their specific application, ensuring the generation of accurate and defensible results.

References

Dibenzyl Disulfide: A Comparative Analysis of In-Silico and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical and pharmacokinetic properties of a compound is paramount. This guide provides a comprehensive comparison of in-silico (computationally predicted) and experimental data for Dibenzyl Disulfide (CAS 150-60-7), a compound with known biological activities, including antioxidant and enzyme inhibitory effects.

This document summarizes key properties in clearly structured tables, details the experimental protocols for crucial measurements, and provides a visual representation of its mechanism of action as a Cytochrome P450 1A1 inhibitor.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available in-silico and experimental data for the key physicochemical properties of this compound.

PropertyIn-Silico (Predicted) ValueExperimental Value
Molecular Weight 246.4 g/mol [1]-
Melting Point -69-72 °C[2][3]
Boiling Point ->270 °C (decomposition)[2]
Water Solubility -4.35 (LogS)Insoluble in water[1][2]
Lipophilicity (XLogP3) 3.9[1]-
Appearance -Pale yellow leafy or small leafy crystals[2]
Odor -Powerful, burnt-caramel odor; irritating when concentrated[2]

ADMET Profile: In-Silico Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-like potential of a compound. The following table presents the in-silico ADMET predictions for this compound obtained from the pkCSM web server.

ADMET PropertyPredicted ValueInterpretation
Water Solubility (logS) -4.350Poorly soluble
Caco-2 Permeability (log Papp) 1.021High permeability
Intestinal Absorption (Human) 93.55%Well absorbed
Skin Permeability (log Kp) -2.63 cm/sLow skin permeability
P-glycoprotein I Inhibitor YesPotential to inhibit P-glycoprotein I, affecting drug efflux
P-glycoprotein II Inhibitor YesPotential to inhibit P-glycoprotein II, affecting drug efflux
CYP1A2 Inhibitor NoUnlikely to inhibit CYP1A2
CYP2C19 Inhibitor NoUnlikely to inhibit CYP2C19
CYP2C9 Inhibitor NoUnlikely to inhibit CYP2C9
CYP2D6 Inhibitor NoUnlikely to inhibit CYP2D6
CYP3A4 Inhibitor NoUnlikely to inhibit CYP3A4
AMES Toxicity NoNon-mutagenic in the Ames test
Hepatotoxicity NoUnlikely to cause liver damage

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental data. Below are the standard protocols for determining the melting point and solubility of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.

Solubility Determination (Shake-Flask Method for Poorly Soluble Compounds)

The shake-flask method is a standard procedure to determine the equilibrium solubility of a compound.

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/L or µg/mL).

Mechanism of Action: CYP1A1 Inhibition

This compound has been identified as a competitive inhibitor of Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various xenobiotics, including pro-carcinogens. The following diagram illustrates the competitive inhibition mechanism.

CYP1A1_Inhibition cluster_binding CYP1A1 Active Site cluster_molecules Molecules Enzyme CYP1A1 (Enzyme) Product Metabolite (Product) Enzyme->Product Metabolizes NoReaction No Reaction Enzyme->NoReaction Inhibited Substrate Substrate (e.g., Pro-carcinogen) Substrate->Enzyme Binds to active site Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitively binds to active site

Caption: Competitive inhibition of CYP1A1 by this compound.

Conclusion

This guide highlights the comparison between in-silico and experimental data for this compound. While in-silico predictions provide valuable and rapid insights into the ADMET profile of a compound, experimental data for fundamental physicochemical properties like melting point and solubility remain the gold standard for accuracy. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating a more informed assessment of this compound's potential.

References

A Comparative Guide to the Thermal Stability of Dibenzyl Disulfide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of Dibenzyl Disulfide (DBDS) and its derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the thermal stability of these compounds is crucial for their application in various fields, including materials science and pharmaceuticals, where they may be subjected to a range of temperature conditions during processing, storage, and application.

Executive Summary

This compound and its derivatives are organic compounds characterized by a disulfide bond connecting two benzyl (B1604629) groups. The thermal stability of these molecules is significantly influenced by the nature of substituents on the aromatic rings. This guide summarizes the available thermal analysis data, outlines a general experimental protocol for TGA/DSC analysis, and presents a logical workflow for such investigations. While comprehensive, directly comparative TGA/DSC data for a full series of DBDS derivatives is limited in publicly available literature, this guide synthesizes existing information to provide insights into their thermal behavior.

Comparative Thermal Data

The following table summarizes the available thermal properties of this compound and a representative derivative. It is important to note that the thermal decomposition of this compound is often studied in the context of its role as a corrosive agent in industrial applications, such as transformer oils, where it can decompose at elevated temperatures.[1][2] The decomposition process is understood to involve the cleavage of the disulfide linkage.[2]

Compound NameStructureMelting Point (°C)Key Thermal Events (from TGA/DSC)
This compound C₁₄H₁₄S₂71 - 72Decomposition occurs at elevated temperatures, with degradation reported at temperatures as low as 80-110°C in the presence of other materials like copper.[2] Specific onset of decomposition from TGA in an inert atmosphere is not readily available in the literature.
4,4'-Dinitrodiphenyl Disulfide C₁₂H₈N₂O₄S₂181.0 - 186.0This compound, a derivative of diphenyl disulfide with strong electron-withdrawing nitro groups, is expected to have different thermal stability compared to DBDS. Detailed TGA/DSC studies would be required to determine its precise decomposition profile.

Note on Derivatives: The introduction of substituents onto the benzyl rings of this compound is expected to alter its thermal stability.

  • Electron-donating groups (e.g., methyl, methoxy) are generally expected to slightly decrease the thermal stability by increasing the electron density on the sulfur atoms, potentially weakening the S-S or C-S bonds.

  • Electron-withdrawing groups (e.g., nitro) are anticipated to have a more complex effect. While they can destabilize the aromatic ring, they may also influence the disulfide bond's stability differently. A comprehensive experimental study is necessary to elucidate these structure-property relationships definitively.

Experimental Protocols for TGA/DSC Analysis

The following is a detailed methodology for conducting a comparative thermal analysis of this compound and its derivatives.

Instrumentation
  • Thermogravimetric Analyzer (TGA): Capable of measuring mass changes as a function of temperature in a controlled atmosphere.

  • Differential Scanning Calorimeter (DSC): To measure heat flow into or out of a sample as a function of temperature or time.

Sample Preparation
  • Ensure samples are of high purity to avoid interference from impurities.

  • Samples should be in a powdered or finely divided form to ensure uniform heat distribution.

  • Accurately weigh 5-10 mg of the sample into a standard aluminum or ceramic TGA/DSC pan.

TGA Experimental Conditions
  • Atmosphere: A dry, inert atmosphere of nitrogen or argon is crucial to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a constant rate, typically 10°C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 500-600°C).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of mass loss (Tmax) from the derivative of the TGA curve (DTG).

    • Note the percentage of residual mass at the end of the experiment.

DSC Experimental Conditions
  • Atmosphere: Use an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 0°C or 25°C).

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its melting point and decomposition range.

    • A cooling and second heating cycle may be performed to investigate glass transitions or other thermal events.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

    • Identify any other endothermic or exothermic events, such as crystallization or decomposition.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of this compound and its derivatives.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of DBDS & Derivatives characterization Structural & Purity Verification (NMR, MS) synthesis->characterization tga_analysis TGA Analysis (Inert Atmosphere, 10°C/min) characterization->tga_analysis dsc_analysis DSC Analysis (Inert Atmosphere, 10°C/min) characterization->dsc_analysis tga_data Determine: - T-onset - T-max - Residual Mass tga_analysis->tga_data dsc_data Determine: - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) dsc_analysis->dsc_data comparison Comparative Analysis of Thermal Stability tga_data->comparison dsc_data->comparison

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds, a diverse class of molecules characterized by the presence of carbon-sulfur bonds, have garnered significant scientific interest for their broad spectrum of biological activities. Among these, Dibenzyl Disulfide, a naturally occurring compound found in plants such as Petiveria alliacea, has been noted for its biocidal properties.[1][2][3] This guide provides a comparative study of the biocidal activity of this compound and related aliphatic and aromatic disulfides, supported by available experimental data. The content aims to offer an objective comparison of their performance, detailed experimental methodologies, and insights into their mechanisms of action to aid in future research and drug development.

Data Presentation: Comparative Biocidal Activity

Table 1: Antibacterial Activity of this compound-Containing Extracts and Related Disulfides

Compound/ExtractTarget OrganismActivity TypeResult
Petiveria alliacea Ethanol Leaf ExtractStaphylococcus aureusMIC3.125 µg/mL
Petiveria alliacea Ethanol Leaf ExtractEscherichia coliMIC3.125 µg/mL
Diallyl Disulfide (DADS)Staphylococcus aureusInhibition Zone15.9 mm
Diallyl Disulfide (DADS)Escherichia coliInhibition Zone11.4 mm
Dipropyl Disulfide (DPDS)Staphylococcus aureusInhibition ZoneNo Activity
Dipropyl Disulfide (DPDS)Escherichia coliInhibition ZoneNo Activity
para-Nitrophenyl Alkyl DisulfidesStaphylococcus aureusMIC2-64 µg/mL

Table 2: Antifungal Activity of this compound-Containing Extracts and Related Disulfides

Compound/ExtractTarget OrganismActivity TypeResult
Petiveria alliacea Ethanol Leaf ExtractCandida albicansMIC>50 mg/mL (Blended Extract)
Petiveria alliacea Cold Hexane & Ethanol Leaf ExtractsRhizopus sp.MIC3.125 µg/mL
Petiveria alliacea Cold Hexane & Ethanol Leaf ExtractsAspergillus nigerMIC3.125 µg/mL
Diallyl Disulfide (DADS)Candida albicansMIC2.5 mg/mL

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of biocidal activity of organosulfur compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism (Staphylococcus aureus, Escherichia coli, or Candida albicans) is grown on an appropriate agar (B569324) medium.

  • Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The microbial suspension is then diluted in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate growth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • The final volume in each well is typically 200 µL.

  • Positive (microorganism and broth without compound) and negative (broth only) controls are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

1. Preparation of Agar Plates and Inoculum:

  • A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes.

  • A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

2. Application of Antimicrobial Agent:

  • Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the test compound.

  • The disks are placed onto the surface of the inoculated agar plates.

3. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[4][5][6][7][8]

Mechanism of Action and Signaling Pathways

The biocidal activity of organosulfur compounds, including disulfides, is generally attributed to their ability to interact with cellular components, leading to the disruption of essential biological processes.

Proposed General Mechanism of Action

The primary proposed mechanism involves the chemical reactivity of the disulfide bond. These compounds can undergo thiol-disulfide exchange reactions with free sulfhydryl groups (-SH) present in proteins, particularly cysteine residues.[9] This interaction can lead to the formation of mixed disulfides, altering the structure and function of critical enzymes and proteins involved in various metabolic pathways, ultimately leading to cell death.[9] Additionally, some organosulfur compounds are known to disrupt the integrity of the bacterial cell membrane, causing leakage of intracellular components.[10][11]

general_mechanism Organosulfur_Compound Organosulfur Compound (e.g., this compound) Cell_Membrane Bacterial/Fungal Cell Membrane Organosulfur_Compound->Cell_Membrane Interaction Thiol_Proteins Thiol-Containing Proteins (Enzymes) Organosulfur_Compound->Thiol_Proteins Thiol-Disulfide Exchange Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Inactivation Protein Inactivation Thiol_Proteins->Inactivation Cell_Death Cell Death Disruption->Cell_Death Inactivation->Cell_Death

Caption: Generalized mechanism of biocidal action for organosulfur compounds.

Involvement of Signaling Pathways

Research on related compounds, such as Dibenzyl Trisulfide, suggests an influence on specific cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), has been identified as a target.[12] The MAPK pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By modulating this pathway, organosulfur compounds can potentially induce cell cycle arrest and programmed cell death in target organisms.

signaling_pathway cluster_0 Cellular Response Disulfide_Compound Dibenzyl Trisulfide (Related Compound) MAPK_Pathway MAPK/ERK Pathway Disulfide_Compound->MAPK_Pathway Modulates Cell_Processes Regulation of Cellular Processes MAPK_Pathway->Cell_Processes Biocidal_Effect Biocidal Effect (e.g., Apoptosis) Cell_Processes->Biocidal_Effect experimental_workflow cluster_workflow Biocidal Activity Assessment Workflow Start Compound Synthesis & Characterization Screening Initial Screening (e.g., Disk Diffusion) Start->Screening MIC Quantitative Analysis (MIC Determination) Screening->MIC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Assays) MIC->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling End Lead Compound Identification Signaling->End

References

Validating the performance of Dibenzyl Disulfide in different elastomer matrices.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dibenzyl Disulfide's performance as a vulcanizing agent in various elastomer matrices against common alternatives. The information is supported by experimental data drawn from publicly available research.

Introduction to this compound in Elastomer Vulcanization

This compound (DBDS) is an organic disulfide compound utilized in the rubber industry primarily as a peptizer for natural rubber and as a vulcanizing agent, particularly in low-sulfur or sulfurless curing systems. Its chemical structure is C6H5CH2SSCH2C6H5.[1] In vulcanization, DBDS can decompose at curing temperatures to form benzyl (B1604629) radicals, which can then interact with the polymer chains to create crosslinks, enhancing the mechanical properties of the elastomer.

The performance of a vulcanizing agent is critical in determining the final properties of the rubber product, including its tensile strength, elasticity, hardness, and resistance to heat and aging. This guide will compare the effects of this compound with other common vulcanizing agents and accelerators across different elastomer types.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound and its alternatives in Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR). Data is compiled from various studies; refer to the experimental protocols for specific conditions.

Natural Rubber (NR)
Vulcanizing Agent/SystemTensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)Hardness (Shore A)Scorch Time (t_s2, min)Optimum Cure Time (t_90, min)
This compound (DBDS) Data not available in direct comparisonData not availableData not availableData not availableData not availableData not available
Sulfur (Conventional)~25>600~10~40-50VariableVariable
Peroxide (DCP)Lower than sulfurLower than sulfurHigher than sulfurHigher than sulfurShorterShorter
Phenolic Resin~28>500~12~50-60LongerLonger
TMTD (Sulfur Donor)HighModerateHighHighVery ShortVery Short
BPTD-MBTS SystemComparable to TMTD-MBTSComparable to TMTD-MBTSComparable to TMTD-MBTSComparable to TMTD-MBTSLonger than TMTD-MBTSLonger than TMTD-MBTS

Note: Direct comparative data for DBDS in NR was limited in the reviewed literature. The table provides a baseline with common vulcanization systems. The BPTD-MBTS system is presented as a safer alternative to TMTD, showing comparable mechanical properties with improved heat resistance.[2]

Styrene-Butadiene Rubber (SBR)
Vulcanizing Agent/SystemTensile Strength (MPa)Elongation at Break (%)Modulus at 100% (MPa)Crosslink Density (mol/cm³)Scorch Time (t_s2, min)Optimum Cure Time (t_90, min)
Dibenzyldithiocarbamate (B1202937) (related to DBDS) Higher than referenceLower than referenceHigher than referenceIncreasedReducedReduced
Sulfur/CBS/DPGBaselineBaselineBaselineBaselineBaselineBaseline
TMTDHighModerateHighHighShortFast

Note: A study on a dibenzyldithiocarbamate derivative, which is structurally related to this compound, in silica-filled SBR showed a synergistic effect when used with other accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS).[1][3] It effectively enhanced the vulcanization efficiency, leading to reduced optimal vulcanization time, increased crosslink density, and higher tensile strength compared to the reference SBR composites.[1][3]

Nitrile Butadiene Rubber (NBR)
Vulcanizing Agent/SystemTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Crosslink DensityScorch Time (t_s2, min)Optimum Cure Time (t_90, min)
This compound (DBDS) Data not available in direct comparisonData not availableData not availableData not availableData not availableData not available
Sulfur System13.1 - 21.2 (with CB)HighModerateLowerVariableVariable
Peroxide (DCP)Lower than sulfurLower than sulfurHigherSignificantly HigherShorterShorter
TMTD/TMTMGoodModerateHighHighVery FastVery Fast

Note: In NBR, thiuram accelerators like TMTD and TMTM provide a very fast cure, good tensile properties, and high crosslink density, which is reflected in its resistance to organic solvents and good aging characteristics.[4] Peroxide curing of NBR results in significantly higher crosslink density compared to sulfur curing, leading to higher stiffness but lower tensile strength and elongation at break.

Experimental Protocols

The data presented in this guide is based on standard testing methodologies for rubber compounds. The following are detailed descriptions of the key experiments.

Cure Characteristics (Rheometry)
  • Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.[5][6]

  • Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).

  • Procedure: A sample of the unvulcanized rubber compound is placed in a temperature-controlled die cavity. The lower die oscillates at a specified frequency and amplitude. The torque required to oscillate the die is measured as a function of time.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.

    • Scorch Time (t_s2): The time required for the torque to rise by 2 units above ML, indicating the onset of vulcanization. This is a measure of processing safety.

    • Optimum Cure Time (t_90): The time required to reach 90% of the maximum torque, indicating the time to achieve a near-optimal state of cure.

Mooney Scorch
  • Standard: ASTM D1646 - Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer).[7][8][9][10][11]

  • Apparatus: Mooney Viscometer.

  • Procedure: A rotor rotates within a heated, pressurized die cavity containing the rubber sample. The torque required to rotate the rotor is measured. For scorch time, the test is continued until the viscosity starts to increase, indicating the onset of vulcanization.

  • Key Parameter Measured:

    • Mooney Scorch Time (t5): The time for the Mooney viscosity to increase by 5 units above the minimum viscosity.

Tensile Properties
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.

  • Procedure: A dumbbell-shaped specimen is stretched at a constant rate until it breaks. The force and elongation are recorded throughout the test.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

Hardness
  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[12][13][14][15][16]

  • Apparatus: Durometer (e.g., Shore A or Shore D).

  • Procedure: An indenter of a specific shape is pressed into the rubber sample under a specified force. The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100.

Crosslink Density
  • Method: Equilibrium Swelling Method.

  • Procedure: A vulcanized rubber sample of known weight is immersed in a suitable solvent (e.g., toluene (B28343) for NR and SBR) at room temperature until equilibrium swelling is reached.[17] The swollen weight of the sample is then measured. The volume fraction of rubber in the swollen network is calculated and used in the Flory-Rehner equation to determine the crosslink density.[17]

Visualizations

Vulcanization Logical Workflow

VulcanizationWorkflow cluster_0 Compounding cluster_1 Processing cluster_2 Curing cluster_3 Testing & Analysis Elastomer Elastomer Mixing Mixing Elastomer->Mixing Vulcanizing_Agent This compound or Alternative Vulcanizing_Agent->Mixing Additives Activators, Fillers, etc. Additives->Mixing Shaping Shaping Mixing->Shaping Vulcanization Heating (Time & Temperature) Shaping->Vulcanization Cure_Characteristics Cure Characteristics (ASTM D2084) Vulcanization->Cure_Characteristics Mechanical_Properties Mechanical Properties (ASTM D412, D2240) Vulcanization->Mechanical_Properties Crosslink_Density Crosslink Density (Swelling) Vulcanization->Crosslink_Density

Caption: Workflow for elastomer vulcanization and performance validation.

Signaling Pathway of Accelerated Sulfur Vulcanization

SulfurVulcanization Sulfur Sulfur (S8) Complex Accelerator-Sulfur Complex Sulfur->Complex Accelerator Accelerator (e.g., Thiazoles, Sulfenamides) Accelerator->Complex Activator Activator (ZnO, Stearic Acid) Activator->Complex Polymer Elastomer (Polymer Chains) Complex->Polymer attacks Crosslink Crosslinked Network Polymer->Crosslink forms

Caption: Simplified pathway of accelerated sulfur vulcanization.

References

A Head-to-Head Comparison of Dibenzyl Disulfide and Dibenzyl Trisulfide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl Disulfide (DBDS) and Dibenzyl Trisulfide (DTS) are two organosulfur compounds found in the plant Petiveria alliacea, which has a long history of use in traditional medicine. While structurally similar, the difference in the number of sulfur atoms in their polysulfide chain significantly influences their biological activities. This guide provides a detailed, evidence-based comparison of DBDS and DTS, focusing on their anticancer, antioxidant, and anti-inflammatory properties to inform researchers and drug development professionals.

Anticancer Activity: A Clear Distinction in Potency

Current research overwhelmingly points to Dibenzyl Trisulfide (DTS) as the more potent anticancer agent of the two. Extensive studies have demonstrated its cytotoxic effects across a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. In contrast, there is a notable scarcity of data on the anticancer activity of this compound (DBDS), suggesting it is significantly less active or has not been a primary focus of research due to lower potency.

Comparative Cytotoxicity Data
CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
Dibenzyl Trisulfide (DTS) MDA-MB-231Triple-Negative Breast Cancer<10[1]
CRL-2335Triple-Negative Breast Cancer<10[1]
MDA-MB-157Triple-Negative Breast Cancer<10[2]
MDA-MB-468Triple-Negative Breast Cancer<10[2]
MDA-MB-436Triple-Negative Breast Cancer<10[2]
Small Lung Cancer CellsLung Cancer0.34 - 0.84[3]
Pancreatic Cancer CellsPancreatic Cancer0.34 - 0.84[3]
Breast Cancer CellsBreast Cancer0.34 - 0.84[3]
Prostate Cancer CellsProstate Cancer0.34 - 0.84[3]
This compound (DBDS) HCT-116Colon Cancer>100 (estimated based on related compounds)
MCF-7Breast Cancer>100 (estimated based on related compounds)

Note: Data for DBDS is limited. The values presented are estimations based on the general observation that disulfides are less potent than corresponding trisulfides in related organosulfur compound studies.

Mechanism of Anticancer Action

Dibenzyl Trisulfide (DTS): A Multi-Faceted Approach

DTS exerts its anticancer effects through several well-documented mechanisms:

  • Induction of Caspase-Independent Apoptosis: DTS has been shown to induce programmed cell death in cancer cells through a caspase-independent pathway. This involves the destabilization of the lysosomal membrane and the release of cathepsin B.[2]

  • Modulation of Pro-Apoptotic Genes: DTS upregulates the expression of pro-apoptotic genes such as BAK1 and LTA, which are associated with increased relapse-free survival in triple-negative breast cancer.[1][2]

  • Inhibition of Kinase Signaling Pathways: DTS is a known inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][5] By modulating this pathway, DTS can interfere with cancer cell proliferation and survival. It has also been identified as a highly selective and isoform-specific inhibitor of the RSK1 kinase.[3]

  • Cell Cycle Arrest: Studies on related organosulfur compounds like diallyl disulfide suggest that disulfides can induce cell cycle arrest, typically at the G2/M phase.[6][7] While not extensively documented for DBDS, this remains a potential mechanism.

Signaling Pathway of Dibenzyl Trisulfide (DTS) in Cancer Cells

DTS_Mechanism DTS Dibenzyl Trisulfide (DTS) Lysosome Lysosome DTS->Lysosome destabilizes MAPK_Pathway MAPK/ERK Pathway DTS->MAPK_Pathway inhibits RSK1 RSK1 Kinase DTS->RSK1 inhibits BAK1_LTA BAK1 & LTA Gene Expression DTS->BAK1_LTA upregulates CathepsinB Cathepsin B Release Lysosome->CathepsinB Apoptosis Caspase-Independent Apoptosis CathepsinB->Apoptosis Proliferation Cell Proliferation MAPK_Pathway->Proliferation promotes RSK1->Proliferation promotes BAK1_LTA->Apoptosis

DTS-mediated anticancer mechanisms.
This compound (DBDS): A Less Explored Mechanism

The precise mechanisms of anticancer action for DBDS are not well-defined due to the limited research. However, based on studies of analogous disulfides like diallyl disulfide (DADS), potential mechanisms could include:

  • Induction of Apoptosis: DADS has been shown to induce apoptosis through the activation of caspase-3 and the generation of reactive oxygen species (ROS).[8]

  • Cell Cycle Arrest: DADS can cause cell cycle arrest at the G2/M phase.[6]

  • Inhibition of NF-κB Signaling: DADS has been demonstrated to inhibit the NF-κB signaling pathway, which is crucial for inflammatory responses and cancer cell survival.[9][10][11]

Antioxidant and Anti-inflammatory Activity

Both disulfides and trisulfides are known to possess antioxidant and anti-inflammatory properties, though the extent of these activities can vary.

Antioxidant Capacity

Direct comparative data on the antioxidant capacity of DBDS and DTS using standard assays like DPPH, ABTS, or ORAC is scarce. However, studies on related organosulfur compounds suggest that the trisulfide linkage may contribute to greater antioxidant potential.

One study that investigated the antiradical activity of a series of synthetic organosulfur compounds, including this compound, found that it was able to react with electrochemically generated superoxide (B77818) anion radicals.

Anti-inflammatory Effects
  • Dibenzyl Trisulfide (DTS): DTS has been reported to have a cytokine switching mechanism, downregulating pro-inflammatory cytokines from the Th-1 pathway and upregulating anti-inflammatory cytokines from the Th-2 pathway.[5][12]

  • This compound (DBDS): While direct evidence for the anti-inflammatory activity of DBDS is limited, a study on diallyl disulfide (DADS) has shown it can significantly inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α and IL-1β by suppressing the NF-κB pathway.[13][14][15] Another study indicated that DBDS did not inhibit the enzyme lipoxygenase, suggesting a lack of a particular anti-inflammatory mechanism.

Experimental Protocols

Cytotoxicity Assay (MTT/Alamar Blue)

This protocol is a common method to assess the effect of a compound on cell viability.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells Treat Treat with DBDS/DTS Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Add_Reagent Add MTT or Alamar Blue Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure Measure Absorbance/ Fluorescence Incubate_Reagent->Measure Calculate Calculate Cell Viability & IC50 Measure->Calculate

General workflow for a cytotoxicity assay.
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DBDS or DTS (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or Alamar Blue reagent to each well.

  • Incubation: Incubate the plates for a few hours to allow for the conversion of the reagent by viable cells.

  • Measurement: Measure the absorbance (for MTT) or fluorescence (for Alamar Blue) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of DBDS or DTS for the selected time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

The available scientific evidence strongly indicates that Dibenzyl Trisulfide (DTS) is a significantly more potent and well-characterized anticancer agent than this compound (DBDS) . DTS demonstrates robust cytotoxic and pro-apoptotic activity against a variety of cancer cell lines through multiple signaling pathways. While DBDS may possess some biological activities, particularly in the realm of antioxidant and anti-inflammatory effects, these are less potent and far less studied than those of DTS. For researchers and drug development professionals, DTS represents a more promising lead compound for further investigation in oncology. Future studies directly comparing the biological activities of both compounds in a systematic manner are warranted to fully elucidate their structure-activity relationship and therapeutic potential.

References

Assessing the environmental impact of Dibenzyl Disulfide compared to alternative compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental impact of Dibenzyl Disulfide (DBDS) and its common alternatives reveals a complex landscape for researchers and industry professionals. While DBDS has seen use as an antioxidant and extreme pressure additive, concerns over its environmental persistence and aquatic toxicity have spurred the adoption of various substitutes. This guide provides a comparative assessment based on available experimental data, offering a clearer understanding of the environmental trade-offs associated with these compounds.

This compound (DBDS) is primarily utilized in industrial lubricants and as an antioxidant in transformer oils to prevent oxidative degradation. However, its potential for environmental persistence and adverse effects on aquatic ecosystems has led to the exploration of alternatives. Key substitutes include the phenolic antioxidant 2,6-di-tert-butyl-p-cresol (DBPC), also known as butylated hydroxytoluene (BHT), the aminic antioxidant N-phenyl-1-naphthylamine (PANA), and the broader shift towards entirely different fluid technologies such as natural and synthetic esters in transformer applications. Metal deactivators like Irgamet 39 are also used in conjunction with or as alternatives to sulfur-based corrosion inhibitors.

Quantitative Environmental Impact Assessment

To facilitate a direct comparison, the following tables summarize the available quantitative data on the environmental fate and ecotoxicity of DBDS and its primary alternatives. The data is primarily derived from studies following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

Table 1: Acute Aquatic Toxicity Data

CompoundTest OrganismEndpoint (Duration)Value (mg/L)Classification
This compound (DBDS) Data Not Available--Very toxic to aquatic life with long lasting effects
2,6-di-tert-butyl-p-cresol (BHT) Pimephales promelas (Fathead minnow)LC50 (96h)>0.57Very toxic to aquatic life
Daphnia magna (Water flea)EC50 (48h)0.48Very toxic to aquatic life
Desmodesmus subspicatus (Green algae)ErC50 (72h)>0.40Very toxic to aquatic life
N-phenyl-1-naphthylamine (PANA) Oncorhynchus mykiss (Rainbow trout)LC50 (96h)0.44Very toxic to aquatic life with long lasting effects
Daphnia magna (Water flea)EC50 (48h)0.30Very toxic to aquatic life with long lasting effects
Pseudokirchneriella subcapitata (Green algae)EC50 (72h)0.19Very toxic to aquatic life with long lasting effects
Natural Esters VariousLC50/EC50>1000Not classified as harmful to aquatic life
Synthetic Esters VariousLC50/EC50>100Not classified as harmful to aquatic life
Irgamet 39 Danio rerio (Zebrafish)LC50 (96h)1.2Very toxic to aquatic life with long lasting effects
Daphnia magna (Water flea)EC50 (48h)2.0Very toxic to aquatic life with long lasting effects
Pseudokirchneriella subcapitata (Green algae)EC50 (72h)1.4Very toxic to aquatic life with long lasting effects

Table 2: Terrestrial Ecotoxicity Data

CompoundTest OrganismEndpoint (Duration)Value (mg/kg soil dw)Classification
This compound (DBDS) Data Not Available--Data Not Available
2,6-di-tert-butyl-p-cresol (BHT) Eisenia fetida (Earthworm)LC50 (14d)>1000Not harmful
N-phenyl-1-naphthylamine (PANA) Data Not Available--Data Not Available
Natural Esters Eisenia fetida (Earthworm)NOEC (14d)1000Not classified as toxic for terrestrial organisms[1]
Various PlantsNOEC (14-21d)1000Not classified as toxic for terrestrial organisms[1]
Synthetic Esters Data Not Available--Data Not Available
Irgamet 39 Data Not Available--Data Not Available

Table 3: Biodegradability and Bioaccumulation Potential

CompoundBiodegradability (OECD 301)Bioaccumulation Potential (BCF)
This compound (DBDS) Not readily biodegradableData Not Available
2,6-di-tert-butyl-p-cresol (BHT) Not readily biodegradable (24% in 28d)230-2500 (High potential)
N-phenyl-1-naphthylamine (PANA) Not readily biodegradable (0% in 28d)427-2730 (High potential)[2]
Natural Esters Readily biodegradable (>60% in 28d)Low potential
Synthetic Esters Readily biodegradable (>60% in 28d)Low to moderate potential
Irgamet 39 Not readily biodegradableData Not Available

Experimental Protocols

The environmental data presented in this guide are predominantly based on internationally recognized OECD Guidelines for the Testing of Chemicals. These standardized methods ensure the reliability and comparability of results.

Aquatic Toxicity Testing:

  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[3][4][5][6]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.[7]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This guideline is used to determine the effects of a substance on the growth of freshwater microalgae, measuring the EC50 for growth inhibition over 72 hours.[8][9][10][11]

Terrestrial Toxicity Testing:

  • OECD 207: Earthworm, Acute Toxicity Test: This test evaluates the acute toxicity of a substance to earthworms, determining the LC50 over a 14-day exposure in artificial soil.[12][13][14]

  • OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test: This guideline assesses the effects of a substance on seedling emergence and early growth of various plant species.[15][16][17]

Biodegradability Testing:

  • OECD 301: Ready Biodegradability: This series of tests evaluates the potential for a substance to be rapidly biodegraded by microorganisms in an aerobic environment. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day window.[18][19]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for the toxicity of this compound are not well-documented in publicly available literature, the general mechanism for many organic pollutants involves disruption of cellular membranes, oxidative stress, and interference with enzymatic activities. For some alternatives, such as BHT, there is evidence of potential endocrine-disrupting effects, although the precise mechanisms are still under investigation.

Below are graphical representations of a generic experimental workflow for assessing aquatic toxicity and a conceptual diagram of a potential toxicity pathway.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestSubstance Test Substance ConcentrationSeries Prepare Concentration Series TestSubstance->ConcentrationSeries DilutionWater Dilution Water DilutionWater->ConcentrationSeries TestOrganisms Test Organisms ExposureChambers Introduce Organisms to Test Chambers TestOrganisms->ExposureChambers ConcentrationSeries->ExposureChambers ObserveMortality Observe Mortality/ Immobilization ExposureChambers->ObserveMortality RecordData Record Data at Intervals (24h, 48h, 72h, 96h) ObserveMortality->RecordData CalculateEndpoints Calculate LC50/EC50 RecordData->CalculateEndpoints

Diagram 1: Generalized workflow for aquatic toxicity testing.

Toxicity_Pathway Compound Environmental Contaminant (e.g., DBDS) Uptake Uptake by Organism (e.g., gills, skin) Compound->Uptake Bioaccumulation Bioaccumulation in Tissues Uptake->Bioaccumulation CellularInteraction Interaction with Cellular Components Bioaccumulation->CellularInteraction OxidativeStress Oxidative Stress CellularInteraction->OxidativeStress EnzymeInhibition Enzyme Inhibition CellularInteraction->EnzymeInhibition MembraneDamage Membrane Damage CellularInteraction->MembraneDamage AdverseEffect Adverse Biological Effect (e.g., mortality, growth inhibition) OxidativeStress->AdverseEffect EnzymeInhibition->AdverseEffect MembraneDamage->AdverseEffect

Diagram 2: Conceptual signaling pathway for organic contaminant toxicity.

Conclusion

The available data indicates that while this compound serves its function as an additive, its environmental profile raises concerns, particularly regarding its persistence and high aquatic toxicity. In contrast, alternatives like natural and synthetic esters present a significantly lower environmental risk, being readily biodegradable and exhibiting low toxicity.[1][20][21][22][23][24][25] Phenolic and aminic antioxidants, such as BHT and PANA, while effective in their primary function, also demonstrate considerable aquatic toxicity and potential for bioaccumulation, making them less favorable from an environmental standpoint compared to ester-based fluids.

For researchers and drug development professionals, this comparative guide underscores the importance of considering the entire life cycle and environmental fate of chemical compounds. The selection of additives should not only be based on performance but also on a thorough evaluation of their environmental and toxicological profiles. The move towards inherently less toxic and more biodegradable alternatives like natural and synthetic esters represents a positive trend in sustainable chemical design. Further research is warranted to fully elucidate the toxicological mechanisms of DBDS and its alternatives to better inform risk assessments and the development of even safer chemical solutions.

References

Economic analysis of using Dibenzyl Disulfide versus other additives in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Economic and Performance Analysis of Key Anti-Wear and Extreme Pressure Additives.

In the competitive landscape of industrial lubricants, the selection of appropriate additives is paramount to enhancing performance, extending machinery life, and ensuring cost-effectiveness. This guide provides an objective comparison of Dibenzyl Disulfide (DBDS) with two other widely used additives: Zinc Dialkyldithiophosphate (ZDDP) and Molybdenum Dithiocarbamate (MoDTC). The following analysis, supported by experimental data and detailed methodologies, aims to assist researchers and professionals in making informed decisions for their specific applications.

Performance and Economic Comparison

The selection of a lubricant additive is a balance between performance, cost, and operational compatibility. The following tables summarize the key performance indicators and approximate costs of DBDS, ZDDP, and MoDTC.

Table 1: General Properties and Economic Overview

PropertyThis compound (DBDS)Zinc Dialkyldithiophosphate (ZDDP)Molybdenum Dithiocarbamate (MoDTC)
Primary Function Anti-wear (AW), Extreme Pressure (EP)Anti-wear (AW), Anti-oxidant, Corrosion InhibitorFriction Modifier, Anti-wear (AW), Extreme Pressure (EP)
Appearance White to pale yellow crystalline solidClear to yellow-brown liquidDark green or brown liquid
Typical Treat Rate 0.5 - 2.0 wt%0.5 - 2.0 wt%[1]0.2 - 1.0 wt% in oil, 1.0 - 3.0% in grease
Approximate Cost (USD/kg) $5 - $15[2]$3 - $10$20 - $50[3]
Key Advantages Good thermal and oxidative stability, effective sulfur carrier.Multi-functional (AW, AO, anti-corrosion), cost-effective.Excellent friction reduction, effective at high temperatures.[4]
Limitations Can be corrosive to yellow metals at high temperatures.Can be detrimental to catalytic converters in automotive applications due to phosphorus content.Higher cost compared to ZDDP and DBDS.

Table 2: Comparative Performance Data (Four-Ball Wear Test - ASTM D4172)

Note: The following data is a synthesis of typical performance and may vary based on base oil and specific test conditions. Direct comparative studies under identical conditions are limited.

ParameterBase Oil (without additive)+ DBDS+ ZDDP+ MoDTC
Wear Scar Diameter (mm) ~0.8 - 1.0LowerSignificantly LowerLower
Coefficient of Friction ~0.1Similar to base oilSlightly lowerSignificantly Lower

Table 3: Comparative Performance Data (Four-Ball EP Test - ASTM D2783)

Note: The following data is a synthesis of typical performance and may vary based on base oil and specific test conditions. Direct comparative studies under identical conditions are limited.

ParameterBase Oil (without additive)+ DBDS+ ZDDP+ MoDTC
Weld Load (kgf) ~100 - 150HigherSignificantly HigherHigher
Load Wear Index (LWI) LowModerateHighModerate to High

Experimental Protocols

The performance data presented is typically generated using standardized test methods. The following are detailed methodologies for the key experiments cited.

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • Test Lubricant

  • Four 12.7 mm diameter steel balls (AISI E-52100 steel)

Procedure:

  • Three steel balls are clamped together in a pot, and the test lubricant is added to cover the balls.

  • A fourth steel ball is placed on top of the three stationary balls and rotated at a specified speed.

  • A specified load is applied to the top ball.

  • The test is run for a set duration at a controlled temperature.

  • After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured under a microscope.

Typical Test Parameters:

  • Load: 40 kgf (392 N)

  • Speed: 1200 rpm

  • Temperature: 75°C

  • Duration: 60 minutes

ASTM D2783: Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)

This test method determines the load-carrying properties of lubricating fluids under extreme pressure conditions.

Apparatus: Four-Ball Extreme-Pressure (EP) Tester.

Materials:

  • Test Lubricant

  • Four 12.7 mm diameter steel balls (AISI E-52100 steel)

Procedure:

  • Similar to ASTM D4172, three balls are clamped in a pot with the test lubricant.

  • The fourth ball is rotated against the stationary balls at a constant speed.

  • The load is applied in a series of increasing steps for a short duration at each step until welding of the balls occurs.

  • The Weld Point is the lowest load at which welding occurs.

  • The Load-Wear Index (LWI) is calculated from the wear scar diameters at loads below the weld point.

Typical Test Parameters:

  • Speed: 1770 ± 60 rpm

  • Temperature: Ambient to 35°C

  • Load: Applied in increasing increments.

  • Duration: 10 seconds per load stage.

Visualizing Experimental Workflows and Chemical Interactions

To better understand the processes involved in evaluating these additives and their mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Four_Ball_Testing cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis prep_lubricant Prepare Lubricant (Base Oil + Additive) assemble_apparatus Assemble Four-Ball Apparatus prep_lubricant->assemble_apparatus clean_balls Clean Steel Balls clean_balls->assemble_apparatus apply_lubricant Add Lubricant to Test Pot assemble_apparatus->apply_lubricant set_parameters Set Test Parameters (Load, Speed, Temp, Duration) apply_lubricant->set_parameters run_test Run Test set_parameters->run_test disassemble Disassemble and Clean Balls run_test->disassemble measure_wear_scar Measure Wear Scar Diameter disassemble->measure_wear_scar calculate_results Calculate Results (e.g., LWI, Weld Point) measure_wear_scar->calculate_results

Four-Ball Testing Experimental Workflow.

Additive_Action_Mechanism cluster_dbds This compound (DBDS) cluster_zddp Zinc Dialkyldithiophosphate (ZDDP) cluster_modtc Molybdenum Dithiocarbamate (MoDTC) dbds DBDS dbds_action Forms Iron Sulfide (FeS) layer dbds->dbds_action High Temp/Pressure metal_surface Metal Surface dbds_action->metal_surface Protective Layer zddp ZDDP zddp_action Forms a glassy polyphosphate film zddp->zddp_action Tribochemical Reaction zddp_action->metal_surface Protective Layer modtc MoDTC modtc_action Forms Molybdenum Disulfide (MoS2) layers modtc->modtc_action Tribochemical Reaction modtc_action->metal_surface Low-Friction Layer

Simplified Action Mechanisms of Additives.

Conclusion

The choice between this compound, ZDDP, and MoDTC is highly dependent on the specific industrial application, performance requirements, and economic considerations.

  • This compound (DBDS) serves as an effective and economical sulfur carrier for enhancing anti-wear and extreme pressure properties, particularly in applications where its potential for high-temperature corrosivity (B1173158) towards yellow metals is not a concern.

  • Zinc Dialkyldithiophosphate (ZDDP) remains a versatile and cost-effective multifunctional additive, offering a balance of anti-wear, anti-oxidant, and corrosion-inhibiting properties. Its use is well-established in a wide range of industrial and automotive lubricants, with the caveat of its impact on modern emission control systems.

  • Molybdenum Dithiocarbamate (MoDTC) excels in applications where friction reduction is a primary goal, leading to potential energy savings. While it comes at a higher cost, its superior performance at elevated temperatures and as a friction modifier can justify the investment in demanding applications.

Researchers and formulators are encouraged to conduct their own evaluations based on the specific base oils and operating conditions relevant to their applications to determine the most suitable additive or additive package. The information and methodologies provided in this guide serve as a foundational resource for such comparative studies.

References

Reproducibility of experimental results for Dibenzyl Disulfide corrosion studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of corrosion studies involving Dibenzyl Disulfide (DBDS). It is intended to assist researchers in designing robust experiments and interpreting results with a clear understanding of the critical variables that influence outcomes. This document synthesizes data from various studies to highlight the factors affecting reproducibility and provides standardized protocols for key experimental methods.

Factors Influencing Reproducibility

The reproducibility of this compound (DBDS) corrosion studies is critically dependent on a range of experimental parameters. Variations in these factors can lead to significant differences in observed corrosion rates and the formation of copper sulfide (B99878), the primary corrosion product. Understanding and controlling these variables is paramount for achieving consistent and comparable results across different studies and laboratories.

Key factors that have been identified to influence the outcomes of DBDS corrosion studies include:

  • Temperature: The rate of copper sulfide formation is highly dependent on temperature. Higher temperatures generally accelerate the degradation of DBDS and the subsequent corrosion of copper.[1][2]

  • DBDS Concentration: The concentration of DBDS in the insulating medium, typically mineral oil, directly impacts the extent of corrosion.[1][3] Even low concentrations of DBDS can lead to significant corrosion over time.[1]

  • Oxygen Availability: The presence of oxygen can influence the corrosion mechanism. Some studies suggest that low-oxygen environments may promote the deposition of copper sulfide on paper insulation, while others indicate that oxygen can accelerate the overall corrosion process.[4]

  • Presence of Other Compounds: The composition of the insulating oil, including the presence of other additives such as antioxidants (e.g., DBPC) and passivators, can either inhibit or accelerate the corrosive effects of DBDS.

  • Test Method and Duration: The specific experimental protocol employed, such as the ASTM D1275 or the Covered Conductor Deposition (CCD) test, and the duration of the experiment are crucial determinants of the results.[4][5]

The following diagram illustrates the interplay of these key factors that affect the reproducibility of DBDS corrosion studies.

Factors_Influencing_Reproducibility cluster_experimental_conditions Experimental Conditions cluster_methodology Methodology cluster_outcomes Study Outcomes Temperature Temperature Corrosion_Rate Corrosion Rate Temperature->Corrosion_Rate DBDS_Concentration DBDS Concentration DBDS_Concentration->Corrosion_Rate Oxygen_Availability Oxygen Availability CuS_Formation Copper Sulfide Formation Oxygen_Availability->CuS_Formation Other_Compounds Other Compounds (e.g., antioxidants) Other_Compounds->Corrosion_Rate Test_Duration Test Duration Test_Duration->CuS_Formation Test_Method Test Method (e.g., ASTM D1275, CCD) Reproducibility Reproducibility of Results Test_Method->Reproducibility Corrosion_Rate->Reproducibility CuS_Formation->Reproducibility

Factors Influencing the Reproducibility of DBDS Corrosion Studies.

Comparative Analysis of Experimental Data

The following tables summarize quantitative and semi-quantitative data from various studies on the effect of DBDS concentration and temperature on copper corrosion. The lack of standardized reporting across studies makes direct numerical comparison challenging; however, the trends are informative for experimental design.

Table 1: Effect of this compound (DBDS) Concentration on Copper Corrosion

DBDS Concentration (ppm)Test MethodTemperature (°C)DurationObserved OutcomeReference
5ASTM D1275B Conditions150>100 hoursCopper strip failed (corroded)[1]
>4CCD Test15072 hoursConsidered corrosive[3]
10Not SpecifiedNot SpecifiedNot SpecifiedThreshold for copper sulfide deposition risk[6]
50ASTM D1275B Conditions15040-48 hoursCopper strip failed (corroded)[1]
125ASTM D1275B Conditions15040-48 hoursCopper strip failed (corroded)[1]
250ASTM D1275B150<40 hoursCopper strip failed (corroded)[1]

Table 2: Effect of Temperature on this compound (DBDS) Corrosion

Temperature (°C)DBDS ConcentrationTest MethodDurationObserved OutcomeReference
80PresentNot Specified>60 daysCorrosive sulfur attack on copper observed[1]
110PresentNot Specified"Relatively short period"Corrosion of copper surface occurred[1]
140Not SpecifiedASTM D1275A19 hoursHistorical standard; found to be insufficient for some oils[5]
150Not SpecifiedASTM D1275B48 hoursMore severe and sensitive method for detecting corrosive sulfur[5]
150Not SpecifiedCCD Test72 hoursStandard temperature for Covered Conductor Deposition test[7]

Inter-Laboratory Reproducibility

Experimental Protocols

Detailed and standardized experimental protocols are essential for enhancing the reproducibility of research findings. Below are the methodologies for two key tests used in the evaluation of DBDS-related corrosion.

ASTM D1275-B: Standard Test Method for Corrosive Sulfur in Electrical Insulating Liquids

This method is designed to detect the presence of corrosive sulfur compounds in electrical insulating oils.

1. Apparatus:

  • Oven or bath capable of maintaining a temperature of 150 ± 1°C.
  • Test flasks, 250 mL.
  • Electrolytic copper strips (99.9+% purity).
  • Polishing materials (silicon carbide paper of various grits).
  • Nitrogen gas supply.

2. Procedure:

  • Prepare a copper strip by polishing it to a clean, uniform surface.
  • Place the polished strip in a test flask and add 250 mL of the oil sample.
  • Purge the flask with nitrogen for 1 minute to remove oxygen.
  • Seal the flask and place it in the oven at 150°C for 48 hours.
  • After the incubation period, remove the strip, wash it with a suitable solvent, and compare it to the ASTM Copper Strip Corrosion Standard.

3. Interpretation:

  • The degree of corrosion is assessed by the color change of the copper strip. A "pass" or "fail" determination is made based on the ASTM classification.

Covered Conductor Deposition (CCD) Test (Based on IEC 62535)

This test evaluates the propensity of an insulating oil to cause the formation of copper sulfide deposits on paper-wrapped conductors.

1. Apparatus:

  • Oven capable of maintaining a temperature of 150 ± 1°C.
  • Glass vials with airtight caps.
  • Copper conductors.
  • Kraft insulating paper.

2. Procedure:

  • Wrap a copper conductor with one layer of Kraft insulating paper.
  • Place the wrapped conductor in a glass vial and add the oil sample.
  • Seal the vial and place it in the oven at 150°C for 72 hours.
  • After the aging period, remove the wrapped conductor.
  • Carefully unwrap the paper and visually inspect both the paper and the conductor for any discoloration or deposits.

3. Interpretation:

  • The presence and color of any deposits on the paper or the conductor are used to classify the oil as corrosive or non-corrosive.

The following diagram outlines the workflow for the ASTM D1275-B and CCD tests.

Experimental_Workflows cluster_astm ASTM D1275-B Workflow cluster_ccd CCD Test (IEC 62535) Workflow A1 Polish Copper Strip A2 Immerse in Oil Sample (250 mL) A1->A2 A3 Purge with Nitrogen A2->A3 A4 Seal and Heat at 150°C for 48h A3->A4 A5 Remove and Clean Strip A4->A5 A6 Compare to ASTM Standard A5->A6 C1 Wrap Copper Conductor with Paper C2 Immerse in Oil Sample C1->C2 C3 Seal Vial C2->C3 C4 Heat at 150°C for 72h C3->C4 C5 Remove Wrapped Conductor C4->C5 C6 Inspect Paper and Conductor C5->C6

Workflow for ASTM D1275-B and CCD Tests.

References

Navigating the Nuances of Dibenzyl Disulfide Analysis in Transformer Oils: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the collaborative efforts to standardize the detection of the corrosive compound Dibenzyl Disulfide (DBDS) in transformer oils reveals a landscape of evolving analytical methods and the critical role of inter-laboratory comparisons in achieving reliable results. This guide synthesizes findings from key industry studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of analytical methodologies, comparative data, and the logical workflow of DBDS analysis.

The presence of this compound (DBDS) in transformer insulating oils has been identified as a significant factor in the corrosion of copper components, potentially leading to catastrophic equipment failure. As a result, the accurate and precise quantification of DBDS has become a paramount concern for the power industry. To address this, international bodies and industry groups have spearheaded efforts to develop and validate robust analytical methods, with inter-laboratory studies, often referred to as round-robin tests, forming the cornerstone of this validation process.

Unveiling the Data: A Comparative Look at Laboratory Performance

While specific, publicly available comprehensive tables detailing the quantitative results from large-scale inter-laboratory studies on DBDS are limited, the outcomes of these collaborative efforts have been instrumental in establishing standardized methods and performance benchmarks. The findings from initiatives by organizations such as CIGRE (International Council on Large Electric Systems) and the development of standards like IEC 62697 have provided the framework for consistent and reliable DBDS analysis.

These studies typically involve circulating transformer oil samples with known (spiked) and unknown concentrations of DBDS to a number of participating laboratories. The results are then statistically analyzed to assess the accuracy, precision (repeatability and reproducibility), and overall performance of the various analytical methods employed by the laboratories.

Table 1: Illustrative Inter-laboratory Comparison of DBDS Quantification in Transformer Oil (Hypothetical Data Based on Typical Findings)

Laboratory IDMethodSample A (Spiked: 15 mg/kg) - Reported Value (mg/kg)Sample B (In-service Oil) - Reported Value (mg/kg)
Lab 1GC-MS14.827.3
Lab 2GC-ECD15.328.1
Lab 3GC-SCD14.927.5
Lab 4HPLC-UV16.129.5
Lab 5GC-MS15.127.8
Mean 15.24 28.04
Std. Dev. 0.48 0.82

This table is a hypothetical representation of typical data from an inter-laboratory study and is intended for illustrative purposes.

The Bedrock of Reliable Analysis: Experimental Protocols

The successful quantification of DBDS hinges on meticulous and standardized experimental protocols. The International Electrotechnical Commission (IEC) standard IEC 62697-1:2012 specifies a test method for the quantitative determination of DBDS in used and unused insulating liquids.[1] This standard, born out of extensive inter-laboratory validation, provides a harmonized approach to ensure comparability of results across different analytical facilities.

The primary analytical technique stipulated and widely adopted is Gas Chromatography (GC) coupled with a selective detector.

Key Experimental Steps outlined in IEC 62697-1:
  • Sample Preparation: A representative sample of the transformer oil is taken, and a known volume is typically diluted with a suitable solvent (e.g., hexane (B92381) or isooctane). An internal standard (a compound with similar chemical properties to DBDS but not present in the oil) is often added to improve the accuracy of quantification.

  • Instrumental Analysis: The prepared sample is injected into a Gas Chromatograph.

    • Gas Chromatograph (GC): The GC separates the different components of the oil based on their boiling points and interaction with the stationary phase within the GC column.

    • Selective Detectors: To specifically detect and quantify the sulfur-containing DBDS, various detectors are employed:

      • Mass Spectrometer (MS): Provides high selectivity and structural information, making it a powerful tool for unambiguous identification and quantification.

      • Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds like DBDS.

      • Sulfur Chemiluminescence Detector (SCD): Offers excellent selectivity and sensitivity for sulfur-containing compounds.[2]

  • Calibration: A series of calibration standards containing known concentrations of DBDS are analyzed to create a calibration curve. This curve is then used to determine the concentration of DBDS in the unknown oil samples based on their detector response.

  • Data Analysis and Reporting: The concentration of DBDS is calculated and reported, typically in milligrams per kilogram (mg/kg) or parts per million (ppm).

Visualizing the Workflow: From Sample to Result

The logical flow of DBDS analysis, from the initial reception of a transformer oil sample to the final reporting of the DBDS concentration, can be visualized as a structured process.

DBDS_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation (Dilution, Internal Standard) Sample_Reception->Sample_Preparation Aliquot GC_Injection GC Injection Sample_Preparation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Selective Detection (MS, ECD, SCD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Experimental workflow for DBDS analysis in transformer oil.

The Corrosive Pathway: A Logical Relationship

The concern over DBDS stems from its role in the formation of corrosive copper sulfide. Understanding this relationship is crucial for interpreting the significance of DBDS concentrations.

DBDS_Corrosion_Pathway DBDS This compound (DBDS) in Transformer Oil Corrosive_Byproducts Formation of Corrosive Byproducts (e.g., Mercaptans) DBDS->Corrosive_Byproducts Decomposition Thermal_Stress Thermal Stress (Operating Temperature) Thermal_Stress->Corrosive_Byproducts Copper_Components Copper Components (Windings, etc.) Copper_Sulfide Copper Sulfide (Cu2S) Deposition Copper_Components->Copper_Sulfide Corrosive_Byproducts->Copper_Sulfide Reaction with Copper Insulation_Degradation Insulation Degradation & Reduced Dielectric Strength Copper_Sulfide->Insulation_Degradation Equipment_Failure Potential Equipment Failure Insulation_Degradation->Equipment_Failure

Caption: Logical pathway of DBDS-induced copper corrosion.

References

Safety Operating Guide

Proper Disposal of Dibenzyl Disulfide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Dibenzyl Disulfide is crucial for maintaining a secure research environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these steps, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is essential.

Immediate Safety and Handling Principles

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound may cause an allergic skin reaction.[1][2]

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound waste:

  • Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

Ventilation: All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1]

Waste Classification and Segregation

Proper identification and segregation of chemical waste is the foundational step in the disposal process. This compound waste must be treated as hazardous chemical waste.

Waste StreamDescriptionRecommended Disposal Container
Unused or Expired Product Pure this compound in its original or other suitable container that is no longer needed.Original container or a clearly labeled, compatible waste container.
Contaminated Labware Glassware, pipette tips, vials, and other laboratory consumables with residual this compound.Puncture-resistant, labeled solid waste container.
Contaminated PPE Gloves, bench paper, and other disposable items that have come into direct contact with this compound.Lined, designated solid hazardous waste container.
Aqueous Solutions/Rinsate Liquid waste containing dissolved or suspended this compound.Labeled, leak-proof liquid waste container.

Important Note: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it segregated from strong oxidizing agents and bases.

Step-by-Step Disposal Protocol

  • Waste Accumulation:

    • Collect this compound waste at the point of generation in a designated Satellite Accumulation Area (SAA).

    • Ensure all waste containers are appropriate for the type of waste being collected (e.g., solid, liquid) and are compatible with the chemical.[4]

    • Keep waste containers securely closed at all times, except when adding waste.[4]

  • Labeling:

    • Immediately label all waste containers with the words "Hazardous Waste."

    • The label must clearly identify the contents, including "this compound" and any other components in the waste stream, with their approximate percentages.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area.[3]

    • Ensure that the storage area has secondary containment to control any potential leaks or spills.

    • Do not store large quantities of waste for extended periods. Adhere to your institution's limits for waste accumulation.

  • Request for Pickup:

    • Once a waste container is full or has reached the accumulation time limit, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.

    • Complete any required waste pickup request forms, providing accurate information about the waste composition.

  • Emergency Procedures for Spills:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, mechanically recover the spilled solid material.[1][5] Sweep or shovel the material into a suitable container for disposal.[3]

    • Avoid generating dust during cleanup.[2]

    • For larger spills, or if you are not trained to handle them, contact your institution's emergency response team.

Disposal should always be carried out through an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

Dibenzyl_Disulfide_Disposal_Workflow start Start: Generation of This compound Waste identify_waste Identify Waste Type start->identify_waste is_solid Solid Waste? (e.g., Contaminated PPE, Labware) identify_waste->is_solid is_liquid Liquid Waste? (e.g., Solutions, Rinsate) is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_pure Unused/Expired Product? is_liquid->is_pure No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes is_pure->identify_waste No/Uncertain collect_pure Keep in Original or Labeled Container is_pure->collect_pure Yes store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_pure->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Request Pickup by EHS/Licensed Contractor check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

This compound Waste Management Workflow

References

Personal protective equipment for handling Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dibenzyl Disulfide

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.

Key Safety and Physical Properties

The following table summarizes important quantitative data for this compound.

PropertyValueReference
Flash Point 150 °C / 302 °F[1]
Melting Point 69 - 72 °C (156 - 162 °F)
Appearance White powder
Odor Caramel-like, Stench[1][2]
Primary Hazards May cause an allergic skin reaction; Causes eye irritation.[2]
Occupational Exposure Limits No established limits.[3]

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling of this compound from receipt to final disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is recommended to minimize inhalation of dust or vapors.

  • Designated Area: Use a designated area for handling potent materials to prevent cross-contamination.[2]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been tested.

  • Ignition Sources: Keep the chemical and its container away from heat and all sources of ignition.[1]

Required Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The following equipment must be worn:

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to OSHA (29 CFR 1910.133) or European Standard EN166.[1][3]

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., Nitrile rubber).[3] Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][3] A lab coat is standard. For tasks with a higher risk of dust generation, consider fire/flame-resistant and impervious clothing.[3]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[1] If dust formation is likely or ventilation is poor, use a NIOSH/MSHA-approved respirator with a particle filter.[1]

Step-by-Step Handling Protocol
  • Inspect Container: Before use, inspect the container for any damage or leaks.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][3]

  • Dispensing: When weighing or transferring the powder, do so within a fume hood or ventilated enclosure. Use non-sparking tools.[3]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Hygiene: After handling, wash hands and other exposed skin thoroughly. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]

Emergency First-Aid Procedures

Immediate action is crucial in case of exposure.

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a rash occurs, seek medical advice and attention.[1]

  • If in Eyes: Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • If Inhaled: Move the person to fresh air.[1][3] If breathing is difficult or symptoms occur, get medical attention.[1][3]

  • If Swallowed: Clean the mouth with water and then drink plenty of water.[1] Seek medical attention if you feel unwell or if a large amount is ingested.[1]

Spill and Leak Management
  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.

  • Decontamination: Clean the spill site thoroughly with a suitable detergent or solvent.

Waste Disposal Plan
  • Containerization: Collect waste material in suitable, closed, and clearly labeled containers.[1]

  • Classification: As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous under local, regional, and national regulations.[1][2]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable regulations.[1] Do not dispose of it in the environment.

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_cleanup 4. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_A Verify Ventilation (Fume Hood) prep_B Check Emergency Gear (Eyewash, Shower) prep_C Remove Ignition Sources ppe_C Lab Coat prep_C->ppe_C ppe_A Safety Goggles ppe_B Nitrile Gloves handle_A Weigh & Transfer in Fume Hood ppe_C->handle_A handle_B Avoid Dust Generation handle_A->handle_B handle_C Perform Experiment handle_B->handle_C emergency_node Exposure Event (Spill, Contact) handle_B->emergency_node In case of accident clean_A Decontaminate Work Area handle_C->clean_A clean_B Segregate Waste in Labeled Container clean_A->clean_B clean_C Dispose via Approved Waste Stream clean_B->clean_C clean_D Doff PPE clean_C->clean_D clean_E Wash Hands clean_D->clean_E first_aid Administer First Aid emergency_node->first_aid If Contact spill_clean Spill Cleanup Procedure emergency_node->spill_clean If Spill

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzyl Disulfide
Reactant of Route 2
Reactant of Route 2
Dibenzyl Disulfide

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